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  • Product: 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine
  • CAS: 69525-80-0

Core Science & Biosynthesis

Foundational

Engineering Phase Boundaries: A Technical Guide to the Phase Transition Temperature of 1-Myristoyl-2-Palmitoyl-sn-Glycero-3-Phosphocholine (MPPC)

Executive Summary 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC, or 14:0-16:0 PC) is an asymmetric, synthetic phospholipid characterized by a highly specific main phase transition temperature ( Tm​ ) of 35 °C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC, or 14:0-16:0 PC) is an asymmetric, synthetic phospholipid characterized by a highly specific main phase transition temperature ( Tm​ ) of 35 °C 1. This precise thermal threshold makes MPPC a critical building block in the development of advanced lipid nanoparticles and thermosensitive liposomes (TSLs). By acting as a structural disruptor within lipid bilayers at mild hyperthermic temperatures (39–42 °C), MPPC enables the rapid, triggered release of encapsulated therapeutics. This whitepaper details the thermodynamics of MPPC's phase transition, its mechanistic role in drug delivery systems, and the self-validating protocols required to characterize its thermal behavior.

Molecular Architecture and Thermodynamics of MPPC

MPPC is distinguished by its asymmetric acyl chain structure: a 14-carbon myristic acid at the sn-1 position and a 16-carbon palmitic acid at the sn-2 position 1. This asymmetry creates a unique balance between membrane fluidity and stability.

The phase transition of MPPC from a highly ordered solid-gel phase ( Lβ′​ ) to a disordered liquid-crystalline phase ( Lα​ ) is an endothermic process driven by the melting of these acyl chains [[2]](). Because the Tm​ of MPPC (35 °C) sits just below normal human physiological temperature (37 °C), pure MPPC liposomes are fluid and highly permeable in vivo. However, when integrated as a minor component into a matrix of lipids with higher transition temperatures—such as DPPC ( Tm​ = 41 °C)—MPPC fundamentally alters the thermodynamic landscape of the bilayer.

Thermodynamics Gel Solid-Gel Phase (Lβ') < 35°C Highly Ordered Acyl Chains Ripple Ripple Phase (Pβ') Pre-transition State Gel->Ripple Heating (Endothermic) Liquid Liquid-Crystalline (Lα) > 35°C Disordered & Permeable Ripple->Liquid Main Transition Tm = 35°C Liquid->Gel Cooling (Exothermic)

Thermodynamic phase transitions of MPPC lipid bilayers driven by temperature.

Mechanism of Action: MPPC in Thermosensitive Liposomes (TSLs)

The clinical challenge with traditional TSLs composed solely of DPPC is their relatively slow drug release profile and high triggering temperature (43–45 °C), which risks necrotic damage to adjacent healthy tissues 3.

To solve this, researchers engineered Lysolipid-containing Thermosensitive Liposomes (LTSLs) by doping DPPC bilayers with ~10 mol% MPPC 4.

The Causality of Release: At 37 °C, the DPPC/MPPC bilayer remains in a stable gel phase, safely retaining the drug payload during systemic circulation. When the tumor site is subjected to mild hyperthermia (39–42 °C), the MPPC component (which has a Tm​ of 35 °C) attempts to melt into the liquid-crystalline phase while the bulk DPPC ( Tm​ = 41 °C) remains largely solid. This differential melting causes MPPC to desorb and cluster, creating "grain boundary defects" at the interface between the solid and liquid lipid domains 35. These microscopic defects drastically increase membrane permeability, resulting in a rapid burst release of encapsulated therapeutics (e.g., Doxorubicin) in a matter of seconds.

TSL_Mechanism Formulation TSL Formulation DPPC (Tm=41°C) + MPPC (Tm=35°C) Circulation Systemic Circulation (37°C) Stable Gel Phase Formulation->Circulation Hyperthermia Mild Hyperthermia (39-42°C) Applied to Tumor Site Circulation->Hyperthermia EPR Accumulation + External Heat Defects Phase Boundary Formation MPPC Melts & Desorbs Hyperthermia->Defects Differential Melting Release Rapid Drug Burst Release (e.g., Doxorubicin) Defects->Release Increased Permeability

Mechanism of action for MPPC-doped thermosensitive liposomes under mild hyperthermia.

Comparative Lipid Phase Transition Data

To engineer effective lipid nanoparticles, scientists must select lipids based on their precise thermal properties. The table below summarizes the phase transition temperatures of MPPC relative to other common phosphatidylcholines [[6]]().

Lipid Common NameCarbon Chain StructurePhase Transition Temperature ( Tm​ )Primary Application Role
DMPC 14:0-14:0 PC24 °CHighly fluid matrix at physiological temp.
MPPC 14:0-16:0 PC 35 °C Defect-forming component in TSLs.
MSPC 14:0-18:0 PC40 °CAlternative lysolipid for higher temp triggers.
DPPC 16:0-16:0 PC41 °CBulk structural matrix for TSLs.
DSPC 18:0-18:0 PC55 °CHighly stable matrix for long-circulating LNPs.

Experimental Protocols: Characterizing Phase Transitions

To guarantee scientific integrity, the characterization of MPPC formulations must rely on self-validating experimental designs.

Protocol A: Differential Scanning Calorimetry (DSC) for Tm​ Profiling

DSC measures the heat capacity of a lipid suspension as a function of temperature. The melting of lipid acyl chains is an endothermic event, resulting in a measurable peak at the Tm​ .

  • Calibration (Validation Step): Calibrate the DSC instrument using a high-purity Indium standard to ensure absolute temperature accuracy.

  • Sample Preparation: Hydrate a known mass of MPPC in 10 mM HEPES buffer (pH 7.4) to a final concentration of 5 mg/mL. Vortex above 50 °C to ensure complete multilamellar vesicle (MLV) formation.

  • Baseline Control (Validation Step): Run a scan of pure HEPES buffer against an empty reference pan. This baseline must be subtracted from the sample scan to eliminate background heat capacity artifacts.

  • Thermal Cycling: Scan the MPPC sample from 10 °C to 60 °C at a heating rate of 1 °C/min.

  • Analysis: Identify the pre-transition peak (ripple phase) and the main endothermic peak. For pure MPPC, the main peak will occur precisely at 35 °C.

Protocol B: Microcantilever Surface Stress Measurement

During the solid-to-liquid phase transition, the conformational change of lipid acyl chains alters the packing density, generating surface stress. When a supported lipid bilayer (SLB) is formed on a microcantilever, this stress causes the cantilever to bend 2.

  • Cantilever Preparation: Clean a silicon microcantilever array with piranha solution.

  • Reference Control (Validation Step): Designate one cantilever on the array as a bare reference. This isolates lipid-induced stress from inherent thermal drift (bimetallic effect) of the instrument.

  • SLB Formation: Introduce MPPC vesicles into the fluid cell at 45 °C (above Tm​ ). The vesicles will rupture and fuse onto the active cantilever to form a uniform bilayer.

  • Thermal Sweep: Slowly decrease the temperature from 45 °C to 25 °C.

  • Data Capture: Monitor the vertical deflection. An abrupt jump in compressive surface stress (~4.7 mN/m) will be observed at exactly 34.9 ± 0.1 °C, confirming the Tm​ 2.

Protocol C: In Vitro Heat-Triggered Release Assay

This assay quantifies the functional permeability of an MPPC-doped TSL formulation using a self-quenching fluorescent dye (e.g., Carboxyfluorescein, CF).

  • Formulation: Extrude DPPC/MPPC (90:10 mol%) liposomes hydrating in 100 mM CF. Pass through a Sephadex G-50 column to remove unencapsulated dye.

  • Baseline Stability (Validation Step): Incubate an aliquot of the purified liposomes at 37 °C in a spectrofluorometer. Monitor fluorescence for 30 minutes. A flat baseline proves the structural integrity of the gel phase and ensures the liposomes are not inherently leaky.

  • Hyperthermic Trigger: Rapidly increase the cuvette temperature to 41 °C. Record the exponential increase in fluorescence as CF escapes the liposome and dequenches.

  • 100% Lysis Normalization (Validation Step): Add 10% Triton X-100 detergent to completely solubilize the liposomes. The resulting fluorescence represents the total encapsulated payload (100% release), allowing for accurate calculation of the release percentage at 41 °C.

References

  • COATSOME® MC-4060 (MPPC) | Phospholipids - NOF AMERICA CORPORATION.
  • Building Blocks to Design Liposomal Delivery Systems - MDPI.
  • Lipid Bilayer Phase Transformations Detected Using Microcantilevers - ACS Publications.
  • Phase Transition Temperatures for Glycerophospholipids | Avanti Research.
  • Thermosensitive liposomes for localized delivery and triggered release of chemotherapy - PMC.
  • A New Temperature-sensitive Liposome for Use with Mild Hyperthermia: Characterization and Testing in a Human Tumor Xenograft Model - AACR Journals.
  • Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems - MDPI.

Sources

Exploratory

An In-depth Technical Guide to the Gel-to-Liquid Crystalline Phase Transition of 14:0-16:0 Phosphatidylcholine (MPPC)

Abstract Mixed-chain phospholipids represent a fascinating and functionally significant class of lipids whose asymmetric nature imparts unique biophysical properties not observed in their symmetric-chain counterparts. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Mixed-chain phospholipids represent a fascinating and functionally significant class of lipids whose asymmetric nature imparts unique biophysical properties not observed in their symmetric-chain counterparts. This guide provides a detailed examination of the thermotropic phase behavior of 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (14:0-16:0 PC, or MPPC). We delve into the molecular underpinnings of its gel-to-liquid crystalline phase transition, outline gold-standard and complementary analytical techniques for its characterization, and provide field-proven, step-by-step protocols for liposome preparation and Differential Scanning Calorimetry (DSC) analysis. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to harness the distinct properties of MPPC in advanced applications, such as drug delivery systems and model membrane studies.

Introduction: The Significance of Phospholipid Phase Behavior

Phospholipids are the fundamental building blocks of all biological membranes, spontaneously assembling into a lipid bilayer in aqueous environments.[1][2] This structure is not static; it exists in various physical states, or phases, primarily dictated by temperature. The two most prominent phases are:

  • The Gel Phase (Lβ'): At low temperatures, the hydrocarbon tails of the phospholipids are tightly packed in a highly ordered, all-trans conformation. This results in a rigid, almost solid-like membrane with low lateral diffusion and permeability.[3]

  • The Liquid-Crystalline Phase (Lα): Above a characteristic temperature, the acyl chains "melt" and become disordered, featuring a higher population of gauche conformers. This fluid phase allows for rapid lateral movement of lipids and embedded proteins, which is essential for most biological membrane functions.[3][4]

The transition between these two states is a fundamental, cooperative event known as the main phase transition, occurring at the main phase transition temperature (Tm).[3] The Tm is a critical parameter in biophysics and pharmaceutical sciences, as it governs membrane fluidity, permeability, stability, and interaction with other molecules.[3] In drug delivery, for instance, the Tm of liposomal carriers can be precisely tuned to control drug release rates at specific physiological temperatures.[3][5]

The Unique Case of 14:0-16:0 PC (MPPC): An Asymmetric Phospholipid

While symmetric-chain phospholipids like Dipalmitoylphosphatidylcholine (DPPC, 16:0-16:0 PC) are extensively studied, most naturally occurring phospholipids are of a mixed-chain variety.[6] MPPC, with a 14-carbon myristoyl chain at the sn-1 position and a 16-carbon palmitoyl chain at the sn-2 position, is a prime example. This asymmetry disrupts the highly ordered packing that is possible with identical chains.

The structural difference between the sn-1 and sn-2 chains in phospholipids means that even in symmetric lipids, the chains are not perfectly equivalent.[7] However, the two-carbon length difference in MPPC creates a more significant packing challenge. This leads to a distinct thermotropic behavior compared to its symmetric counterparts, DMPC (14:0 PC) and DPPC (16:0 PC). Studies have shown that for MPPC, a stable gel phase is often not observed. Instead, upon cooling from the fluid Lα phase, it may form a subgel or a ripple phase (Pβ'), depending on the thermal history and hydration conditions.[8] This complex behavior underscores the importance of precise experimental characterization.

digraph "Phase_Transition" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=11];

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Molecular arrangement of MPPC during its phase transition.

Core Methodologies for Characterizing Phase Transitions

A multi-faceted approach is often necessary to fully characterize the thermotropic behavior of lipids.

Differential Scanning Calorimetry (DSC): The Gold Standard

DSC is a powerful thermoanalytical technique that directly measures the heat energy absorbed or released by a sample as its temperature is changed.[9][10][11] It is the most direct and reliable method for determining the Tm and the enthalpy (ΔH) of the phase transition.

  • Principle of Operation: A DSC instrument measures the difference in heat flow between a sample-containing pan and an empty reference pan as they are subjected to a controlled temperature program. When the MPPC liposome sample undergoes its phase transition, it absorbs heat (an endothermic process) to disrupt the ordered gel phase. This results in a detectable peak in the heat flow signal, the apex of which corresponds to the Tm.[12] The area under this peak is proportional to the enthalpy of the transition (ΔH), which reflects the energy required to melt the acyl chains.

  • Causality Behind Its Use: The choice of DSC as the primary tool is due to its high precision and its ability to provide fundamental thermodynamic data (Tm, ΔH) without the need for extrinsic probes or labels that could potentially perturb the bilayer structure.[3][11]

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is a non-perturbing spectroscopic technique that provides detailed information about the molecular structure and organization of the lipid assembly.[13]

  • Principle of Operation: FTIR measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The vibrational frequency of the methylene groups (-CH2-) in the phospholipid acyl chains is particularly sensitive to their conformational state. In the ordered gel phase, the C-H stretching vibrations appear at lower frequencies (e.g., ~2850 cm⁻¹ for the symmetric stretch), while in the disordered liquid-crystalline phase, they shift to higher frequencies (e.g., ~2852-2854 cm⁻¹).[9]

  • Causality Behind Its Use: By monitoring this frequency shift as a function of temperature, one can directly observe the change in acyl chain conformation at the molecular level during the phase transition, providing a mechanistic complement to the thermodynamic data from DSC.[9]

Complementary Techniques

Other techniques like Dynamic Light Scattering (DLS), Atomic Force Microscopy (AFM), and fluorescence spectroscopy can also provide valuable insights into changes in vesicle size, bilayer morphology, and local membrane fluidity, respectively, during the phase transition.[12][14][15]

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure reproducibility and scientific rigor. The causality behind each critical step is explained to foster a deeper understanding of the process.

Protocol 1: Preparation of MPPC Multilamellar Vesicles (MLVs)

This protocol utilizes the well-established thin-film hydration method, a robust technique for producing liposomes.[12][16][17]

Materials:

  • 14:0-16:0 PC (MPPC) powder

  • Chloroform or a 2:1 chloroform:methanol mixture

  • Phosphate-buffered saline (PBS), pH 7.4, or other desired aqueous buffer

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or Argon gas stream

Methodology:

  • Lipid Dissolution (Ensuring Homogeneity):

    • Accurately weigh the desired amount of MPPC powder and transfer it to a clean round-bottom flask.

    • Add a sufficient volume of the organic solvent (e.g., chloroform) to completely dissolve the lipid, typically aiming for a concentration of 10-20 mg/mL.[18][19]

    • Causality: Dissolving the lipid in a common organic solvent is crucial to ensure a homogeneous, monomolecular mixture before forming the bilayer structure. This prevents the formation of lipid domains based on how the powder was initially aggregated.[19]

  • Thin Film Formation (Maximizing Surface Area):

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature well below the solvent's boiling point (e.g., 30-40°C).

    • Begin rotation and gradually apply a vacuum to remove the organic solvent. This process should result in a thin, uniform lipid film on the inner surface of the flask.

    • After the bulk solvent is removed, continue to hold the flask under high vacuum for at least 1-2 hours (or overnight in a desiccator) to remove any residual solvent traces.

    • Causality: Creating a thin film maximizes the surface area of the lipid, which is essential for complete and efficient hydration in the subsequent step.[20] Incomplete solvent removal can alter membrane properties and transition behavior.

  • Hydration (The Genesis of the Bilayer):

    • Pre-warm the aqueous buffer (e.g., PBS) to a temperature significantly above the expected Tm of MPPC (~35°C). A temperature of 45-50°C is recommended.

    • Add the pre-warmed buffer to the flask containing the dry lipid film. The volume should be chosen to achieve the desired final lipid concentration (e.g., 10 mg/mL).

    • Continue to rotate the flask in the water bath (without vacuum) for at least 1 hour, ensuring the temperature remains above the Tm. Vigorous agitation (e.g., with a vortex mixer) during this period helps to detach the lipid sheets from the glass wall.

    • Causality: Hydration must occur above the Tm. In its fluid, liquid-crystalline state, the lipid bilayer is flexible and can swell properly, leading to the self-assembly and closure of lipid sheets into multilamellar vesicles (MLVs).[20] Hydrating below the Tm would result in incomplete and inefficient vesicle formation.

  • Storage:

    • The resulting milky suspension contains MLVs. For DSC analysis, this suspension can often be used directly.

    • Store the liposome suspension at 4°C. Do not freeze, as ice crystal formation will rupture the vesicles.[21]

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}

Workflow for the characterization of MPPC phase transition.

Protocol 2: DSC Analysis of MPPC Liposomes

Materials:

  • MPPC MLV suspension (from Protocol 1)

  • Differential Scanning Calorimeter

  • Hermetic aluminum DSC pans and lids

  • Pipette for accurate volume transfer

Methodology:

  • Sample Preparation (Ensuring Accuracy):

    • Carefully transfer a precise volume (typically 10-25 µL) of the MLV suspension into a pre-weighed aluminum DSC pan.

    • Hermetically seal the pan using a press. This is critical to prevent water evaporation during the heating scan, which would create a large, interfering endothermic signal.

    • Prepare a reference pan by sealing an identical empty pan, or one containing the same volume of buffer used for hydration.

    • Causality: Using a sealed pan and a matched reference pan ensures that the measured heat flow is due only to the thermal events occurring within the lipid sample, not from evaporation or instrumental artifacts.[15]

  • Instrument Setup and Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Set the temperature program. A typical scan for MPPC would be from 10°C to 60°C, encompassing the expected transition.

    • Select a scan rate. A rate of 1°C/min is common for high-resolution analysis of lipid transitions. Slower scan rates can improve the resolution of thermal events but decrease the signal-to-noise ratio.[10]

    • Program at least one heating and one cooling scan to check for thermal hysteresis (a difference in Tm upon heating vs. cooling), which can provide insights into the kinetics of the transition.

  • Data Acquisition and Analysis:

    • Begin the thermal program and record the heat flow as a function of temperature. The output is a thermogram.

    • The phase transition will appear as an endothermic peak on the heating scan.

    • Using the instrument's analysis software, determine the key parameters:

      • Onset Temperature (To): The temperature where the peak begins to deviate from the baseline.

      • Peak Temperature (Tm): The temperature at the apex of the peak, commonly reported as the main transition temperature.

      • Enthalpy (ΔH): The integrated area of the peak, usually calculated in kcal/mol or J/g.

Data Interpretation & Expected Results

The thermotropic behavior of mixed-chain lipids is complex. For MPPC, a sharp, well-defined main transition is expected.

Phospholipidsn-1 Chainsn-2 ChainTm (°C)Notes
DMPC 14:014:024Symmetric, shorter chains lead to a lower Tm.[22][23]
MPPC 14:0 16:0 ~35 Asymmetric. Tm is intermediate between DMPC and DPPC. [22]
PMPC 16:014:0~27Positional isomer of MPPC, often exhibits a lower Tm.[7]
DPPC 16:016:041Symmetric, longer chains lead to stronger van der Waals interactions and a higher Tm.[22][24]

The Tm of MPPC (around 35°C) is notably close to physiological temperature (37°C).[22] This property is of significant interest in drug development. A liposomal formulation using MPPC could be designed to be stable and retain its payload at storage temperatures but become more fluid and permeable upon administration, potentially facilitating drug release. The asymmetry of MPPC can also influence interactions with membrane proteins and affect the partitioning of drugs into the bilayer.

digraph "Influencing_Factors" { graph [fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#202124"];

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Key intrinsic and extrinsic factors that modulate the Tm.

Conclusion

The gel-to-liquid crystalline phase transition of 14:0-16:0 phosphatidylcholine is a nuanced process governed by its unique molecular asymmetry. Understanding this behavior is not merely an academic exercise; it is a gateway to the rational design of advanced lipid-based systems for drug delivery and provides a more realistic model for studying the complexity of biological membranes.[3] The gold-standard technique of Differential Scanning Calorimetry, when preceded by robust liposome preparation protocols, provides clear, quantitative data on the thermodynamic properties of this transition. By synthesizing this knowledge with insights from complementary techniques like FTIR, researchers can effectively characterize and leverage the distinct properties of MPPC for a wide range of scientific and therapeutic applications.

References

  • Understanding Lipid Membrane Phase Transitions: The Role of Tm in Membrane Structure and Function - Linseis.
  • Detection of lipid phase transitions by surface tensiometry - PubMed.
  • Binary mixtures of saturated and unsaturated mixed-chain phosphatidylcholine. A differential scanning calorimetry study - PubMed.
  • Fourier transform infrared spectroscopy in the study of lipid phase transitions in model and biological membranes: practical consider
  • Lipid bilayer phase behavior - Wikipedia.
  • The Main Phase Transition - Physics LibreTexts.
  • Mixed-chain phospholipids: structures and chain-melting behavior - PubMed - NIH.
  • Determination of the Main Phase Transition Temperature of Phospholipids by Oscill
  • Polymorphism in myristoylpalmitoylphosph
  • Differential Scanning Calorimetry Studies of Phospholipid Membranes: The Interdigit
  • Saturated Phosphatidylcholine Liposomes 100% 14:0-16:0 PC | Sigma-Aldrich.
  • Mini review on emerging methods of preparation of liposome and its applic
  • Influence of Cholesterol on the Phase Transition of Lipid Bilayers: A Temperature-Controlled Force Spectroscopy Study | Langmuir - ACS Public
  • A Review on Phospholipid and Liposome Carriers: Synthetic Methods and Their Applic
  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC.
  • Analysis of the Thermotropic Phase Transitions of Liposomal Phosphatidylcholine Using Differential Scanning Fluorimetry - J-Stage.
  • Properties of Mixed DOTAP−DPPC Bilayer Membranes as Reported by Differential Scanning Calorimetry and Dynamic Light Scattering Measurements | The Journal of Physical Chemistry B - ACS Public
  • Liposomes: Composition, preparation techniques, and diverse applic
  • LIPOSOME: METHODS OF PREPARATION AND APPLIC
  • Differential Scanning Calorimetry of Protein–Lipid Interactions.
  • Liposome Prepar
  • Phase Transition Temperatures for Glycerophospholipids | Avanti Research.
  • Thermotropic and Barotropic Phase Behavior of Phosph
  • The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery - PMC.
  • Phospholipids in Pharmaceutical Formul
  • Dipalmitoylphosph
  • Lipidic nanoparticules: a model function to predict the transition temperature of DPPC-DMPC mixtures - O
  • Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC.

Sources

Foundational

Thermotropic Phase Behavior of 1-Myristoyl-2-Palmitoyl-sn-Glycero-3-Phosphocholine (MPPC): A Comprehensive Technical Guide

Executive Summary 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) is a synthetic, asymmetric phosphatidylcholine characterized by a 14-carbon myristoyl chain at the sn-1 position and a 16-carbon palmitoyl chai...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) is a synthetic, asymmetric phosphatidylcholine characterized by a 14-carbon myristoyl chain at the sn-1 position and a 16-carbon palmitoyl chain at the sn-2 position. This specific chain mismatch imparts unique thermotropic and barotropic phase behaviors compared to symmetric lipids like DPPC (16:0/16:0). With a main phase transition temperature (Tm) of approximately 35 °C [[1]](), MPPC serves as a critical structural dopant in the engineering of thermosensitive liposomes (TSLs) designed for mild hyperthermia-triggered drug release in clinical oncology.

This whitepaper provides an in-depth analysis of MPPC's structural thermodynamics, details self-validating experimental protocols for phase characterization, and explores its application in advanced drug delivery systems.

Structural Thermodynamics of Asymmetric Phosphatidylcholines

The Mechanics of Chain Mismatch

In symmetric phosphatidylcholines, the terminal methyl groups of the acyl chains align perfectly near the bilayer midplane, promoting stable, non-interdigitated gel phases. However, in MPPC, the two-carbon mismatch between the sn-1 and sn-2 chains creates a void volume at the hydrophobic core of the bilayer. To maximize van der Waals interactions and thermodynamically minimize this void, the lipid undergoes structural compensation via extreme chain tilting or interdigitation (where chains from opposing leaflets interpenetrate) [[2]]().

Because of this asymmetry, MPPC rapidly forms an extremely stable subgel (Lc) phase, a process that normally requires days of cold annealing for symmetric lipids like DPPC [[3]]().

The Phase Transition Sequence

Upon heating, fully hydrated MPPC bilayers transition through a highly specific sequence of thermodynamic states:

PhaseTransition Lc Subgel Phase (Lc) Highly Ordered, Interdigitated Lbeta Gel Phase (Lβ') Tilted Acyl Chains Lc->Lbeta Heating (Subtransition) Pbeta Ripple Phase (Pβ') Periodic Membrane Corrugations Lbeta->Pbeta Heating (Pretransition) Lalpha Liquid Crystalline (Lα) Fluid, Disordered Chains Pbeta->Lalpha Heating (Main Transition, Tm ~35°C)

Caption: MPPC thermotropic phase transition pathway from subgel to liquid crystalline phase.

Experimental Methodologies for Phase Characterization

To ensure rigorous scientific integrity, the characterization of MPPC phase behavior requires orthogonal, self-validating techniques.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for quantifying the transition enthalpy (ΔH) and heat capacity (Cp) of bulk liposomal suspensions.

  • Causality & Rationale: Lipids possess "thermal memory." Extruding or storing liposomes below their Tm induces shear stress, creating kinetically trapped metastable gel phases. The protocol below uses thermal erasure to guarantee that the measured thermodynamic values reflect true equilibrium states.

  • Step-by-Step Workflow:

    • Hydration: Hydrate the lyophilized MPPC lipid film in PBS (pH 7.4) to a concentration of 2-5 mg/mL.

    • Extrusion: Pass the suspension through 100 nm polycarbonate membranes at 50 °C . Crucial: Extrusion must occur at least 15 °C above the Tm (35 °C) to ensure the lipid is fully in the fluid Lα phase.

    • Thermal Erasure: Load the sample into the DSC pan and hold isothermally at 50 °C for 30 minutes to melt any pre-existing gel phase structures.

    • Scanning: Perform a cooling scan to 10 °C at 1 °C/min, followed by a heating scan to 50 °C at 1 °C/min.

    • Validation: The system is considered self-validated if the second heating scan perfectly superimposes over the first, confirming the absence of metastable artifacts.

Protocol 2: Microcantilever Surface Stress Analysis

While DSC measures bulk thermodynamics, microcantilevers detect phase transitions in Supported Lipid Bilayers (SLBs) by measuring mechanical surface stress 4.

  • Causality & Rationale: During the solid-liquid phase transition, the expansion of acyl chains from an ordered (trans) to a disordered (gauche) state generates a free energy change. When the bilayer is coupled to a solid support, this energy alters the surface stress, causing the microcantilever to deflect.

  • Step-by-Step Workflow:

    • SLB Formation: Expose a clean, gold-coated microcantilever to MPPC vesicles at 50 °C to induce vesicle fusion and SLB formation.

    • Measurement: Monitor cantilever deflection via laser reflection while ramping the temperature down to 20 °C.

    • Analysis: For MPPC, the surface stress decreases linearly with temperature and abruptly jumps at 34.9 ± 0.1 °C , correlating perfectly with the bulk Tm while revealing the mechanical stability of the bilayer 4.

Workflow Prep Liposome Preparation (Extrusion) Equil Thermal Equilibration (>50°C) Prep->Equil Hydration DSC DSC Analysis (Heat Capacity vs Temp) Equil->DSC Thermal Scan Cantilever Microcantilever (Surface Stress) Equil->Cantilever Stress Scan Fluor Fluorometry (Prodan/DPH) Equil->Fluor Polarity Scan

Caption: Self-validating experimental workflow for characterizing MPPC lipid phase behavior.

Engineering Thermosensitive Liposomes (TSLs)

In drug development, MPPC is rarely used in isolation due to its Tm of 35 °C, which is slightly below normal human body temperature (~37 °C). If used alone, an MPPC liposome would prematurely melt and leak its payload in the bloodstream.

Instead, MPPC is utilized as a highly effective Tm-depressant dopant in DPPC-based liposomes (DPPC Tm = 41 °C). By alloying DPPC with MPPC, formulation scientists can precisely tune the phase transition temperature of the resulting membrane. For example, a formulation utilizing a 90:10 DPPC:MPPC molar ratio shifts the payload release temperature to a sharp window between 38.5 °C and 40.0 °C 5.

When these TSLs accumulate in tumor tissues via the EPR (Enhanced Permeability and Retention) effect, targeted mild hyperthermia (e.g., via radiofrequency ablation or near-infrared radiation) triggers the gel-to-liquid crystalline transition. The sudden increase in membrane fluidity and the formation of grain boundary defects during melting results in the rapid, localized burst release of encapsulated chemotherapeutics like doxorubicin 1.

Quantitative Data Summary

Table 1: Comparative Phase Transition Temperatures of Phosphatidylcholines Data demonstrates how acyl chain length and asymmetry dictate the main transition temperature (Tm).

Lipidsn-1 Chainsn-2 ChainAsymmetryTm (°C)
DMPC14:014:0Symmetric~24.0
MPPC 14:0 16:0 Asymmetric ~35.0
MSPC14:018:0Asymmetric~40.0
DPPC16:016:0Symmetric~41.0

Table 2: Analytical Techniques for MPPC Phase Characterization

TechniquePrimary Measured ParameterKey Insight for MPPC Phase Behavior
DSC Heat Capacity (Cp)Quantifies enthalpy (ΔH) and precisely identifies the Tm of the main transition.
Microcantilevers Surface StressDetects Tm in supported lipid bilayers; reveals mechanical stability differences between monolayers and bilayers.
Fluorometry (Prodan) Emission Wavelength ShiftIdentifies polarity changes during the rapid formation of the interdigitated subgel (Lc) phase.
SANS / X-Ray Lamellar Repeat DistanceStructurally confirms chain interdigitation and membrane thickness changes across phases.

References

  • Gubernator, J., et al. "Building Blocks to Design Liposomal Delivery Systems." MDPI, 2020.
  • Goto, M., et al. "Study on the subgel-phase formation using an asymmetric phospholipid bilayer membrane by high-pressure fluorometry." PubMed, 2012.
  • Wang, J., et al. "Lipid Bilayer Phase Transformations Detected Using Microcantilevers." ACS Publications, 2014.
  • Matsuki, H., et al. "Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers." PMC - NIH, 2013.
  • Needham, D., et al. "Temperature-sensitive liposomal formulation." Google Patents (US6200598B1), 2001.

Sources

Exploratory

Interfacial Thermodynamics of 1-Myristoyl-2-Palmitoyl-sn-Glycero-3-Phosphocholine (MPPC) Monolayers

A Technical Whitepaper for Biophysicists and Drug Formulation Scientists Executive Summary As a Senior Application Scientist specializing in membrane biophysics, I approach interfacial tensiometry not merely as a measure...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Biophysicists and Drug Formulation Scientists

Executive Summary

As a Senior Application Scientist specializing in membrane biophysics, I approach interfacial tensiometry not merely as a measurement technique, but as a window into the thermodynamic behavior of lipid assemblies. 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) is an asymmetric phospholipid that plays a critical role in the development of temperature-sensitive liposomes for mild hyperthermia-triggered drug delivery[1].

This whitepaper provides an in-depth analysis of MPPC monolayers at the air-water interface, detailing its phase transitions, the profound condensing effect of cholesterol, and a self-validating experimental protocol for measuring its surface pressure-area ( π−A ) isotherms.

Structural Biophysics and Causality of MPPC Phase Behavior

MPPC (14:0-16:0 PC) is characterized by a distinct structural asymmetry: a 14-carbon myristoyl chain at the sn-1 position and a 16-carbon palmitoyl chain at the sn-2 position[1].

The Causality of Thermal Responsiveness: Symmetric lipids like DPPC (16:0-16:0) pack tightly, resulting in a high main phase transition temperature ( Tm​≈41 °C)[1]. In contrast, the hydrophobic mismatch in MPPC's asymmetric tails introduces packing defects within the hydrophobic core. This steric disruption lowers the energy barrier required for trans-gauche isomerizations, effectively reducing the Tm​ to approximately 35 °C[2]. Because 35 °C is just below standard human body temperature, MPPC is highly sensitive to mild hyperthermia, making it an ideal candidate for targeted, heat-activated liposomal drug release[1].

When transferred from a free state to a solid support (e.g., via Langmuir-Blodgett deposition onto a silicon dioxide microcantilever), the interfacial pinning of the polar headgroups restricts lateral lipid mobility. This substrate interaction forces the monolayer to require higher thermal energy to melt, shifting the Tm​ from 35 °C up to approximately 41 °C[2].

Interfacial Thermodynamics: The Condensing Effect of Cholesterol

At the air-water interface, MPPC forms a Langmuir monolayer that transitions from a disordered liquid-expanded (LE) phase to an ordered liquid-condensed (LC) phase upon isothermal compression[3].

When cholesterol is introduced into the MPPC monolayer, it drastically alters the interfacial elasticity[4]. Cholesterol possesses a rigid, planar steroid ring. When it intercalates between the MPPC molecules, it physically restricts the conformational freedom of the myristoyl and palmitoyl chains. This forces the MPPC tails into a more extended, ordered state even at low surface pressures, causing a massive reduction in the mean molecular area—a phenomenon known as the "condensing effect"[3].

As surface pressure increases to biomembrane-relevant levels (30–40 mN/m), the MPPC molecules are already tightly packed, and the magnitude of cholesterol-induced condensation diminishes[3]. Furthermore, the addition of cholesterol fluidizes the ordered phase, decreasing the overall phase transition temperature by approximately 0.38 °C per mol% of cholesterol[2].

Quantitative Data Summaries

Table 1: MPPC Mean Molecular Area Condensation by Equimolar Cholesterol Data demonstrates the diminishing magnitude of steric condensation as baseline surface pressure increases[3].

Surface Pressure ( π )Pure MPPC Area (Ų/molecule)MPPC + Equimolar Chol Area (Ų/molecule)Area Reduction ( Δ Å²)
5 mN/m7945-34
20 mN/m5942-17
30 mN/m4641-5

Table 2: MPPC Phase Transition Temperatures ( Tm​ ) Across System States Data illustrates the thermodynamic impact of substrate interactions and cholesterol doping[2].

System State Tm​ (°C)Mechanistic Note
Free Membrane (Bilayer)~35.0Standard fluid-to-gel transition driven by asymmetric chains.
Supported Lipid Bilayer (SLB)34.9 ± 0.1Measured via microcantilever surface stress deflection.
Supported Lipid Monolayer~41.0Shifted +6 °C due to headgroup pinning on the solid support.
Cholesterol-Doped BilayerVariable Tm​ decreases linearly by ~0.38 °C per mol% of cholesterol.

Mechanistic Workflow of Monolayer Phase Transitions

MPPC_Phase_Dynamics Spread MPPC Spreading (Chloroform Solvent) Evap Solvent Evaporation (15 min equilibrium) Spread->Evap Air-Water Interface LE_Phase Liquid-Expanded (LE) Phase (Disordered Acyl Chains) Evap->LE_Phase u03c0 < 10 mN/m LC_Phase Liquid-Condensed (LC) Phase (Ordered Packing) LE_Phase->LC_Phase Isothermal Compression Chol Cholesterol Intercalation (Equimolar Ratio) LE_Phase->Chol Mixed Monolayer LC_Phase->Chol Mixed Monolayer Condensation Steric Condensation (Reduced Area/Molecule) Chol->Condensation Elasticity Reduction

Mechanistic workflow of MPPC monolayer phase transitions and cholesterol-induced condensation.

Self-Validating Experimental Protocol: Langmuir Tensiometry

To ensure absolute data integrity and eliminate kinetic artifacts, the following step-by-step methodology must be executed as a self-validating system.

Phase 1: Subphase Preparation & Blank Validation
  • Buffer Preparation: Prepare a subphase of 10 mM potassium phosphate (pH 6.6) containing 100 mM NaCl[3]. Use strictly ultrapure water (resistivity 18.2 MΩ·cm).

  • Trough Cleaning: Clean the Langmuir trough and Delrin/PTFE barriers with chloroform, followed by ethanol, and rinse copiously with ultrapure water.

  • System Validation (The Blank Run): Fill the trough with the subphase and perform a full compression cycle with the barriers.

    • Causality & Validation: Trace surface-active contaminants will skew the π−A isotherm. The surface pressure must not exceed 0.2 mN/m during maximum compression. If π>0.2 mN/m, aspirate the liquid surface and re-clean the system.

Phase 2: Monolayer Spreading & Equilibration
  • Lipid Solution: Dissolve MPPC (and cholesterol, if generating a mixed monolayer) in HPLC-grade chloroform to a final concentration of 1 mg/mL.

  • Spreading: Using a Hamilton microsyringe, deposit droplets (e.g., 20–50 µL total) of the lipid solution dropwise onto the subphase surface. Distribute the drops evenly to prevent local saturation.

  • Equilibration Validation: Wait exactly 15 minutes before initiating compression.

    • Causality & Validation: Retained chloroform acts as an interstitial impurity, artificially expanding the apparent molecular area. After 15 minutes, the Wilhelmy plate must read a stable surface pressure of 0.0 ± 0.1 mN/m, confirming complete solvent evaporation and system equilibrium.

Phase 3: Isothermal Compression & Data Acquisition
  • Compression Rate: Initiate symmetric barrier compression at a strict rate of ≤4 Ų/molecule/min[4].

    • Causality & Validation: Rapid compression induces kinetic artifacts, preventing the lipid molecules from reaching thermodynamic equilibrium during the LE-to-LC phase transition. A slow rate ensures the measured interfacial elasticity reflects true thermodynamic states[4].

  • Measurement: Continuously record the surface pressure ( π ) using a calibrated Wilhelmy plate (platinum or standardized paper method)[5] against the mean molecular area ( A ).

  • Hysteresis Check: To validate monolayer stability, pause compression at 30 mN/m (which corresponds to an area of ~50 Ų per MPPC molecule)[2]. Expand the barriers and re-compress. A lack of hysteresis confirms that the monolayer is insoluble in the subphase and free of kinetic trapping[4].

References

  • Lipid Bilayer Phase Transformations Detected Using Microcantilevers Source: ACS Publications URL:[Link]

  • Cholesterol's Interfacial Interactions with Sphingomyelins and Phosphatidylcholines: Hydrocarbon Chain Structure Determines the Magnitude of Condensation Source: PubMed Central (PMC) - NIH URL:[Link]

  • Cholesterol Decreases the Interfacial Elasticity and Detergent Solubility of Sphingomyelins Source: PubMed Central (PMC) - NIH URL:[Link]

  • Molecular Effects of Glycerol on Lipid Monolayers at the Gas–Liquid Interface Source: Langmuir - ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Targeted Liposomal Drug Delivery Using 1-Myristoyl-2-Palmitoyl-sn-Glycero-3-Phosphocholine

Introduction: Engineering Thermo-Responsive Nanocarriers for Precision Therapy The convergence of nanotechnology and medicine has ushered in an era of targeted therapeutics, with liposomes at the forefront of clinical tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering Thermo-Responsive Nanocarriers for Precision Therapy

The convergence of nanotechnology and medicine has ushered in an era of targeted therapeutics, with liposomes at the forefront of clinical translation. These self-assembled phospholipid vesicles offer a versatile platform for encapsulating a diverse range of therapeutic agents, shielding them from premature degradation and systemic clearance, thereby enhancing their therapeutic index. A significant advancement in liposomal technology is the development of stimuli-responsive systems that release their payload in response to specific triggers within the tumor microenvironment.

This guide focuses on the strategic use of 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) , an asymmetrical phosphatidylcholine, in the formulation of thermo-sensitive liposomes for targeted drug delivery. The incorporation of MPPC into a liposomal bilayer, typically composed of a primary phospholipid such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), critically lowers the phase transition temperature of the liposome to a mild hyperthermic range (39-42°C).[1] This phenomenon is harnessed to achieve rapid and localized drug release when the tumor site is subjected to mild, externally applied heat. The mechanism involves the desorption of MPPC from the lipid bilayer as it transitions from a gel to a liquid-crystalline phase, creating transient pores and defects that facilitate the egress of the encapsulated drug.[1]

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the design, preparation, characterization, and evaluation of MPPC-based targeted, thermo-sensitive liposomes. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the validation of these advanced drug delivery systems.

Physicochemical Properties of Key Lipids

A thorough understanding of the constituent lipids is paramount for the rational design of liposomal formulations. The table below summarizes the key physicochemical properties of the lipids discussed in this guide.

LipidAbbreviationMolecular Weight ( g/mol )Phase Transition Temp (Tm)Key Role in Formulation
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineDPPC734.04~41°CPrimary structural component of the liposome bilayer.[2]
1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholineMPPC705.99Not applicable in the same context as bilayer-forming lipidsThermo-sensitizing agent; lowers the overall Tm of the liposome and enhances drug release.[1]
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]DSPE-PEG(2000)-Amine~2805Not applicableProvides a "stealth" characteristic to prolong circulation time and a functional group for targeting ligand conjugation.
CholesterolChol386.65Not applicableModulates membrane fluidity and stability.

Logical Workflow for Developing Targeted Thermo-Sensitive Liposomes

The development of a targeted, thermo-sensitive liposomal drug delivery system is a multi-step process that requires careful planning and execution. The following diagram illustrates the logical workflow, from initial formulation to pre-clinical evaluation.

Workflow cluster_0 Formulation & Preparation cluster_1 Drug Loading & Targeting cluster_2 Characterization cluster_3 In Vitro Evaluation cluster_4 In Vivo Evaluation A Lipid Selection & Molar Ratio Optimization (e.g., DPPC:MPPC:Chol:DSPE-PEG-Amine) B Thin-Film Hydration A->B C Size Reduction (Extrusion/Sonication) B->C D Active Drug Loading (e.g., pH gradient) C->D E Targeting Ligand Conjugation (e.g., EDC/NHS Chemistry) D->E F Size & Zeta Potential (DLS) E->F G Encapsulation Efficiency (Fluorescence Spectroscopy) E->G H Morphology (TEM/Cryo-TEM) E->H I Thermo-sensitive Drug Release Assay E->I J Cellular Uptake & Targeting Specificity (Flow Cytometry/Microscopy) E->J K Cytotoxicity Assay (e.g., MTT Assay) E->K L Biodistribution & Tumor Accumulation (Radiolabeling/Imaging) E->L M Therapeutic Efficacy Study L->M

Caption: Logical workflow for the development of targeted thermo-sensitive liposomes.

Experimental Protocols

Protocol 1: Preparation of Thermo-Sensitive Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of thermo-sensitive liposomes composed of DPPC, MPPC, Cholesterol, and DSPE-PEG(2000)-Amine. The molar ratio of these components is a critical parameter that should be optimized based on the desired drug release profile and stability. A commonly used starting point is a molar ratio of 80:10:5:5 (DPPC:MPPC:Chol:DSPE-PEG(2000)-Amine).

Materials:

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC)

  • Cholesterol (Chol)

  • 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine)

  • Chloroform

  • Methanol

  • Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)[2]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

Procedure:

  • Lipid Dissolution: Accurately weigh the lipids (DPPC, MPPC, Chol, and DSPE-PEG(2000)-Amine) according to the desired molar ratio and dissolve them in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask.[3] Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the highest transition temperature of the lipids (e.g., 60°C).[2] Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[4]

  • Drying: To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours, or preferably overnight.[4]

  • Hydration: Pre-heat the hydration buffer to a temperature above the phase transition temperature of the lipid mixture (e.g., 60°C).[4] Add the warm buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This process typically results in the formation of large, multilamellar vesicles (MLVs). To ensure complete hydration, the suspension can be incubated in a water bath at 60°C for 30-60 minutes with intermittent shaking.[2]

Protocol 2: Liposome Size Reduction by Extrusion

To achieve a more uniform and smaller size distribution, which is crucial for in vivo applications, the MLV suspension is subjected to extrusion.

Materials:

  • MLV suspension from Protocol 1

  • Liposome extruder device

  • Polycarbonate membranes with desired pore sizes (e.g., 200 nm and 100 nm)

  • Gas-tight syringes (e.g., 1 mL)

  • Heating block for the extruder

Procedure:

  • Extruder Assembly: Assemble the extruder according to the manufacturer's instructions, placing a polycarbonate membrane of the desired pore size (e.g., 200 nm for the first round) between the filter supports.

  • Temperature Control: Heat the extruder to a temperature above the phase transition temperature of the lipid mixture (e.g., 60°C).

  • Extrusion: Load the MLV suspension into one of the syringes and attach it to one end of the extruder. Attach an empty syringe to the other end.

  • Gently and steadily push the plunger of the filled syringe to force the liposome suspension through the polycarbonate membrane into the empty syringe.

  • Repeat this process for a total of 11-21 passes.[5]

  • For a more uniform size distribution, the extrusion process can be repeated with a smaller pore size membrane (e.g., 100 nm).

  • The final product is a suspension of unilamellar vesicles (LUVs) with a defined size.

Protocol 3: Active Drug Loading using a pH Gradient

For many chemotherapeutic agents, such as doxorubicin, an active loading method using a transmembrane pH gradient can achieve high encapsulation efficiencies.

Materials:

  • Extruded liposome suspension (from Protocol 2) in a buffer with a neutral pH (e.g., PBS, pH 7.4)

  • Drug solution (e.g., Doxorubicin hydrochloride)

  • Acidic buffer for creating the internal low pH (e.g., citrate buffer, pH 4.0)

  • Dialysis membrane or size exclusion chromatography column

Procedure:

  • Liposome Preparation with Internal Acidic Buffer: Prepare the liposomes as described in Protocol 1 and 2, but use the acidic buffer (e.g., citrate buffer, pH 4.0) as the hydration medium.

  • Creation of pH Gradient: After extrusion, remove the unencapsulated acidic buffer from the exterior of the liposomes. This is typically done by dialysis against a buffer with a neutral or slightly alkaline pH (e.g., PBS, pH 7.4) or by using a size exclusion chromatography column equilibrated with the same buffer. This creates a pH gradient where the interior of the liposome is acidic and the exterior is neutral.

  • Drug Loading: Add the drug solution to the liposome suspension. Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified period (e.g., 30-60 minutes). The uncharged form of the drug will diffuse across the liposome membrane and become protonated and trapped in the acidic interior.

  • Removal of Unencapsulated Drug: After incubation, remove the unencapsulated drug using dialysis or size exclusion chromatography.

Protocol 4: Targeting Ligand Conjugation via EDC/NHS Chemistry

This protocol describes the covalent conjugation of an antibody to the amine-functionalized PEG on the liposome surface using EDC/NHS chemistry.

Materials:

  • DSPE-PEG(2000)-Amine containing liposomes (from Protocol 3)

  • Antibody or antibody fragment with available carboxyl groups

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Antibody Activation: Dissolve the antibody in the Activation Buffer. Add a molar excess of EDC and Sulfo-NHS to the antibody solution to activate the carboxyl groups.[6][7] Incubate for 15-30 minutes at room temperature.

  • Liposome Preparation: Exchange the buffer of the liposome suspension to the Conjugation Buffer using dialysis or a desalting column.

  • Conjugation Reaction: Add the activated antibody solution to the liposome suspension. The amine groups on the DSPE-PEG(2000)-Amine will react with the activated carboxyl groups on the antibody.[8] Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to stop the reaction by deactivating any unreacted NHS-esters.

  • Purification: Remove the unconjugated antibody and other reaction byproducts by passing the mixture through a size exclusion chromatography column. The larger immunoliposomes will elute first.

Characterization of Targeted Thermo-Sensitive Liposomes

Thorough characterization is essential to ensure the quality, stability, and efficacy of the prepared liposomes. The following diagram outlines the key characterization techniques.

Characterization cluster_0 Physicochemical Properties cluster_1 Drug Loading & Release cluster_2 Targeting Functionality Liposome Targeted Thermo-Sensitive Liposome Size Size & Polydispersity (Dynamic Light Scattering) Liposome->Size Zeta Surface Charge (Zeta Potential) Liposome->Zeta Morphology Morphology (TEM/Cryo-TEM) Liposome->Morphology Phase Phase Transition (Differential Scanning Calorimetry) Liposome->Phase EE Encapsulation Efficiency (Spectroscopy/Chromatography) Liposome->EE Release In Vitro Drug Release (Temperature-controlled Assay) Liposome->Release Binding Ligand Conjugation Efficiency (Protein Assay) Liposome->Binding Uptake Cellular Uptake (Flow Cytometry/Microscopy) Liposome->Uptake

Caption: Key characterization techniques for targeted thermo-sensitive liposomes.

Protocol 5: Determination of Encapsulation Efficiency using the Calcein Quenching Method

This protocol utilizes the self-quenching property of calcein at high concentrations to determine the encapsulation efficiency.

Materials:

  • Calcein-loaded liposomes (prepared by hydrating the lipid film with a high concentration of calcein solution, e.g., 50-100 mM)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

  • HEPES buffer (or another suitable buffer)

  • Triton X-100 (10% v/v solution)

  • Fluorometer

Procedure:

  • Separation of Free Calcein: Pass the calcein-loaded liposome suspension through a size exclusion chromatography column equilibrated with HEPES buffer to separate the liposomes from the unencapsulated calcein.[9] The liposomes will elute in the void volume.

  • Measurement of Initial Fluorescence (F_before): Dilute an aliquot of the purified liposome suspension in HEPES buffer and measure the fluorescence intensity using a fluorometer (Excitation: ~495 nm, Emission: ~515 nm). This represents the fluorescence from any initially leaked calcein.

  • Lysis of Liposomes and Measurement of Total Fluorescence (F_after): To the same cuvette, add a small volume of Triton X-100 solution to lyse the liposomes and release the encapsulated calcein.[10] This will cause a significant increase in fluorescence as the calcein is de-quenched upon dilution in the buffer. Measure the fluorescence intensity again.

  • Calculation of Encapsulation Efficiency (EE%): EE (%) = [(F_after - F_before) / F_after] x 100

In Vitro and In Vivo Evaluation

Protocol 6: In Vitro Thermo-Sensitive Drug Release Assay

This assay evaluates the temperature-dependent release of the encapsulated drug from the liposomes.

Materials:

  • Drug-loaded thermo-sensitive liposomes

  • Release medium (e.g., PBS or serum-containing medium)

  • Temperature-controlled water bath or heating block

  • Dialysis tubing or centrifugal filter units

  • Analytical method for drug quantification (e.g., fluorescence spectroscopy for doxorubicin)

Procedure:

  • Place a known concentration of the drug-loaded liposome suspension in a dialysis bag or the upper chamber of a centrifugal filter unit.

  • Immerse the dialysis bag or filter unit in the release medium, which is pre-warmed to the desired temperatures (e.g., 37°C, 39°C, 40°C, 41°C, 42°C).

  • At predetermined time intervals, collect aliquots of the release medium and replace with an equal volume of fresh, pre-warmed medium.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time at each temperature.

Protocol 7: In Vitro Cellular Uptake and Cytotoxicity Assay

This protocol assesses the targeting efficiency and cytotoxic effect of the drug-loaded immunoliposomes on a relevant cancer cell line.

Materials:

  • Target cancer cell line (expressing the antigen for the conjugated antibody) and a control cell line (low or no antigen expression)

  • Cell culture medium and supplements

  • Fluorescently labeled targeted and non-targeted liposomes (for uptake studies)

  • Drug-loaded targeted and non-targeted liposomes (for cytotoxicity studies)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Fluorescence microscope or flow cytometer

  • Microplate reader

Procedure - Cellular Uptake:

  • Seed the target and control cells in appropriate culture vessels (e.g., chamber slides for microscopy or 6-well plates for flow cytometry).

  • Once the cells have adhered, treat them with fluorescently labeled targeted and non-targeted liposomes at various concentrations.

  • Incubate for a defined period (e.g., 1-4 hours).

  • For microscopy, wash the cells to remove non-internalized liposomes, fix, and mount for imaging.[11]

  • For flow cytometry, wash the cells, detach them, and analyze the fluorescence intensity of the cell population.[12][13][14][15]

Procedure - Cytotoxicity (MTT Assay):

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with serial dilutions of free drug, drug-loaded targeted liposomes, and drug-loaded non-targeted liposomes. Include untreated cells as a control.

  • For thermo-sensitive formulations, after a short incubation with the liposomes, the plates can be placed in a water bath at 42°C for a defined period (e.g., 15-30 minutes) to trigger drug release.

  • Incubate the cells for a further 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.[16][17]

  • Solubilize the formazan crystals with DMSO and measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol 8: In Vivo Biodistribution Study

This study tracks the distribution of the liposomes in a tumor-bearing animal model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Radiolabeled targeted liposomes (e.g., with 111In or 99mTc)

  • Gamma counter or SPECT/CT imaging system

Procedure:

  • Inject the radiolabeled liposomes intravenously into the tumor-bearing mice.[18]

  • At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.

  • Harvest major organs (tumor, liver, spleen, kidneys, heart, lungs, etc.) and collect a blood sample.

  • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile and tumor accumulation.[19]

  • Alternatively, live animal imaging using SPECT/CT can be performed at different time points to visualize the liposome distribution non-invasively.

Conclusion and Future Perspectives

The use of 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine as a thermo-sensitizing agent represents a significant step forward in the development of smart liposomal drug delivery systems. By carefully designing and formulating these nanocarriers, it is possible to achieve triggered drug release in response to localized hyperthermia, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. The protocols and guidelines presented in this document provide a robust framework for the successful development and pre-clinical evaluation of targeted, thermo-sensitive liposomes.

Future research in this area will likely focus on the development of multifunctional liposomes that can respond to multiple stimuli, incorporate diagnostic agents for theranostic applications, and utilize novel targeting ligands for enhanced specificity. As our understanding of the tumor microenvironment deepens, so too will our ability to engineer even more sophisticated and effective liposomal therapies.

References

  • Osinski, V., Klibanov, A. L., & McNamara, C. A. (2020). Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes. Journal of Visualized Experiments, (161), e61585. [Link]

  • Bendas, G. (2001). Antibody Conjugation Methods for Active Targeting of Liposomes. In Liposome Technology (pp. 209-222). Humana Press. [Link]

  • Szebeni, J., & Barenholz, Y. (2022). Pharmaceutical Development and Design of Thermosensitive Liposomes Based on the QbD Approach. Pharmaceutics, 14(3), 522. [Link]

  • Gole, B., & Hlebec, D. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. International Journal of Molecular Sciences, 22(12), 6547. [Link]

  • Daraee, H., Etemadi, A., Kouhi, M., Alimirzalu, S., & Akbarzadeh, A. (2019). Cellular uptake of liposomes monitored by confocal microscopy and flow cytometry. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1276-1282. [Link]

  • Fernández-Bimbo, J., & Schiffelers, R. (2025). A Robust Post-Insertion Method for the Preparation of Targeted Lipid Nanoparticles. In DNA Nanotechnology (pp. 305-316). Humana, New York, NY. [Link]

  • Ishida, T., & Kiwada, H. (2008). Use of the post-insertion method for the formation of ligand-coupled liposomes. Methods in Enzymology, 444, 141-156. [Link]

  • Gerl, M. J., & Schultz, C. (2007). A novel flow cytometric assay to quantify interactions between proteins and membrane lipids. Journal of Lipid Research, 48(7), 1639-1648. [Link]

  • Huck, B., et al. (2020). Quantification of liposome uptake by flow cytometry under submerged conditions. ResearchGate. [Link]

  • Winter, P. M., et al. (2005). Preparation of immunoliposomes by EDC and sulfo-NHS treatment. ResearchGate. [Link]

  • Anyarambhatla, G., & Needham, D. (1999). Enhancement of the phase transition permeability of DPPC liposomes by incorporation of MPPC: A new temperature-sensitive liposome for use with mild hyperthermia. Journal of Liposome Research, 9(4), 491-506. [Link]

  • Daraee, H., Etemadi, A., Kouhi, M., Alimirzalu, S., & Akbarzadeh, A. (2019). Cellular uptake of liposomes monitored by confocal microscopy and flow cytometry. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1276-1282. [Link]

  • Osinski, V., Klibanov, A. L., & McNamara, C. A. (2020). Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes. Journal of Visualized Experiments, (161). [Link]

  • Li, S., et al. (2021). In vitro cytotoxicity, cellular uptake, and subcellular distribution of liposomes. ResearchGate. [Link]

  • Encapsula NanoSciences. (2014). Antibody Liposome Conjugation: Using NHS activated lipid. YouTube. [Link]

  • Al-Sanea, M. M., & Abdel-Salam, F. S. (2025). In vitro cellular interaction of drug-loaded liposomes with 2D and 3D cell culture of U87-MG cell line. PLOS ONE, 20(3), e0299837. [Link]

  • Porubsky, C., et al. (2023). Liposome biodistribution mapping with in vivo X-ray fluorescence imaging. Chemical Science, 14(32), 8639-8647. [Link]

  • Sapra, P., & Allen, T. M. (2005). Liposomes targeted via two different antibodies: Assay, B-cell binding and cytotoxicity. Journal of Controlled Release, 103(2), 411-424. [Link]

  • Sugimoto, Y., et al. (2022). Microfluidic Post-Insertion Method for the Efficient Preparation of PEGylated Liposomes Using High Functionality and Quality Lipids. International Journal of Nanomedicine, 17, 6585-6596. [Link]

  • Proffitt, R. T., et al. (1983). Tumor-Imaging Potential of Liposomes Loaded with In-111-NTA: Biodistribution in Mice. Journal of Nuclear Medicine, 24(1), 45-51. [Link]

  • Gence, T. (n.d.). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. LinkedIn. [Link]

  • Ruiz-Valls, A., et al. (2023). Dependence of calcein encapsulation efficiency on the cholesterol content in liposomes composed of lecithin and cholesterol. ResearchGate. [Link]

  • Yilmaz, A. D., & Genc, R. (2024). Mitochondria-Targeted Liposomes for Drug Delivery to Tumor Mitochondria. Pharmaceutics, 16(7), 967. [Link]

  • Andrade, L. N., et al. (2011). Liposomes radiolabeled with (159)Gd: in vitro antitumoral activity, biodistribution study and scintigraphic image in Ehrlich tumor bearing mice. European Journal of Pharmaceutical Sciences, 43(4), 256-263. [Link]

  • Chen, Y. C., et al. (2023). Radiolabeled Liposomes for Nuclear Imaging Probes. Pharmaceutics, 15(5), 1368. [Link]

  • Kirpotin, D. B., et al. (2002). Use of the post-insertion technique to insert peptide ligands into pre-formed stealth liposomes with retention of binding activity and cytotoxicity. Pharmaceutical Research, 19(3), 253-261. [Link]

  • Li, S., et al. (2021). Cellular uptake and cytotoxicity of liposomes in tumor cells. ResearchGate. [Link]

  • Kirpotin, D. B., et al. (2002). Use of the Post-Insertion Technique to Insert Peptide Ligands into Pre-Formed Stealth Liposomes with Retention of Binding Activity and Cytotoxicity. ResearchGate. [Link]

  • De Silva, L., et al. (2022). Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging. Research Square. [Link]

  • Montalvo-Grijalva, F., et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics, 14(8), 1647. [Link]

  • Chand, S., & Soubias, O. (2020). Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein. Bio-protocol, 10(14), e3693. [Link]

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Application

Simulating 1-Myristoyl-2-Palmitoyl-sn-Glycero-3-Phosphocholine (MPPC) Bilayers: A Detailed Guide to Molecular Dynamics Parameters and Protocols

For Immediate Release This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the parameters and protocols for conducting molecular dynamics (MD) simulation...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the parameters and protocols for conducting molecular dynamics (MD) simulations of 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) lipid bilayers. This guide emphasizes the rationale behind parameter selection and protocol design to ensure scientifically sound and reproducible simulations.

Introduction: The Significance of Asymmetric Lipids in Membrane Simulations

Biological membranes are inherently asymmetric, with varying lipid compositions between the inner and outer leaflets. This asymmetry is crucial for numerous cellular processes. 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) is a phosphatidylcholine with a saturated 14-carbon myristoyl chain at the sn-1 position and a saturated 16-carbon palmitoyl chain at the sn-2 position. As a mixed-chain lipid, MPPC serves as a valuable model system for investigating the effects of acyl chain asymmetry on membrane properties.

Accurate MD simulations of MPPC bilayers can provide detailed insights into their structural and dynamic properties, which are often challenging to obtain experimentally. This guide outlines the necessary parameters and a step-by-step protocol for setting up and running stable and meaningful simulations of MPPC bilayers.

Force Field Parameterization for MPPC

A critical aspect of any MD simulation is the choice of an accurate force field. For lipids, several well-established all-atom force fields are available, including CHARMM36, AMBER (with the Lipid14/Lipid21 extensions), and Slipids.[1][2][3][4] As MPPC is an asymmetric lipid, a pre-existing parameter file may not be readily available in standard force field distributions. However, the modular nature of modern lipid force fields allows for the construction of parameters for novel lipids from existing fragments.[1][3]

Building MPPC Parameters from Existing Fragments

The recommended approach for generating MPPC parameters is to utilize the "building-block" philosophy of force fields like CHARMM36 or AMBER's Lipid14.[1][3] This involves combining the parameters for the myristoyl, palmitoyl, and phosphocholine headgroup components.

Conceptual Workflow for Parameter Generation:

G cluster_ff Force Field Components Myristoyl Myristoyl (C14:0) Parameters MPPC_Params MPPC Topology and Parameter File Myristoyl->MPPC_Params sn-1 chain Palmitoyl Palmitoyl (C16:0) Parameters Palmitoyl->MPPC_Params sn-2 chain PC_Headgroup Phosphocholine Headgroup Parameters PC_Headgroup->MPPC_Params Headgroup

Figure 1: Conceptual workflow for building MPPC parameters.

Specialized tools and scripts are often required to correctly merge these fragments, ensuring proper atom typing, charges, and connectivity at the linkage points (e.g., the glycerol backbone). Web-based tools like CHARMM-GUI can be invaluable for this process, as they often support the generation of topologies for a wide variety of lipids, including the possibility of creating custom lipids by combining different headgroups and tails.[5]

Recommended Force Fields and Water Models

For simulations of phosphocholine bilayers, the CHARMM36 and AMBER Lipid14/21 force fields are highly recommended due to their extensive validation against experimental data for a wide range of lipid types.[1][3][6] When using these force fields, it is crucial to employ the compatible water model for which they were parameterized.

Force FieldRecommended Water Model
CHARMM36TIP3P (CHARMM-modified)
AMBER Lipid14/21TIP3P

Using an incompatible water model can lead to artifacts in the simulation, such as incorrect area per lipid or bilayer thickness.

Experimental Data for Validation

Validation of MD simulations against experimental data is paramount to ensure the physical realism of the simulated system. Key experimental observables for lipid bilayers are the area per lipid (APL) and the bilayer thickness.

Based on available literature, the main phase transition temperature (Tm) for MPPC is approximately 35°C .[7] Simulations should be conducted at a temperature above this to ensure the bilayer is in the biologically relevant liquid-crystalline phase.

LipidAcyl ChainsExperimental Area per Lipid (Ų)Experimental Bilayer Thickness (Å)
DMPC14:0/14:0~60.6~34.1
DPPC16:0/16:0~64.0~37.9

Note: These values are for pure, fully hydrated bilayers in the liquid-crystalline phase and can vary slightly depending on the experimental conditions and techniques used.

Researchers should aim for simulated values for MPPC that fall between those of DMPC and DPPC, with the expectation that the asymmetric packing may lead to slight deviations.

Step-by-Step Simulation Protocol

This protocol outlines the key steps for setting up and running an MD simulation of an MPPC bilayer using GROMACS, a widely used open-source MD engine. The general principles are applicable to other MD software packages as well.

Simulation Workflow Diagram:

G System_Setup 1. System Setup (CHARMM-GUI or similar) Energy_Minimization 2. Energy Minimization System_Setup->Energy_Minimization Equilibration 3. Equilibration (NVT and NPT) Energy_Minimization->Equilibration Production_Run 4. Production MD Equilibration->Production_Run Analysis 5. Trajectory Analysis Production_Run->Analysis

Figure 2: General workflow for an MD simulation of a lipid bilayer.

System Setup
  • Generate MPPC Coordinates and Topology:

    • Utilize a tool like CHARMM-GUI's Membrane Builder to generate the initial coordinates for an MPPC bilayer.[5] If MPPC is not a standard lipid, you may need to use the tool's capabilities for building custom lipids from fragments.

    • Specify the number of lipids per leaflet (e.g., 64 or 128 for a reasonably sized patch) and the desired level of hydration (typically 30-40 water molecules per lipid).

    • The tool will generate the coordinate file (.gro or .pdb), the topology file (.top), and the necessary include files for the force field parameters (.itp).

  • Solvation and Ionization:

    • If not already done by the building tool, solvate the system with the appropriate water model (e.g., TIP3P).

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and to achieve a desired salt concentration (e.g., 0.15 M to mimic physiological conditions).

Energy Minimization

Perform a steepest descents energy minimization to remove any steric clashes or unfavorable geometries in the initial configuration. This is a crucial step to ensure the stability of the subsequent simulation steps.

Equilibration

The system needs to be gradually brought to the desired temperature and pressure. This is typically done in a multi-step process.

  • NVT (Canonical) Ensemble Equilibration:

    • Simulate for a short period (e.g., 1 ns) with position restraints on the lipid heavy atoms. This allows the water and ions to equilibrate around the fixed lipids.

    • Use a thermostat (e.g., Nosé-Hoover or V-rescale) to maintain the target temperature (e.g., 310 K, which is above the 35°C phase transition of MPPC).

  • NPT (Isothermal-Isobaric) Ensemble Equilibration:

    • Continue the simulation in the NPT ensemble, gradually releasing the position restraints on the lipids over several shorter simulations.

    • Use a barostat (e.g., Parrinello-Rahman) to maintain the pressure at 1 bar. It is crucial to use semi-isotropic pressure coupling for membrane simulations, allowing the x-y plane and the z-axis to fluctuate independently.

    • Monitor the convergence of the area per lipid and the bilayer thickness to ensure the system has reached equilibrium. This may take several tens of nanoseconds.

Production Run

Once the system is well-equilibrated, the production simulation can be run for as long as is necessary to sample the phenomena of interest. For basic membrane properties, a simulation of at least 100-200 nanoseconds is recommended.

Table of Recommended Simulation Parameters:

ParameterValue/MethodRationale
Integration Timestep2 fsStandard for all-atom simulations with constraints on hydrogen bonds.
Temperature310 K (37°C)Above the experimental phase transition temperature of MPPC (~35°C).[7]
ThermostatNosé-Hoover or V-rescaleProvides good temperature control.
Pressure1 barStandard atmospheric pressure.
BarostatParrinello-RahmanAllows for proper fluctuations of the simulation box dimensions.
Pressure CouplingSemi-isotropicEssential for membrane simulations to allow the bilayer plane and the normal axis to fluctuate independently.
Long-range ElectrostaticsParticle Mesh Ewald (PME)Accurate treatment of long-range electrostatic interactions.
Cutoff for short-range interactions1.2 nmA common and well-tested value for CHARMM and AMBER force fields.
ConstraintsLINCS or SHAKETo constrain the bond lengths involving hydrogen atoms, allowing for a 2 fs timestep.
Trajectory Analysis

After the production run, the trajectory should be analyzed to calculate various properties of the MPPC bilayer.

  • Area per Lipid (APL): Calculated as the average box area in the x-y plane divided by the number of lipids per leaflet.

  • Bilayer Thickness: Often calculated as the distance between the average positions of the phosphorus atoms in the two leaflets.

  • Deuterium Order Parameters (SCD): These can be calculated for the acyl chain carbons to assess the degree of order and fluidity of the lipid tails. This is a key property that can be compared with NMR experimental data for similar lipids.

  • Electron Density Profile: This provides information about the distribution of different molecular groups along the axis perpendicular to the bilayer.

Conclusion

This application note provides a detailed framework for performing molecular dynamics simulations of 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) bilayers. By carefully constructing the force field parameters and following a robust simulation protocol, researchers can obtain valuable insights into the behavior of this asymmetric lipid system. The importance of validating the simulation results against available experimental data cannot be overstated, and while direct experimental values for all properties of MPPC may be limited, comparisons with related lipids provide a necessary benchmark for the accuracy of the simulations.

References

  • Dickson, C. J., Madej, B. D., Skjevik, Å. A., Betz, R. M., Teigen, K., Gould, I. R., & Walker, R. C. (2014). Lipid14: The AMBER Lipid Force Field. Journal of Chemical Theory and Computation, 10(2), 865–879. [Link]

  • Jämbeck, J. P., & Lyubartsev, A. P. (2012). Derivation and Systematic Validation of a Refined All-Atom Force Field for Phosphatidylcholine Lipids. The Journal of Physical Chemistry B, 116(10), 3164–3179. [Link]

  • GROMACS Development Team. (2023). GROMACS User Manual version 2023.1. [Link]

  • Jo, S., Kim, T., Iyer, V. G., & Im, W. (2008). CHARMM-GUI: A web-based graphical user interface for CHARMM. Journal of Computational Chemistry, 29(11), 1859–1865. [Link]

  • Klauda, J. B., Venable, R. M., Freites, J. A., O'Connor, J. W., Tobias, D. J., Mondragon-Ramirez, C., ... & Pastor, R. W. (2010). Update of the CHARMM all-atom additive force field for lipids: validation on six lipid types. The Journal of Physical Chemistry B, 114(23), 7830–7843. [Link]

  • Phillips, J. C., Braun, R., Wang, W., Gumbart, J., Tajkhorshid, E., Villa, E., ... & Schulten, K. (2005). Scalable molecular dynamics with NAMD. Journal of Computational Chemistry, 26(16), 1781–1802. [Link]

  • Dickson, C. J., et al. (2021). Lipid21: A complex lipid membrane force field for Amber.
  • Jämbeck, J. P., & Lyubartsev, A. P. (2013). An Extension and Further Validation of an All-Atomistic Force Field for Biological Membranes. Journal of Chemical Theory and Computation, 8(8), 2938–2948. [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33–38. [Link]

  • Huang, C., & Li, S. (1999). Mixed-chain phospholipids and interdigitated bilayer systems. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1422(3), 273-307. [Link]

Sources

Method

Application Note: Engineering 1-Myristoyl-2-Palmitoyl-sn-Glycero-3-Phosphocholine (MPPC) and Cholesterol Model Membranes

Executive Summary The development of robust model membranes is critical for advancing our understanding of lipid-protein interactions, drug delivery mechanisms, and cellular biophysics. 1-Myristoyl-2-palmitoyl-sn-glycero...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust model membranes is critical for advancing our understanding of lipid-protein interactions, drug delivery mechanisms, and cellular biophysics. 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) is a uniquely asymmetric phosphatidylcholine that serves as a highly precise structural model for biological membranes. When intercalated with cholesterol, MPPC membranes undergo profound biophysical transformations. This application note provides an authoritative, self-validating framework for formulating MPPC-cholesterol model membranes, detailing the mechanistic causality behind their phase behaviors and providing field-proven protocols for their synthesis and characterization.

Mechanistic Principles of MPPC-Cholesterol Interactions

MPPC is an asymmetric mixed-chain lipid, characterized by a 14-carbon myristic acid (14:0) at the sn-1 position and a 16-carbon palmitic acid (16:0) at the sn-2 position [1]. This structural asymmetry significantly influences membrane packing and phase behavior compared to symmetric lipids like DPPC (16:0/16:0).

The main phase transition temperature ( Tm​ ) of pure MPPC is approximately 35.0 °C, where it shifts from a highly ordered, solid-like gel phase to a disordered liquid-crystalline phase [2]. The incorporation of cholesterol acts as a bidirectional fluidity modulator:

  • Below Tm​ : The rigid sterol rings disrupt the tight acyl chain packing of the gel phase, increasing fluidity and lowering the Tm​ by ~0.38 °C per mol% of added cholesterol [2].

  • Above Tm​ : Cholesterol restricts the trans-gauche isomerizations of the lipid tails, exerting a condensing effect that induces a Liquid-Ordered ( Lo​ ) phase .

This condensing effect has profound functional consequences. The increased packing density markedly decreases the in-plane elasticity of the membrane [4] and creates a steric barrier that can reduce membrane oxygen permeability by a factor of 2 to 4, a phenomenon highly relevant in modeling the hypoxic microenvironments of solid tumors [3].

MechanisticEffects MPPC MPPC Lipid Bilayer (Gel Phase < 35°C) Chol Cholesterol Intercalation MPPC->Chol Sterol Addition Lo Liquid-Ordered (Lo) Phase Formation Chol->Lo Acyl Chain Ordering Tm Decreased Tm (-0.38 °C / mol%) Chol->Tm Disruption of Gel Phase Perm Reduced Oxygen Permeability Chol->Perm Membrane Condensation

Logical mapping of cholesterol's biophysical effects on MPPC model membranes.

Biophysical Characteristics (Data Presentation)

To design effective experiments, researchers must account for the physical shifts induced by sterol incorporation. The table below summarizes the quantitative biophysical shifts observed when transitioning from a pure MPPC membrane to a physiologically relevant MPPC-cholesterol mixture.

Biophysical PropertyPure MPPC MembraneMPPC + Cholesterol (30 mol%)Causality / Mechanism
Phase Transition ( Tm​ ) ~35.0 °C~23.6 °C (Extrapolated)Cholesterol disrupts ordered gel-phase packing, lowering Tm​ linearly by ~0.38 °C per mol% [2].
Membrane Phase Gel (<35°C) / Liquid-Crystalline (>35°C)Liquid-Ordered ( Lo​ )Sterol rings intercalate between acyl chains, restricting mobility and inducing the Lo​ phase.
Oxygen Permeability Baseline2-4x LowerThe condensing effect of cholesterol increases lipid packing density, severely restricting O2​ diffusion [3].
In-Plane Elasticity BaselineMarkedly DecreasedSterol rigidity restricts lateral compressibility and dampens acyl chain flexibility [4].

Experimental Methodologies

The following protocols establish a self-validating workflow for formulating and characterizing MPPC-cholesterol Large Unilamellar Vesicles (LUVs) and Supported Lipid Bilayers (SLBs).

Protocol 1: Preparation of MPPC:Cholesterol LUVs via Thin-Film Hydration

Causality Insight: Liposome hydration and extrusion must be performed at temperatures strictly above the lipid's Tm​ (35 °C for MPPC). Operating below the Tm​ results in incomplete swelling, rigid lipid sheets, and catastrophic membrane rupture during extrusion. We mandate an operating temperature of 45 °C to ensure the lipids remain fully in the fluid phase.

Step-by-Step Methodology:

  • Lipid Mixing: Dissolve MPPC and Cholesterol (e.g., 70:30 molar ratio) in highly pure, anhydrous chloroform inside a glass round-bottom flask. Note: Avoid plastics, as chloroform leaches plasticizers that will contaminate the membrane.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under a gentle stream of nitrogen gas ( N2​ ) while rotating the flask in a 45 °C water bath. A thin, uniform lipid film will form on the glass wall.

  • Vacuum Desiccation: Transfer the flask to a vacuum desiccator for a minimum of 2 hours (preferably overnight) to remove all trace residual organic solvents.

  • Hydration: Add the desired pre-warmed (45 °C) aqueous buffer (e.g., 10 mM PBS, pH 7.4) to the lipid film. Vortex vigorously for 5–10 minutes in a 45 °C water bath until the film is completely suspended.

    • Self-Validation Checkpoint: The solution must appear milky and opaque, confirming the successful formation of Multilamellar Vesicles (MLVs).

  • Extrusion: Pass the MLV suspension through a mini-extruder equipped with a 100 nm polycarbonate membrane for a minimum of 11 to 15 passes. The extruder block must be maintained on a heating block at 45 °C.

    • Self-Validation Checkpoint: The solution will transition from milky-opaque to slightly translucent with a bluish Tyndall effect, confirming the structural transition from MLVs to ~100 nm LUVs.

LUV_Preparation Mix Lipid Mixing (Chloroform) Dry Solvent Evaporation (N2 Gas & Vacuum) Mix->Dry Remove Solvent Hydrate Hydration (>45°C) (Aqueous Buffer) Dry->Hydrate Form MLVs Extrude Extrusion (>45°C) (100 nm Polycarbonate) Hydrate->Extrude Size Reduction LUV MPPC:Chol LUVs (Stable Formulation) Extrude->LUV Final Polish

Step-by-step workflow for formulating MPPC-cholesterol large unilamellar vesicles.
Protocol 2: Phase Transition Analysis via Microcantilevers

Causality Insight: Traditional Differential Scanning Calorimetry (DSC) requires high lipid concentrations. Microcantilever arrays offer an ultrasensitive, label-free alternative to detect the solid-liquid phase transitions of Supported Lipid Bilayers (SLBs) by measuring surface stress changes [2].

Step-by-Step Methodology:

  • SLB Formation: Expose a clean, silicon dioxide-coated microcantilever array to the MPPC:Cholesterol LUV suspension (from Protocol 1) at 45 °C. The vesicles will adsorb, rupture, and fuse onto the hydrophilic surface to form a continuous SLB.

  • Thermal Cycling: Submerge the functionalized microcantilever in a temperature-controlled liquid cell. Sweep the temperature from 15 °C to 50 °C at a controlled rate (e.g., 0.5 °C/min).

  • Surface Stress Measurement: Monitor the bimetallic-like bending of the microcantilever using an optical lever setup.

  • Data Interpretation: Plot the derivative of the deflection with respect to temperature ( d(Deflection)/dT ). The peak of this derivative plot identifies the precise Tm​ . For pure MPPC, this will be an abrupt jump at ~35.0 °C. For cholesterol-doped membranes, the peak will broaden and shift to a lower temperature[2].

Quality Control & Final Validation

To ensure the trustworthiness of the formulated model membranes, the system must pass the following analytical criteria before deployment in downstream assays:

  • Dynamic Light Scattering (DLS): The Z-average diameter must be 100 ± 15 nm.

  • Polydispersity Index (PDI): The PDI must be strictly < 0.10. A higher PDI indicates incomplete extrusion or lipid aggregation, necessitating re-extrusion.

  • Thermal Verification: A control sample of pure MPPC LUVs must be run via DSC or microcantilever analysis to confirm a sharp endothermic peak at 35.0 ± 0.2 °C. A broadened or shifted peak in the control indicates lipid degradation or solvent contamination.

References

  • Title : Lipid Bilayer Phase Transformations Detected Using Microcantilevers Source : The Journal of Physical Chemistry B (ACS Publications) URL :[Link]

  • Title : Influence of Breast Tumor-Associated Lipids on Oxygen Transport Across Model Cell Membranes (Part B: Saturated Phospholipids and Cholesterol) Source : Advances in Experimental Medicine and Biology (PubMed) URL :[Link]

  • Title : Cholesterol decreases the interfacial elasticity and detergent solubility of sphingomyelins Source : Biochemistry (PubMed) URL :[Link]

Application

Application Note: Solid-State NMR Spectroscopy Methods for 1-Myristoyl-2-Palmitoyl-sn-Glycero-3-Phosphocholine (MPPC)

Target Audience: Researchers, biophysicists, and drug development professionals specializing in targeted drug delivery and membrane biophysics. Introduction and Mechanistic Rationale 1-Myristoyl-2-palmitoyl-sn-glycero-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals specializing in targeted drug delivery and membrane biophysics.

Introduction and Mechanistic Rationale

1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) is an asymmetric, mixed-chain phospholipid characterized by a 14-carbon myristoyl chain at the sn-1 position and a 16-carbon palmitoyl chain at the sn-2 position. This structural asymmetry induces unique thermotropic phase behaviors that differ significantly from symmetric diacyl lipids like DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).

Crucially, MPPC exhibits a main phase transition temperature ( Tm​ ) of approximately 35 °C [1]. Because this Tm​ is slightly below physiological body temperature but easily tunable via cholesterol or peptide doping, MPPC is a highly sought-after component in the engineering of Temperature-Sensitive Liposomes (TSLs) for mild hyperthermia-triggered drug release in oncology [2].

Solid-state nuclear magnetic resonance (ssNMR) spectroscopy is the premier non-destructive technique for elucidating the atomic-level dynamics, lipid polymorphism, and phase transitions of MPPC bilayers. Unlike differential scanning calorimetry (DSC), which only provides macroscopic thermodynamic data, ssNMR provides site-specific readouts:

  • 31 P NMR probes the phosphate headgroup to determine lipid phase (e.g., lamellar vs. hexagonal) and macroscopic bilayer orientation.

  • 2 H NMR (using isotopically enriched MPPC) measures quadrupolar couplings to map the orientational order parameters ( SCD​ ) of the acyl chains.

  • 13 C MAS NMR tracks the conformational dynamics of the glycerol backbone and carbonyl groups.

Historically, 13 C and 31 P ssNMR studies have revealed that MPPC skips the stable Lβ′​ (gel) phase entirely, transitioning directly from the subphase ( Lc​ ) to the ripple phase ( Pβ′​ ) before melting into the fluid lamellar ( Lα​ ) phase [3]. Understanding these transitions is critical for optimizing the stability and release kinetics of MPPC-based nanocarriers.

Experimental Design Logic

To build a self-validating experimental system, the ssNMR workflow must correlate macroscopic sample preparation with microscopic spectroscopic observables.

  • Hydration & Annealing: MPPC must be fully hydrated and subjected to extensive freeze-thaw cycles. Causality: Mixed-chain lipids are prone to forming kinetically trapped, metastable phases. Freeze-thawing ensures homogeneous hydration and thermodynamic equilibration of the multilamellar vesicles (MLVs).

  • Magic Angle Spinning (MAS) vs. Static NMR: Static 31 P NMR is required to observe the full Chemical Shift Anisotropy (CSA) powder pattern, which diagnoses the bilayer phase. Conversely, MAS is employed to average out the CSA, providing high-resolution isotropic chemical shifts for distinguishing specific lipid populations (e.g., bulk vs. peptide-bound lipids).

  • The Quadrupole Echo Sequence: For 2 H NMR, the broad spectral width (up to 250 kHz) results in rapid transverse relaxation ( T2∗​ ). A standard single-pulse excitation would lose critical signal during the receiver dead time. Causality: The solid-echo pulse sequence ( 90x∘​−τ−90y∘​−τ−Acq ) refocuses the quadrupolar interaction, allowing the acquisition of undistorted Pake doublet patterns [4].

ssNMR Workflow for MPPC Bilayers

G A MPPC Lipid Film Preparation (CHCl3/MeOH Evaporation) B Hydration & Freeze-Thaw (Formation of Homogeneous MLVs) A->B C ssNMR Rotor Packing (Ultracentrifugation at 100,000 x g) B->C D 31P Static/MAS NMR (Headgroup Dynamics & Phase) C->D E 2H Static NMR (Acyl Chain Order Parameters) C->E F 13C CP-MAS NMR (Carbonyl & Backbone Conformation) C->F G Data Processing & Simulation (De-Pakeing, CSA Fitting) D->G E->G F->G H Thermotropic Phase Mapping (Lc -> Pβ' -> Lα) G->H

Workflow for solid-state NMR characterization of MPPC lipid bilayers.

Detailed Experimental Protocols

Protocol A: Preparation of MPPC Multilamellar Vesicles (MLVs)

This protocol ensures the formation of thermodynamically stable MLVs suitable for static and MAS ssNMR.

  • Lipid Dissolution: Dissolve 20–30 mg of MPPC powder (and any desired dopants, such as cholesterol or transmembrane peptides) in a 2:1 (v/v) mixture of chloroform and methanol.

  • Film Formation: Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film on the glass vial. Place the vial in a vacuum desiccator overnight to remove residual trace solvents.

  • Hydration: Hydrate the lipid film with 50–100 µL of NMR buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4, prepared in deuterium oxide ( D2​O ) if performing 1 H-decoupled 31 P NMR, or deuterium-depleted water if performing 2 H NMR).

  • Freeze-Thaw Cycling: Subject the hydrated suspension to 10 freeze-thaw cycles. Alternate between a liquid nitrogen bath (-196 °C) and a water bath set to 50 °C (well above the MPPC Tm​ of 35 °C). Vortex vigorously for 1 minute during each thawing step.

  • Rotor Packing: Transfer the milky MLV suspension into a 3.2 mm or 4.0 mm zirconia MAS rotor. To maximize the filling factor, centrifuge the rotor at 100,000 × g for 1 hour using a specialized ultracentrifuge rotor adapter. Remove the supernatant and seal with a Kel-F cap.

Protocol B: 31 P Solid-State NMR for Phase Behavior

Used to monitor the macroscopic phase and headgroup orientation.

  • Spectrometer Setup: Insert the rotor into an HX or HCN solid-state NMR probe in an 11.7 T (500 MHz 1 H frequency) or higher magnetic field. Tune the 31 P channel to ~202.4 MHz.

  • Static Acquisition (Powder Pattern):

    • Set the MAS rate to 0 kHz (static).

    • Apply a phase-cycled Hahn echo sequence ( 90∘−τ−180∘−τ−Acq ) to avoid baseline distortions.

    • Use high-power proton decoupling (e.g., SPINAL-64 at 50–70 kHz RF field strength) during acquisition [5].

    • Acquire spectra across a temperature gradient (e.g., 20 °C to 50 °C, in 2 °C increments). Allow 15 minutes of equilibration time at each temperature.

  • Data Interpretation: At 20 °C ( Lc​ phase), expect a broad, rigid-limit powder pattern. Above 35 °C ( Lα​ phase), rapid axial rotation of the MPPC molecules will average the CSA, yielding a characteristic axially symmetric powder pattern with a residual CSA ( Δσ ) of approximately -30 ppm.

Protocol C: 2 H NMR for Acyl Chain Dynamics

Requires MPPC synthesized with perdeuterated acyl chains (e.g., MPPC-d27 on the myristoyl chain).

  • Spectrometer Setup: Tune the probe to the 2 H resonance frequency (e.g., 76.7 MHz at 11.7 T).

  • Pulse Sequence: Utilize the quadrupolar echo sequence ( 90x∘​−τ−90y∘​−τ−Acq ).

    • Set the 90∘ pulse length to 2.5–3.0 µs.

    • Set the inter-pulse delay ( τ ) to 30–40 µs.

    • Recycle delay: 0.5–1.0 s.

  • Acquisition & Processing: Acquire 4,000–8,000 scans depending on isotopic abundance. Process the data using a left-shift to the top of the echo, followed by Fourier transformation.

  • De-Pakeing: Apply a de-Pakeing algorithm to extract the 0∘ oriented spectrum from the spherical powder pattern. Calculate the order parameter ( SCD​ ) for each carbon position using the quadrupolar splitting ( ΔνQ​ ):

    ΔνQ​=43​(he2qQ​)SCD​

    (Where e2qQ/h≈167 kHz is the static quadrupolar coupling constant for an aliphatic C-D bond).

Quantitative Data Presentation

The structural asymmetry of MPPC directly impacts its thermotropic metrics compared to symmetric diacyl lipids. The table below summarizes key biophysical parameters measurable via ssNMR and DSC.

Lipid SystemAcyl Chains (sn-1 / sn-2)Pre-transition ( Tp​ )Main Transition ( Tm​ ) 31 P Residual CSA ( Δσ ) at 40 °CStable Gel Phase
MPPC 14:0 / 16:0N/A (Direct to Pβ′​ )~35.0 °C~ -28 ppm Lc​ (Subphase)
DPPC 16:0 / 16:0~35.0 °C ( Lβ′​ to Pβ′​ )~41.4 °C~ -30 ppm Lβ′​ (Gel)
DMPC 14:0 / 14:0~14.0 °C ( Lβ′​ to Pβ′​ )~24.0 °C~ -27 ppm Lβ′​ (Gel)

Data synthesized from established ssNMR and calorimetric analyses of mixed-chain phosphatidylcholines [3, 6]. Note that the absence of the Lβ′​ phase in MPPC is a direct consequence of the 2-carbon mismatch between the sn-1 and sn-2 chains, which disrupts symmetric packing.

References

  • Biomimetic Lipid Membranes: Fundamentals, Applications, and Commercialization. (2019). Springer. Available at:[Link]

  • Aluri, S., et al. (2012). "Lipid–Peptide Vesicle Nanoscale Hybrids for Triggered Drug Release by Mild Hyperthermia in Vitro and in Vivo." ACS Nano. Available at:[Link]

  • Lewis, B. A., Das Gupta, S. K., & Griffin, R. G. (1984). "Solid-state NMR studies of the molecular dynamics and phase behavior of mixed-chain phosphatidylcholines." Biochemistry. Available at:[Link]

  • Kim, C., et al. (2026). "A Dynamic NMR Lineshape Simulation Framework for Lipid Diffusion and Membrane Thinning in Bicelles and Nanodiscs." bioRxiv. Available at:[Link]

  • Chu, Z., et al. (2011). "Solid-state NMR paramagnetic relaxation enhancement immersion depth studies in phospholipid bilayers." Journal of Magnetic Resonance. Available at:[Link]

  • Picas, L., et al. (2017). "Mechanical Properties of Membranes Composed of Gel-Phase or Fluid-Phase Phospholipids Probed on Liposomes by Atomic Force Spectroscopy." Langmuir. Available at:[Link]

Method

Application Note: Engineering Asymmetric Phospholipid Vesicles Using 1-Myristoyl-2-Palmitoyl-sn-Glycero-3-Phosphocholine (MPPC)

Target Audience: Biophysicists, formulation scientists, and drug delivery researchers. Application Focus: Biomimetic membrane modeling, thermosensitive liposomal drug delivery, and lipid-protein interaction studies.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Biophysicists, formulation scientists, and drug delivery researchers. Application Focus: Biomimetic membrane modeling, thermosensitive liposomal drug delivery, and lipid-protein interaction studies.

Rationale & Mechanistic Causality

Biological cell membranes are inherently asymmetric, actively maintaining distinct lipid compositions between their inner (cytoplasmic) and outer (exoplasmic) leaflets. Conventional liposome formulations produce symmetric bilayers, which fail to accurately model the biophysical tension, curvature, and phase behaviors of true biological membranes[1].

To bridge this gap, this protocol details the formulation of asymmetric large unilamellar vesicles (aLUVs) utilizing 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) . MPPC is a unique, intra-molecularly asymmetric phosphatidylcholine characterized by a 14:0 myristic acid at the sn-1 position and a 16:0 palmitic acid at the sn-2 position[2].

The Causality of the Formulation Strategy

Creating stable asymmetry requires exchanging the outer leaflet of a pre-formed vesicle without rupturing the membrane or inducing lipid "flip-flop" (transbilayer translocation). We achieve this using a Cyclodextrin-Catalyzed Lipid Exchange coupled with a Heavy Acceptor isolation strategy[3],[4].

  • The Kinetic Shuttle (MβCD): Methyl- β -cyclodextrin (M β CD) features a hydrophobic cavity perfectly sized to encapsulate the acyl chains of phosphatidylcholines. It acts as a kinetic shuttle, extracting lipid monomers from the outer leaflet of a Donor vesicle and depositing them into the outer leaflet of an Acceptor vesicle[5]. Because M β CD does not penetrate the hydrophobic core of the bilayer, the inner leaflet remains completely undisturbed.

  • Thermodynamic Control ( Tm​ ): MPPC exhibits a main phase transition temperature ( Tm​ ) of ~34.9 °C[2]. Lipid exchange must occur when both donor and acceptor lipids are in the fluid (liquid-disordered) phase. By strictly controlling the exchange reaction at 37 °C, we ensure sufficient lateral mobility for M β CD extraction while preventing the elevated temperatures that drive spontaneous, asymmetry-destroying flip-flop.

  • Density-Gradient Isolation: To separate the engineered asymmetric vesicles from the depleted donors, we employ a "Heavy Acceptor" strategy. Acceptor LUVs are formulated with a dense 500 mM sucrose core, while Donor multilamellar vesicles (MLVs) contain only standard buffer. Post-exchange, ultracentrifugation easily pellets the heavy asymmetric LUVs, leaving the lighter donors and M β CD in the supernatant[3].

Quantitative Formulation Parameters

The success of asymmetric vesicle formulation relies on precise stoichiometric ratios and thermal control. The tables below summarize the critical physicochemical data and optimized exchange parameters.

Table 1: Physicochemical Properties of Target Lipids

LipidRole in FormulationAcyl Chain StructurePhase Transition ( Tm​ )
MPPC Outer Leaflet (Donor)14:0 (sn-1), 16:0 (sn-2)~34.9 °C[2]
POPC Inner Leaflet (Acceptor)16:0 (sn-1), 18:1 (sn-2)-2.0 °C

Table 2: Optimization of Exchange Parameters

ParameterOptimized ValueMechanistic Rationale
Donor:Acceptor Ratio 2:1 (Molar)An excess of donor lipid drives the equilibrium toward complete saturation of the acceptor's outer leaflet[4].
M β CD Concentration 8x Acceptor LipidProvides the optimal cavity-to-lipid ratio for rapid extraction without inducing micellization of the vesicles.
Exchange Temperature 37 °CMaintained strictly above the MPPC Tm​ to ensure fluid-phase mobility while minimizing thermal stress[2].
Centrifugation Density 500 mM SucroseProvides the necessary density differential for isolating 100 nm LUVs at 100,000 × g[3].

Self-Validating Experimental Protocol

Note: This protocol formulates asymmetric LUVs with an inner leaflet of POPC and an outer leaflet of MPPC.

Phase 1: Preparation of Heavy Acceptor LUVs (Inner Leaflet Matrix)
  • Lipid Film Formation: Dissolve POPC in chloroform in a round-bottom flask. Evaporate the solvent under a gentle nitrogen stream, followed by 2 hours of high-vacuum desiccation to remove residual solvent.

  • Sucrose Hydration: Hydrate the lipid film with a 500 mM sucrose solution (buffered with 20 mM HEPES, pH 7.4) to achieve a final lipid concentration of 20 mM. Vortex vigorously until the film is fully suspended.

  • Extrusion: Extrude the suspension 21 times through a 100 nm polycarbonate membrane at room temperature.

  • Buffer Exchange (Critical Step): Pass the extruded LUVs through a Sephadex G-50 size-exclusion column equilibrated with isotonic buffer (20 mM HEPES, 150 mM NaCl, pH 7.4). Causality: This removes unencapsulated sucrose, creating the density gradient required for downstream isolation.

Phase 2: Preparation of Donor MLVs (MPPC)
  • Lipid Film: Prepare a lipid film of MPPC using the method described in Phase 1.

  • Hydration: Hydrate the MPPC film directly with the isotonic buffer (20 mM HEPES, 150 mM NaCl, pH 7.4) to a concentration of 40 mM.

  • Thermal Vortexing: Vortex the suspension vigorously in a water bath set to 40 °C (above the MPPC Tm​ of ~34.9 °C)[2]. Do not extrude. Maintaining MPPC as large MLVs prevents them from co-pelleting with the 100 nm acceptor LUVs during isolation.

Phase 3: M β CD-Catalyzed Lipid Exchange
  • Reaction Mixture: In a microcentrifuge tube, combine Donor MLVs, Heavy Acceptor LUVs, and M β CD in a molar ratio of 2:1:8 (Donor Lipid : Acceptor Lipid : M β CD).

  • Thermal Incubation: Incubate the mixture at 37 °C for 2 hours with gentle, continuous agitation.

Phase 4: Isolation and Self-Validation
  • Ultracentrifugation: Dilute the exchange mixture 3-fold with cold isotonic buffer. Centrifuge at 100,000 × g for 45 minutes at 20 °C.

  • Recovery: Carefully discard the supernatant (which contains the M β CD and depleted Donor MLVs). Resuspend the translucent pellet—now containing the Asymmetric LUVs—in fresh isotonic buffer[3].

  • Validation (Self-Validating System): To definitively prove asymmetry, subject an aliquot of the resuspended LUVs to 1 H-NMR spectroscopy using the membrane-impermeable lanthanide shift reagent Pr 3+ .

    • Mechanism of Validation: Pr 3+ binds exclusively to the choline headgroups on the outer leaflet, shifting their resonance frequency. By integrating the shifted peak (outer MPPC) against the unshifted peak (inner POPC), you can mathematically quantify the transbilayer asymmetry and confirm the absence of flip-flop[5].

Workflow Visualization

G Step1 1. Prepare Heavy Acceptor LUVs (POPC + 500mM Sucrose Core) Step3 3. MβCD-Catalyzed Exchange (37°C, 2 Hours) Step1->Step3 Step2 2. Prepare Donor MLVs (MPPC in Isotonic Buffer) Step2->Step3 Step4 4. Ultracentrifugation (100,000 x g, 45 min) Step3->Step4 Step5 5. Asymmetric LUV Recovery (Inner: POPC | Outer: MPPC) Step4->Step5 Validation 6. Validation via Pr3+ NMR (Quantify Transbilayer Asymmetry) Step5->Validation

Fig 1: Workflow for formulating MPPC-outer asymmetric LUVs via MβCD-catalyzed lipid exchange.

References

  • Lipid Bilayer Phase Transformations Detected Using Microcantilevers Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Preparation of asymmetric phospholipid vesicles for use as cell membrane models Nature Protocols URL:[Link]

  • A Guide to Your Desired Lipid-Asymmetric Vesicles Membranes (MDPI) URL:[Link]

Sources

Application

Application Note: Preparation and Validation of 1-Myristoyl-2-Palmitoyl-sn-Glycero-3-Phosphocholine (MPPC) Supported Lipid Bilayers

Introduction & Mechanistic Rationale Supported lipid bilayers (SLBs) serve as robust, planar models of cell membranes, enabling high-resolution biophysical characterization and the development of membrane-on-a-chip biose...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Supported lipid bilayers (SLBs) serve as robust, planar models of cell membranes, enabling high-resolution biophysical characterization and the development of membrane-on-a-chip biosensors[1]. While symmetric phospholipids like DPPC (16:0/16:0) and DMPC (14:0/14:0) are widely used, asymmetric lipids such as 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC, 14:0-16:0 PC) offer unique structural dynamics.

MPPC features a 14-carbon myristoyl chain at the sn-1 position and a 16-carbon palmitoyl chain at the sn-2 position. This asymmetry induces differential packing between the inner and outer leaflets of highly curved vesicles, which resolves upon rupture into a planar SLB[1]. Crucially, MPPC exhibits a main phase transition temperature ( Tm​ ) of approximately 35 °C[2],[1],[3]. Because this Tm​ is near physiological body temperature, MPPC is heavily utilized in the design of thermosensitive liposomes for targeted drug delivery[2].

To successfully form an MPPC SLB via vesicle fusion, the thermodynamic state of the lipid must be strictly controlled. Vesicle rupture and edge-merging require the lipid to be in the highly deformable liquid-crystalline ( Lα​ ) phase. Therefore, all processing steps—from extrusion to substrate incubation—must be performed at least 10–15 °C above the Tm​ (i.e., 45–50 °C)[1].

Physicochemical Properties of MPPC

To contextualize MPPC within standard lipidomics workflows, Table 1 summarizes its quantitative properties compared to its symmetric counterparts.

Table 1: Physicochemical Properties of MPPC vs. Symmetric Phosphatidylcholines

LipidAcyl ChainsPhase Transition Temp ( Tm​ )Application Focus
DMPC 14:0 / 14:024 °CRoom-temperature fluid phase studies
MPPC 14:0 / 16:035 °CThermosensitive liposomes, physiological Tm​ models
DPPC 16:0 / 16:041 °CGel-phase structural models at room temperature

Data supported by Avanti Polar Lipids phase transition reference standards[3].

Experimental Workflow: Vesicle Fusion Pathway

The formation of an SLB is a self-assembling process driven by the interplay between lipid-lipid cohesive forces and lipid-substrate adhesive forces. The workflow relies on overcoming the critical stress threshold of the vesicle to induce rupture.

G SUV 1. SUV Suspension (T > 50°C) Adsorption 2. Vesicle Adsorption (Electrostatics) SUV->Adsorption Diffusion Deformation 3. Deformation & Critical Stress Adsorption->Deformation Substrate Interaction Rupture 4. Vesicle Rupture & Edge Fusion Deformation->Rupture T > Tm Required SLB 5. Continuous SLB Formation Rupture->SLB Healing

Figure 1: Mechanistic pathway of MPPC vesicle fusion into a continuous supported lipid bilayer.

Step-by-Step Protocol: MPPC SLB Formation

This protocol is designed as a self-validating system. Do not proceed to subsequent phases unless the validation checkpoints are successfully met.

Phase 1: Preparation of Small Unilamellar Vesicles (SUVs)

Causality: SUVs (50–100 nm) possess high membrane curvature, which increases internal elastic stress. This stored energy lowers the activation barrier for rupture upon contacting a solid support.

  • Lipid Aliquoting: Transfer the desired volume of MPPC dissolved in chloroform (e.g., 5 mg/mL) into a clean, acid-washed glass vial[1].

  • Film Formation: Evaporate the chloroform under a gentle, steady stream of nitrogen gas. Rotate the vial to form a thin, uniform lipid film on the glass walls.

  • Desiccation: Place the vial in a vacuum desiccator for a minimum of 2 hours (preferably overnight) to ensure the complete removal of trace organic solvents, which can artificially depress the lipid's Tm​ .

  • Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1–5 mg/mL. Critical: The buffer must be pre-heated to 50 °C (15 °C above the 35 °C Tm​ )[1].

  • Suspension: Vortex vigorously for 5 minutes until the lipid is completely suspended, forming a milky solution of multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 11 to 21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. The extruder block must be maintained at 50 °C using a heating block or water bath[1].

    • Validation Checkpoint 1: The suspension must transition from opaque/milky to highly translucent. Analyze via Dynamic Light Scattering (DLS). The Z-average diameter should be 60–90 nm with a Polydispersity Index (PDI) < 0.1.

Phase 2: Substrate Preparation

Causality: Vesicle rupture is highly dependent on the hydrophilicity of the solid support. A high surface energy (contact angle < 5°) provides the necessary adhesive force to deform and rupture the adsorbed vesicles.

  • Cleaning: Treat the silicon dioxide ( SiO2​ ) or mica substrate with freshly prepared Piranha solution (3:1 H2​SO4​ : H2​O2​ ) for 10 minutes, or subject it to oxygen plasma cleaning for 5 minutes. (Caution: Piranha is highly corrosive and reactive).

  • Rinsing: Rinse extensively with ultra-pure water (18.2 MΩ·cm) and dry under a stream of nitrogen.

    • Validation Checkpoint 2: Place a 2 µL drop of water on the surface. It should spread instantaneously, indicating a highly hydrophilic surface.

Phase 3: Vesicle Fusion and SLB Formation

Causality: Fusion must occur above the Tm​ . If the system drops below 35 °C, the MPPC will enter the solid-ordered gel phase, preventing edge-merging and resulting in a defective supported vesicular layer (SVL) rather than a continuous SLB.

  • Dilution: Dilute the extruded MPPC SUVs to a working concentration of 0.5 mg/mL using pre-warmed (50 °C) fusion buffer[1]. Optional: Adding 2 mM CaCl2​ can help bridge the zwitterionic PC headgroups to the negatively charged substrate, accelerating rupture.

  • Incubation: Inject the SUV solution into a temperature-controlled fluidic cell containing the cleaned substrate. Maintain the cell at 45 °C to 50 °C[1].

  • Equilibration: Allow 30 minutes for the vesicles to adsorb, deform, rupture, and merge into a continuous bilayer.

  • Washing: Flush the fluidic cell with at least 10 cell volumes of pre-warmed, vesicle-free buffer to remove any unfused, bulk vesicles.

  • Thermal Transition (Optional): If the experimental design requires studying the solid-like gel phase, slowly cool the fluidic cell to room temperature (e.g., 22 °C). The bilayer will undergo a conformational change, increasing its thickness and decreasing surface stress[1].

Quality Control & Self-Validating Metrics

To ensure the integrity of the prepared MPPC SLB, validate the system using orthogonal biophysical techniques. Table 2 outlines the expected quantitative metrics for a defect-free MPPC bilayer.

Table 2: Quality Control Metrics for MPPC SLBs

ParameterAnalytical MethodExpected Value (Fluid Phase, >35°C)Expected Value (Gel Phase, <35°C)
Thickness Atomic Force Microscopy (AFM)~ 4.5 - 5.0 nm~ 5.5 - 6.0 nm
Lateral Mobility FRAPDiffusion Coefficient: 1 - 3 µm²/sImmobile ( <0.01 µm²/s)
Acoustic Mass QCM-D~ 400 - 450 ng/cm²~ 400 - 450 ng/cm²
Viscoelasticity QCM-DDissipation ( ΔD ) <0.5×10−6 Dissipation ( ΔD ) <0.5×10−6

Troubleshooting Note: If QCM-D reveals a mass shift >800 ng/cm² and a high dissipation value ( ΔD>2×10−6 ), the vesicles have failed to rupture. This is typically caused by the ambient temperature dropping below the 35 °C Tm​ during incubation, or insufficient substrate hydrophilicity.

References

  • Building Blocks to Design Liposomal Delivery Systems. MDPI (Pharmaceutics). [Link]

  • Lipid Bilayer Phase Transformations Detected Using Microcantilevers. ACS Publications (Langmuir). [Link]

  • Phase Transition Temperatures for Glycerophospholipids. Avanti Polar Lipids. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine in chloroform and methanol mixtures

Welcome to the Technical Support Center for 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) . MPPC is an asymmetric, mixed-chain phosphatidylcholine widely utilized in the development of thermosensitive liposo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) . MPPC is an asymmetric, mixed-chain phosphatidylcholine widely utilized in the development of thermosensitive liposomes and lipid nanoparticles (LNPs). Because of its specific acyl chain configuration (a 14-carbon myristoyl chain and a 16-carbon palmitoyl chain), researchers frequently encounter unique thermodynamic challenges during solvent dissolution and thin-film hydration.

This guide is designed to provide drug development professionals and formulation scientists with mechanistic insights, troubleshooting strategies, and self-validating protocols for handling MPPC in chloroform and methanol mixtures.

Section 1: Thermodynamic & Mechanistic Principles (FAQ)

Q: Why does MPPC require a binary mixture of chloroform and methanol rather than a single solvent? A: MPPC is a highly amphiphilic molecule. Its hydrophobic acyl chains are readily solvated by non-polar solvents like chloroform via van der Waals interactions. However, the zwitterionic phosphocholine headgroup forms strong intermolecular electrostatic and hydrogen-bonding networks. Pure chloroform cannot efficiently disrupt these headgroup interactions, which often leads to the formation of inverted micelles or incomplete dissolution. The addition of methanol—a polar protic solvent—disrupts these networks, allowing for a true molecular dispersion. The classic establishes that a 2:1 (v/v) chloroform:methanol ratio provides the optimal dielectric constant for total lipid solvation[1].

Q: How does the phase transition temperature (Tm) dictate handling procedures? A: MPPC exhibits a main phase transition temperature (Tm) of approximately 35°C, where it shifts from a solid-ordered (gel) phase to a liquid-disordered (fluid) phase, as detailed in [2]. Because standard laboratory room temperature (20–25°C) is below this Tm, the saturated acyl chains of MPPC naturally pack tightly. When preparing stock solutions or hydrating lipid films, the system must be heated above 35°C (typically to 40–45°C) to increase membrane fluidity, prevent crystallization, and ensure homogenous mixing[3].

Section 2: Troubleshooting Guide (Q&A)

Issue 1: The MPPC lipid film "bumps" violently during rotary evaporation.

  • Causality: Bumping occurs when the solvent boils uncontrollably under vacuum. Pure chloroform has a low boiling point (61°C) and vaporizes rapidly. If the vacuum is pulled too quickly while the water bath is hot, the solvent flashes, causing the lipid to splatter.

  • Solution: Always use a 2:1 or 3:1 chloroform:methanol mixture, which forms a more stable, azeotrope-like evaporating mixture[4]. Gradually decrease the pressure (e.g., start at 400 mbar and slowly drop to 150 mbar) while maintaining the water bath at 40–45°C.

Issue 2: The stock solution appears cloudy or precipitates after storage at -20°C.

  • Causality: At -20°C, the thermodynamic solubility of the saturated 14:0 and 16:0 acyl chains in the solvent mixture decreases drastically, causing the lipid to crystallize out of the organic phase.

  • Solution: This is a reversible thermodynamic process and does not indicate lipid degradation. Before use, allow the sealed vial to equilibrate to room temperature. Then, place it in a 40°C water bath for 2–3 minutes and vortex.

  • Self-Validation: The solution is ready for use only when it is perfectly optically clear when held against a light source, with zero particulate scattering.

Issue 3: The hydrated liposome suspension contains floating white flakes.

  • Causality: The hydration buffer was added at a temperature below the lipid's Tm (35°C), preventing the gel-phase lipid film from peeling off the glass and forming closed vesicles[2].

  • Solution: Ensure the aqueous buffer is pre-warmed to at least 45°C before addition, and maintain the flask in a 45°C water bath during the entire hydration and extrusion process.

Section 3: Standardized Protocols

Protocol 1: Preparation of a 10 mg/mL MPPC Stock Solution

This protocol ensures complete molecular dispersion of the lipid, preventing micellar aggregation.

  • Weighing: Equilibrate the lyophilized MPPC powder to room temperature in a desiccator to prevent atmospheric moisture condensation. Weigh the desired amount into a glass vial (avoid plastics, as chloroform leaches plasticizers).

  • Solvent Addition: Add a pre-mixed solution of HPLC-grade Chloroform:Methanol (2:1 v/v) to achieve a 10 mg/mL concentration[1].

  • Thermal Solubilization: Seal the vial tightly with a PTFE-lined cap. Submerge the lower half of the vial in a 40°C water bath for 3 to 5 minutes.

  • Agitation: Vortex the warmed vial vigorously for 30 seconds.

  • Validation Check: Inspect the solution against a strong light source. It must be completely transparent. If any opacity remains, repeat steps 3 and 4 until optical clarity is achieved.

Protocol 2: Solvent Evaporation and Thin-Film Hydration

This protocol utilizes thermodynamic principles to ensure uniform vesicle formation.

  • Transfer: Pipette the required volume of the 10 mg/mL MPPC stock solution into a round-bottom glass flask.

  • Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 45°C (strictly >35°C Tm). Rotate the flask at 100–150 rpm.

  • Vacuum Application: Apply a moderate vacuum (~400 mbar) initially, gradually reducing to ~100 mbar to prevent bumping. Evaporate until a thin, uniform, translucent film forms on the flask walls.

  • Desiccation: Place the flask under a high vacuum (lyophilizer or vacuum desiccator) for 2–4 hours to remove trace methanol, which can destabilize the final liposomal bilayer.

  • Hydration: Add the pre-warmed (45°C) aqueous buffer (e.g., PBS) to the flask. Rotate at atmospheric pressure in the 45°C water bath for 30–60 minutes until the film is completely suspended.

  • Validation Check: The resulting suspension should be milky and homogenous, with no visible lipid flakes adhering to the glass walls.

Section 4: Data Presentation

Table 1: Physicochemical Properties of MPPC
PropertyValue / Description
Chemical Name 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine
Common Acronyms MPPC, 14:0-16:0 PC
Molecular Weight 706.0 g/mol
Phase Transition Temp (Tm) ~35.0 °C
Acyl Chain Configuration sn-1: Myristic acid (14:0) sn-2: Palmitic acid (16:0)
Table 2: Solvent System Efficacy for MPPC Solubilization
Solvent SystemSolvation EfficacyOperational Notes
Pure Chloroform ModerateGood for acyl chains, poor for headgroups. High risk of bumping during evaporation.
Pure Methanol PoorInsoluble at room temperature due to saturated acyl chains.
Chloroform:Methanol (2:1 v/v) Optimal Synergistic solvation of both domains. Smooth evaporation profile.
Chloroform:Methanol:Water (8:4:3 v/v) ExcellentStandard Folch extraction phase. Unnecessary for pure synthetic lipid stock preparation but ideal for biological samples.

Section 5: Experimental Workflow

MPPC_Workflow Start Raw MPPC Powder (14:0-16:0 PC) Solvent Add Chloroform:Methanol (2:1 v/v) Start->Solvent Check1 Is solution clear? Solvent->Check1 Warm Warm to 40°C & Vortex (Above Tm = 35°C) Check1->Warm No (Cloudy) Evap Rotary Evaporation (45°C Water Bath) Check1->Evap Yes (Clear) Warm->Check1 Film Dry Lipid Thin-Film Evap->Film Hydrate Hydrate with Aqueous Buffer (T > 40°C) Film->Hydrate End Uniform MPPC Liposomes Hydrate->End

Figure 1: Standardized workflow for MPPC solubilization and liposome preparation.

References

  • Title: 14:0-16:0 PC | Avanti Research Source: Avanti Polar Lipids URL: [Link]

  • Title: Lipid Bilayer Phase Transformations Detected Using Microcantilevers Source: The Journal of Physical Chemistry B URL: [Link]

  • Title: A simple method for the isolation and purification of total lipides from animal tissues Source: Journal of Biological Chemistry URL: [Link]

  • Title: Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies Source: Analytical Biochemistry (via NCBI) URL: [Link]

Sources

Optimization

Troubleshooting phase separation in 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine mixed bilayers

Welcome from the Senior Application Scientist Welcome to the advanced troubleshooting center for lipid membrane biophysics. Working with asymmetric lipids like 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist

Welcome to the advanced troubleshooting center for lipid membrane biophysics. Working with asymmetric lipids like 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) presents unique thermodynamic and kinetic challenges. MPPC (PC 14:0/16:0) is a critical scaffold for studying membrane asymmetry, domain permeabilization, and phase behavior. However, researchers frequently encounter issues with kinetically trapped states, substrate-induced artifacts, and fluorophore partitioning anomalies.

This guide is designed to move beyond basic instructions. Here, we provide the mechanistic causality behind experimental failures and offer self-validating workflows to ensure your phase separation data is thermodynamically sound and artifact-free.

Diagnostic Workflow for MPPC Phase Separation

Before diving into specific protocols, use the diagnostic logic flow below to isolate the root cause of anomalous or absent phase separation in your MPPC mixed bilayers.

TroubleshootingWorkflow Start Observation: Lack of Macroscopic Domains in MPPC Bilayers CheckTemp Was preparation temp > 45°C (> Tm of MPPC)? Start->CheckTemp FixTemp Re-hydrate/Electroform at 55°C to ensure complete lipid mixing CheckTemp->FixTemp No CheckCool Cooling rate < 0.1 °C/s? CheckTemp->CheckCool Yes FixTemp->CheckCool FixCool Use thermal cycler to cool slowly to 25°C CheckCool->FixCool No CheckProbe Fluorophore conc. > 0.5 mol%? CheckCool->CheckProbe Yes FixCool->CheckProbe FixProbe Reduce probe to 0.1-0.2 mol%. Use complementary dyes. CheckProbe->FixProbe Yes CheckSubstrate Are you imaging on a solid support (SLB)? CheckProbe->CheckSubstrate No FixProbe->CheckSubstrate AnalyzeSubstrate Account for substrate-induced Tm shifts (e.g., SiO2 vs Mica) CheckSubstrate->AnalyzeSubstrate Yes Validate Self-Validation: Perform FRAP to confirm fluidity of Ld/Lo phases CheckSubstrate->Validate No AnalyzeSubstrate->Validate

Diagnostic logic flow for resolving absent or anomalous phase separation in MPPC mixed bilayers.

Core Troubleshooting Guides (FAQs)

Q1: Why are macroscopic Liquid-ordered (Lo) / Liquid-disordered (Ld) domains absent in my MPPC/DOPC/Cholesterol GUVs despite imaging below the Tm?

  • Causality: The absence of macroscopic domains is usually a kinetic artifact rather than a thermodynamic reality. MPPC has a main phase transition temperature (Tm) of approximately 35 °C. If your electroformation or hydration temperature is below this, the lipids will not fully mix, leading to compositional heterogeneity. Furthermore, if you quench the sample to room temperature too quickly, the membrane becomes kinetically trapped. Macroscopic phase separation requires high lateral lipid mobility; cooling slowly allows the line tension between the forming Lo and Ld phases to drive the coalescence of nanodomains into observable microdomains.

  • Solution: Temperature should be reduced slowly while cooling GUVs in order to achieve near-equilibrium states for phase behavior studies 1. Heat the lipid mixture to 55 °C during preparation, and post-formation, cool the sample to 25 °C at a strictly controlled rate of 0.1 °C/s using a thermal cycler 2.

Q2: I am using Supported Lipid Bilayers (SLBs) for AFM. Why does the phase transition temperature (Tm) of my MPPC bilayer differ from my DSC data on free-standing vesicles?

  • Causality: This is a well-documented substrate-induced artifact. The solid support exerts a surface stress on the proximal (inner) leaflet of the bilayer, which alters the free energy landscape of the acyl chain melting process. MPPC is an asymmetric lipid (14:0/16:0), meaning its inner and outer leaflets have inherently different packing structures. When deposited on a solid support, the interaction between the substrate and the proximal leaflet can decouple the melting behavior of the two leaflets. Microcantilever measurements demonstrate that the surface stress of the solid-like phase of MPPC decreases linearly with temperature and abruptly jumps at the main phase transition. Crucially, a single phase transition is observed for a SiO2-supported MPPC bilayer, compared with a two-step phase transition previously observed for a mica-supported bilayer due to leaflet decoupling 3.

  • Solution: When correlating SLB data to free-standing membranes, always validate the Tm using an orthogonal, label-free technique such as microcantilever surface stress measurement (see Protocol 2).

Q3: Can my fluorescent probes alter the phase boundaries of my MPPC mixtures?

  • Causality: Yes. It is a known phenomenon that trace amounts of fluorescent probes can alter bilayer phase diagrams 2. Bulky fluorophores covalently attached to lipid headgroups act as impurities. In a ternary mixture near a critical point, the line tension between the Lo and Ld phases is very low. Fluorophores tend to accumulate at the phase boundaries to minimize steric clashes within the tightly packed Lo phase. If the concentration exceeds 0.5 mol%, they act as surfactants, lowering the line tension further and suppressing macroscopic domain formation.

  • Solution: Keep fluorophore concentrations strictly between 0.1% and 0.2% mol. Use complementary dye pairs to cross-validate partitioning without overloading the membrane with a single impurity type.

Quantitative Data Reference Tables

Table 1: Thermotropic Properties & Phase Behavior of MPPC and Common Co-Lipids 4

LipidAcyl ChainsPhase Transition Temp (Tm)Phase at 25°CCommon Role in Mixed Bilayers
MPPC 14:0 / 16:0~35 °CGel (Lβ)Asymmetric scaffold, boundary permeabilization
DOPC 18:1 / 18:1-20 °CFluid (Lα)Liquid-disordered (Ld) phase former
DPPC 16:0 / 16:041 °CGel (Lβ)Liquid-ordered (Lo) phase former (with Chol)
Cholesterol N/AN/AN/AModulates fluidity, drives Lo phase separation

Table 2: Fluorophore Partitioning Guide for MPPC Mixed Bilayers

FluorophoreExcitation / EmissionPhase PreferenceMax Recommended Conc.Troubleshooting Notes
TR-DHPE 596 / 615 nmLiquid-disordered (Ld)0.1 mol%Higher conc. disrupts line tension between phases.
NBD-DPPE 460 / 534 nmLiquid-ordered (Lo)0.2 mol%Can cause photo-oxidation if exposed to prolonged excitation.
Liss-Rhod-PE 560 / 583 nmLiquid-disordered (Ld)0.5 mol%Excellent for general GUV visualization, but bulky.
Self-Validating Experimental Protocols
Protocol 1: Artifact-Free Electroformation of MPPC GUVs for Phase Behavior

This protocol utilizes a controlled cooling ramp and complementary dye verification to prevent kinetic trapping and confirm true thermodynamic phase separation.

  • Lipid Mixing: Dissolve MPPC, DOPC, and Cholesterol in chloroform to a final lipid concentration of 3.5 mM. Add 0.1 mol% TR-DHPE and 0.2 mol% NBD-DPPE as complementary probes.

  • Film Deposition: Spread 4 μL of the lipid solution onto two platinum electrodes (0.5 mm diameter, separated by ~1 mm).

  • Solvent Evaporation: Dry under a gentle nitrogen stream for 30 minutes, followed by 2 hours in a vacuum desiccator to remove all residual chloroform.

  • Hydration & Electroformation: Immerse the electrodes in 300 mM sucrose (200 μL) pre-incubated at 55 °C (well above the 35 °C Tm of MPPC). Apply an alternating sine-wave signal (2.2 V peak-to-peak, 10 Hz for 30 min, then 2 Hz for 5 min).

  • Controlled Annealing: Transfer the GUVs to a thermal cycler and cool from 55 °C to 25 °C at a precisely controlled rate of 0.1 °C/s.

  • Self-Validation Step: Image via confocal microscopy. Perform Fluorescence Recovery After Photobleaching (FRAP) on both the red (Ld) and green (Lo) domains. Rapid recovery in both domains confirms successful liquid-liquid phase separation, ruling out the presence of a kinetically trapped solid gel (Lβ) phase.

Protocol 2: Microcantilever Validation of SLB Phase Transitions

This protocol isolates substrate-induced artifacts by monitoring surface stress deflection to pinpoint exact Tm shifts caused by substrate coupling.

  • Vesicle Preparation: Prepare MPPC Small Unilamellar Vesicles (SUVs) via standard extrusion (100 nm polycarbonate filter) in aqueous buffer at 50 °C.

  • Cantilever Functionalization: Clean SiO2-coated microcantilevers using a UV-ozone treatment for 15 minutes to ensure a highly hydrophilic surface.

  • SLB Formation: Inject the MPPC SUV suspension into the microcantilever fluid cell maintained at 45 °C. Allow 30 minutes for vesicle fusion and SLB formation. Flush extensively with buffer to remove unfused vesicles.

  • Thermal Ramping: Slowly decrease the temperature from 45 °C to 20 °C while continuously monitoring cantilever deflection (surface stress).

  • Self-Validation Step: The solid-liquid phase transition is identified by an abrupt jump in surface stress. Compare this specific Tm to your free-standing vesicle DSC data. If the SLB Tm is significantly shifted or broadened, you must account for substrate coupling in your downstream AFM interpretations.

References
  • GUV Preparation and Imaging: Minimizing artifacts PMC - NIH
  • Incorporation of Triacylglycerol and Cholesteryl Ester Droplets in Phase-Separated Giant Unilamellar Vesicles Langmuir - ACS Public
  • Lipid Bilayer Phase Transformations Detected Using Microcantilevers American Chemical Society
  • Mechanical Properties of Membranes Composed of Gel-Phase or Fluid-Phase Phospholipids Probed on Liposomes by Atomic Force Spectroscopy Langmuir - ACS Public

Sources

Troubleshooting

Minimizing hydrolysis of 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine in aqueous buffer solutions

Technical Support Center: 1-Myristoyl-2-Palmitoyl-sn-Glycero-3-Phosphocholine (MPPC) A Guide to Minimizing Hydrolysis in Aqueous Buffers Welcome to the technical support guide for 1-myristoyl-2-palmitoyl-sn-glycero-3-pho...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Myristoyl-2-Palmitoyl-sn-Glycero-3-Phosphocholine (MPPC)

A Guide to Minimizing Hydrolysis in Aqueous Buffers

Welcome to the technical support guide for 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC). This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of lipid hydrolysis in aqueous environments. By understanding the mechanisms of degradation and implementing best practices, you can ensure the stability and integrity of your MPPC-based formulations.

Frequently Asked Questions (FAQs)

Q1: What is MPPC and why is its stability important?

1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) is a specific type of phosphatidylcholine (PC), a class of phospholipids that are primary components of cell membranes. Its uniqueness lies in its asymmetric structure, with a myristoyl (C14:0) chain at the sn-1 position and a palmitoyl (C16:0) chain at the sn-2 position.[1] This asymmetry influences membrane packing and physical properties.[1] Stability is critical because hydrolysis, the cleavage of ester bonds, breaks down MPPC into lysophospholipids and free fatty acids.[2] These degradation products can alter the physical characteristics of liposomes, increase membrane permeability, and introduce artifacts into experimental results.[2][3]

Q2: What are the primary causes of MPPC hydrolysis in aqueous solutions?

The primary driver of MPPC degradation in aqueous buffers is the chemical hydrolysis of the ester linkages at the sn-1 and sn-2 positions. This process is highly dependent on several factors:

  • pH: Both acidic and basic conditions can catalyze ester hydrolysis. The rate of hydrolysis is minimized at a slightly acidic to neutral pH.[2][4][5]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4][5][6]

  • Buffer Species and Concentration: Some buffer ions can directly participate in and accelerate hydrolysis, a phenomenon known as general acid-base catalysis.[4][7] High buffer concentrations can also increase the rate of degradation.[2]

  • Enzymatic Contamination: The presence of microbial or environmental lipases or phospholipases can rapidly accelerate hydrolysis.[8][9]

Q3: How long can I expect my MPPC aqueous suspension to be stable?

The shelf-life of aqueous MPPC solutions is highly conditional. As a general guideline, storing a buffered lipid solution at pH 7.4 and 4°C is typically acceptable for only 5-7 days before significant degradation occurs.[10] For long-term storage, it is strongly recommended to store lipids as a powder or in an organic solvent at -20°C or below.[11][12][13] Aqueous suspensions should ideally be prepared fresh for immediate use.[13]

Q4: My MPPC is a saturated lipid. Do I still need to worry about degradation?

Yes. While MPPC, being a saturated lipid, is stable against oxidation, it is still susceptible to hydrolysis.[2][11][12][13] All phospholipids, regardless of chain saturation, will hydrolyze over time when stored in an excess of water.[11][12][13]

Troubleshooting Guide: Common Issues & Solutions

Problem Observed Potential Cause(s) Recommended Solution(s) & Preventative Measures
Change in Liposome Size Distribution / Aggregation Formation of lyso-PC from hydrolysis, which acts as a detergent and destabilizes the bilayer structure.[2]1. Verify pH: Ensure the buffer pH is optimal (around 6.5).[4][5][7] 2. Control Temperature: Prepare and store liposomes at the lowest practical temperature. 3. Prepare Fresh: Use liposome suspensions as quickly as possible after hydration.
Inconsistent Experimental Results / Poor Reproducibility Degradation of MPPC leading to varying concentrations of the intact lipid and the presence of active degradation products.1. Standardize Protocol: Use a strict, validated protocol for liposome preparation (see below). 2. Quality Control: Periodically analyze the purity of your lipid stock via methods like HPLC or TLC.[4][5] 3. Use High-Purity Reagents: Use sterile, high-purity water and buffer components to avoid enzymatic or chemical contaminants.
Low Encapsulation Efficiency Increased membrane permeability due to the presence of lyso-PC, causing leakage of the encapsulated material.[2]1. Minimize Hydration Time: While ensuring full hydration, avoid unnecessarily long hydration periods at elevated temperatures.[14] 2. Optimize Storage: Store final liposome formulations at 4°C for short periods only. For longer-term storage, consider lyophilization with a cryoprotectant.[6][15]
Visible Particulates or Cloudiness in Solution Could be microbial growth (if not sterile) or lipid aggregation/fusion due to instability.1. Sterile Filtration: Filter the buffer solution through a 0.22 µm filter before use to remove microbial contaminants. 2. Aseptic Technique: Employ good aseptic techniques during the preparation process.

Key Experimental Protocols & Best Practices

Protocol 1: Preparation of a Stabilized MPPC Aqueous Suspension

This protocol outlines the steps to prepare a liposome suspension while minimizing hydrolytic degradation.

A. Materials & Reagents:

  • MPPC powder (stored at ≤ -16°C in a glass container with a Teflon-lined cap).[12]

  • Buffer components (e.g., Sodium Phosphate monobasic and dibasic).

  • High-purity, sterile water.

  • Glassware (round-bottom flask, vials with Teflon-lined caps).[13]

B. Step-by-Step Procedure:

  • Buffer Preparation:

    • Prepare a buffer solution with a pH of approximately 6.5, as this is where the rate of hydrolysis for phosphatidylcholines is at a minimum.[2][4][5][7]

    • Use the minimum effective buffer concentration to avoid catalytic effects; 10-50 mM is a typical range.[2]

    • Sterile-filter the buffer through a 0.22 µm filter into a sterile container.

  • Lipid Film Formation:

    • Allow the MPPC powder container to warm to room temperature before opening to prevent moisture condensation.[11][13]

    • Weigh the desired amount of MPPC and dissolve it in a suitable organic solvent (e.g., chloroform) in a glass round-bottom flask.

    • Remove the organic solvent using a rotary evaporator or a gentle stream of inert gas (nitrogen or argon) to form a thin, even lipid film on the vessel wall.

  • Hydration:

    • Add the prepared pH 6.5 buffer to the lipid film. The buffer should be pre-warmed to a temperature above the main phase transition temperature (Tm) of MPPC.

    • Agitate the flask to hydrate the lipid film, forming a multilamellar vesicle (MLV) suspension. This should be done for a sufficient time (e.g., 1 hour) to ensure complete hydration.[14]

  • Downsizing (Optional but Recommended):

    • To create small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension can be sonicated or extruded.[16] Note that probe sonication can cause lipid degradation due to localized heating.[14][16]

  • Storage:

    • Store the final liposome suspension in a tightly sealed glass vial at 4°C.

    • Crucially, use the suspension within a few days for best results. [10]

Visualization of the MPPC Hydrolysis Pathway

The following diagram illustrates the primary chemical degradation pathway for MPPC, where ester bonds are cleaved to produce lysolipids and free fatty acids.

Hydrolysis cluster_products Hydrolysis Products MPPC 1-Myristoyl-2-Palmitoyl-sn-Glycero-3-Phosphocholine (Intact Lipid) Lyso_sn1 2-Palmitoyl-lyso-PC MPPC->Lyso_sn1 sn-1 Hydrolysis (H₂O, H⁺/OH⁻) FFA_sn1 Myristic Acid (Free Fatty Acid) MPPC->FFA_sn1 Lyso_sn2 1-Myristoyl-lyso-PC (More Stable Isomer) MPPC->Lyso_sn2 sn-2 Hydrolysis (H₂O, H⁺/OH⁻) FFA_sn2 Palmitic Acid (Free Fatty Acid) MPPC->FFA_sn2 Lyso_sn1->Lyso_sn2 Acyl Migration

Caption: MPPC hydrolysis at sn-1 and sn-2 positions.

Workflow for Minimizing MPPC Hydrolysis

This workflow provides a logical sequence of steps and considerations for handling MPPC from initial storage to final application.

Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase Start Receive/Store MPPC Powder Check_Storage Store at ≤-16°C in Glass/Teflon Start->Check_Storage Buffer_Prep Prepare Buffer (pH ~6.5, Low Molarity) Check_Storage->Buffer_Prep Begin Experiment Sterilize Sterile Filter Buffer (0.22 µm) Buffer_Prep->Sterilize Hydration Hydrate Lipid Film (Above Tm) Sterilize->Hydration Use_Fresh Use Immediately (Optimal) Hydration->Use_Fresh Store_Short Short-Term Storage (4°C, <7 days) Use_Fresh->Store_Short No Analyze Perform Experiment Use_Fresh->Analyze Yes Store_Short->Analyze

Caption: Recommended workflow for MPPC handling.

Data Summary: Factors Influencing Hydrolysis Rate

Studies on similar saturated phosphatidylcholines provide valuable insights into the factors that control stability.

Parameter Condition Effect on Hydrolysis Rate Rationale / Comment
pH pH ~6.5Minimum This is the point of maximum stability, avoiding both specific acid and specific base-catalyzed hydrolysis.[2][4][5][7]
pH < 4 or pH > 8Significant Increase Acid and base catalysis of the ester bonds accelerates degradation.[2][3]
Temperature 4°CLow Reduced kinetic energy slows the rate of the hydrolysis reaction.[2][10]
40°C - 80°CExponential Increase The relationship between temperature and reaction rate can be described by the Arrhenius equation.[4][5][7]
Buffer Type PhosphateRelatively Low Impact Often considered a suitable buffer for lipid suspensions.[17][18]
Acetate, Tris, HEPESCan Increase Rate These buffer species can exhibit general acid-base catalysis, actively participating in the hydrolysis reaction.[3][4][7]

References

  • Grit, M., Underberg, W. J. M., & Crommelin, D. J. A. (1993). Hydrolysis of Saturated Soybean Phosphatidylcholine in Aqueous Liposome Dispersions. Journal of Pharmaceutical Sciences, 82(4), 362–366. [Link]

  • Storage & Handling of Lipids. Avanti Polar Lipids. [Link]

  • Grit, M., de Smidt, J. H., Struijke, A., & Crommelin, D. J. (1993). Hydrolysis of partially saturated egg phosphatidylcholine in aqueous liposome dispersions and the effect of cholesterol incorporation on hydrolysis kinetics. Journal of Pharmacy and Pharmacology, 45(6), 490-495. [Link]

  • Grit, M., Underberg, W. J., & Crommelin, D. J. (1993). Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions. Journal of Pharmaceutical Sciences, 82(4), 362-366. [Link]

  • Mishra, H., & Pal, B. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods, 10(11), 2778. [Link]

  • Dries, J., et al. (2021). Lipid hydrolysis monitoring in wastewater treatment: proof-of-concept for a high throughput vegetable oil emulsion based assay. Water Practice & Technology, 16(2), 534-545. [Link]

  • St-Denis, C., & Anchordoquy, T. J. (2014). Long-term storage of lyophilized liposomal formulations. Journal of Pharmaceutical Sciences, 103(12), 3848-3855. [Link]

  • Aryal, S. (2023). Lipid Hydrolysis Test (Lipase Test)- Principle, Procedure, Results. Microbe Notes. [Link]

  • The Chemical Reactivity of Membrane Lipids - ACS Publications. [Link]

  • Casey, D., et al. (2014). The correlation between a phosphatidylcholine lipid's rate of hydrolysis by 5 mol% raclopride tartrate and its chain-melting temperature. Journal of the Royal Society Interface, 11(94), 20140081. [Link]

  • Effect of a buffer mixture system on the activity of lipases during immobilization process. [Link]

  • Fernandez-Lopez, L., et al. (2024). The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading. International Journal of Molecular Sciences, 25(3), 1545. [Link]

  • Kumar, R. (2012). LIPOSOME: METHODS OF PREPARATION AND APPLICATIONS. International Journal of Pharmaceutical Studies and Research, III(II), 14-20. [Link]

  • Microbial Zoo (smtiquia). (2020, June 29). Lipase test (Lipid hydrolysis assay) [Video]. YouTube. [Link]

  • Chowdhary, P., et al. (2022). Strategies for stabilization and preservation of liposomes. PowderPro. [Link]

  • JIANG Zhou, XU Xizeng, & FU Hong. (2021). Methods for detecting lipase activity on hydrolysis and transesterification of fish oil. Fishery Modernization, 48(6), 75-82. [Link]

  • Dara, T., et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics, 14(7), 1406. [Link]

  • Akbarzadeh, A., et al. (2014). Liposomes as Potential Drug Carrier Systems for Drug Delivery. In Drug Delivery. IntechOpen. [Link]

  • How stable are phospholipids? - ResearchGate. [Link]

  • Buffering effects on the solution behavior and hydrolytic degradation of poly(β‐amino ester)s. [Link]

  • Wei, Q., et al. (2019). Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. FEBS Open Bio, 9(12), 2085-2093. [Link]

  • Formation and characterization of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)/(1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) supported lipid bilayers on polyelectrolyte multilayer films | Request PDF. [Link]

  • Lee, J., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition, 11, 1421711. [Link]

  • 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine — Chemical Substance Information. [Link]

  • Cikotiene, I., et al. (2015). 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) increases Carmofur stability and in vitro antiproliferative effect. Toxicology Reports, 2, 377-383. [Link]

Sources

Optimization

Optimizing lipid-to-protein ratios in 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine nanodiscs

Welcome to the Advanced Nanodisc Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers and drug development professionals navigate the unique biophysical challenges of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Nanodisc Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers and drug development professionals navigate the unique biophysical challenges of working with 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC).

Unlike standard symmetric lipids, MPPC requires strict environmental controls and precise stoichiometric optimization to yield homogeneous nanodiscs. This guide provides self-validating protocols, mechanistic explanations, and diagnostic troubleshooting steps to ensure your experimental success.

Part 1: Core Concepts & Biophysical Causality (FAQ)

Q: Why does MPPC require a distinct assembly strategy compared to standard lipids like POPC or DMPC? A: MPPC is an asymmetrical phosphatidylcholine characterized by a myristic acid (14:0) at the sn-1 position and a palmitic acid (16:0) at the sn-2 position [1]. This structural asymmetry creates distinct physical packing properties within a lipid bilayer [2]. Crucially, MPPC has a transition melting temperature (Tm) of ~35 °C [3], meaning it forms a rigid gel-state supported lipid bilayer (SLB) at room temperature[4]. Because nanodisc assembly relies on the thermodynamic wrapping of the membrane scaffold protein (MSP) around a fluid-phase lipid bilayer, all solubilization and detergent-removal steps must be strictly maintained above 35 °C.

Q: How does the lipid-to-protein ratio (LPR) dictate nanodisc formation? A: The stoichiometry of phospholipids to the looped scaffold membrane protein dictates the final shape, size, and homogeneity of the nanodisc [5]. If the LPR is too high, the excess lipid cannot be constrained by the MSP belt, resulting in the formation of liposomes or large aggregates. Conversely, if the LPR is too low, protein aggregation occurs due to insufficient lipid coverage. While alternative systems like saposin-based nanoparticles can tolerate a broad lipid-to-protein ratio (e.g., 3 to 25 for MPPC) [6], standard MSP-based nanodiscs require precise stoichiometric matching based on the specific MSP belt length and the lipid's cross-sectional area.

Part 2: Quantitative LPR Guidelines

To establish a self-validating system, you must start with a theoretical LPR and perform an empirical titration. Because MPPC is asymmetric, its effective cross-sectional area differs slightly from symmetric PCs. Below are the optimized starting ratios for MPPC with common MSP variants.

Scaffold ProteinDisc Diameter (nm)Theoretical MPPC LPR (per MSP)Recommended Titration Range
MSP1D1 9.68270 - 95
MSP1E3D1 12.9145130 - 160
MSP2N2 16.5220200 - 240

Note: The optimal ratio may shift by ±10% depending on the transmembrane domain size of your incorporated target protein.

Part 3: Self-Validating Experimental Protocol

This methodology is engineered to validate itself: successful thermodynamic assembly is ultimately confirmed by a sharp, symmetric Size Exclusion Chromatography (SEC) peak.

Step-by-Step MPPC Nanodisc Assembly
  • Lipid Preparation:

    • Aliquot MPPC (dissolved in chloroform) into a glass tube.

    • Dry under a gentle stream of nitrogen gas to form a thin film, then place in a vacuum desiccator for >2 hours.

    • Causality Note: Complete removal of chloroform is critical; residual solvent will denature the MSP and target membrane proteins during assembly.

  • Lipid Solubilization:

    • Resuspend the MPPC film in standard nanodisc buffer (e.g., 20 mM Tris pH 7.4, 100 mM NaCl) containing sodium cholate. The cholate-to-MPPC molar ratio must be ≥ 2:1.

    • Heat the suspension to 40 °C and sonicate until completely optically clear.

    • Causality Note: Heating above the 35 °C Tm[3] is mandatory. Solubilization below Tm leads to incomplete micelle formation, drastically skewing your effective LPR.

  • Stoichiometric Complex Formation:

    • Add the MSP and your target membrane protein to the solubilized MPPC at the calculated LPR (refer to the table above).

    • Incubate the mixture at 40 °C for 1 hour to allow equilibration of the mixed micelles.

  • Detergent Removal (Self-Assembly):

    • Add pre-washed Bio-Beads SM-2 at a ratio of 0.5 g per mL of assembly mixture.

    • Incubate on a rotary mixer for 2-4 hours at 40 °C.

    • Causality Note: Bio-Beads have a high affinity for hydrophobic detergents, driving the thermodynamic self-assembly of the lipids and MSPs. Do not perform this step in a cold room. If the temperature drops, MPPC will transition to a gel state[4], freezing the complexes into polydisperse aggregates.

  • Purification & Validation:

    • Remove Bio-Beads via centrifugation or filtration.

    • Inject the supernatant onto an SEC column (e.g., Superdex 200 Increase 10/300 GL) equilibrated with nanodisc buffer to isolate the nanodisc fraction.

MPPC_Assembly A 1. Lipid Solubilization (MPPC + Cholate at 40°C) B 2. Stoichiometric Mixing (Add MSP + Target Protein) A->B Maintain >35°C C 3. Detergent Removal (Bio-Beads at 40°C) B->C Self-Assembly D 4. SEC Purification (Isolate Nanodiscs) C->D Validation

MPPC Nanodisc Assembly Workflow highlighting temperature-critical steps.

Part 4: Troubleshooting & Diagnostic Logic

Your SEC profile is the ultimate diagnostic tool. Use the logic below to troubleshoot assembly failures.

Issue 1: Massive peak in the void volume.

  • Diagnosis: A void volume peak indicates large aggregates or liposomes.

  • Root Cause A (LPR too high): Excess MPPC cannot be constrained by the MSP belt, leading to liposome formation. Solution: Decrease the MPPC:MSP ratio by 10-15%.

  • Root Cause B (Thermal failure): The temperature fell below 35 °C during detergent removal, causing MPPC to enter a gel state[4] and preventing proper MSP wrapping. Solution: Ensure ambient equipment (e.g., rotary mixers) is pre-warmed to 40 °C.

Issue 2: Broad, asymmetric peak with a right-side shoulder.

  • Diagnosis: A right-side shoulder typically represents free, empty MSP (protein without lipid) or smaller, heterogeneous discs.

  • Root Cause A (LPR too low): There is insufficient MPPC to fill the MSP belt. Solution: Increase the MPPC:MSP ratio by 10-15%.

  • Root Cause B (Incomplete solubilization): If the MPPC wasn't fully solubilized initially, the effective LPR in solution is lower than calculated. Solution: Ensure the cholate:lipid ratio is strictly ≥ 2:1 and the solution is optically clear before adding MSP.

SEC_Troubleshooting Start Analyze SEC Profile Void Peak in Void Volume (Aggregates/Liposomes) Start->Void Shoulder Right Shoulder Peak (Free MSP) Start->Shoulder Sharp Sharp, Symmetric Peak (Homogeneous Discs) Start->Sharp Action1 1. Decrease LPR 2. Maintain Temp >35°C Void->Action1 Action2 1. Increase LPR 2. Check Cholate Ratio Shoulder->Action2 Action3 Proceed to Downstream Assays Sharp->Action3

Diagnostic logic tree for troubleshooting MPPC nanodisc assembly via SEC.

References

  • Biomimetic Lipid Membranes: Fundamentals, Applications, and Commercialization[1st ed.]. Source: dokumen.pub. URL:[Link]

  • ACS Applied Materials & Interfaces. "Streptavidin Coverage on Biotinylated Surfaces". Source: acs.org. URL:[Link]

  • Google Patents. "AU2017299505A1 - Methods and compositions relating to covalently circularized nanodiscs". Source: google.com.
  • PMC. "Saposin Lipid Nanoparticles: A Highly Versatile and Modular Tool for Membrane Protein Research". Source: nih.gov. URL:[Link]

Sources

Troubleshooting

Overcoming poor hydration of 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine lipid films

Welcome to the technical support guide for 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with hydrating MPPC lipid films for the preparation of liposomes and other lipid-based nanoparticles. Our goal is to provide not just protocols, but a foundational understanding of the material's behavior to empower you to troubleshoot and optimize your experiments effectively.

Understanding the Unique Properties of MPPC

1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine, also known as PC(14:0/16:0), is an asymmetric phospholipid.[1][2] This asymmetry, with a myristic acid (14 carbons) at the sn-1 position and a palmitic acid (16 carbons) at the sn-2 position, imparts distinct biophysical properties compared to its symmetric counterparts like DPPC (16:0/16:0).[1][3] This structural difference significantly influences membrane packing, fluidity, and most critically for this guide, its phase transition behavior, which is a primary factor in achieving successful hydration.[1]

PropertyValueSource
Molecular Formula C₃₈H₇₆NO₈P[1][3]
Molecular Weight ~706.0 g/mol [1]
Acyl Chain Composition sn-1: Myristic Acid (14:0), sn-2: Palmitic Acid (16:0)[2][3]
Main Phase Transition (Tc) ~35-37 °CInferred from DPPC (~41°C)[3] & DMPC (~24°C)

The main phase transition temperature (Tc) is the temperature at which the lipid bilayer transitions from a tightly packed, ordered gel state to a more fluid, liquid-crystalline state.[4] Attempting to hydrate a lipid film below its Tc is a principal cause of experimental failure.[5][6]

Troubleshooting Guide: Common Hydration Issues

This section addresses the most common problems encountered during the hydration of MPPC lipid films in a direct question-and-answer format.

Question 1: Why is my MPPC lipid film not hydrating completely? I see a milky suspension with white clumps of lipid refusing to go into solution.

This is the most frequent issue and typically points to suboptimal hydration conditions that fail to induce the lipid's gel-to-liquid crystalline phase transition.

  • Potential Cause 1: Hydration Temperature is Too Low.

    • Causality: Hydrating below the MPPC's phase transition temperature (~35-37°C) means the acyl chains are in a rigid, ordered gel state. In this phase, water molecules cannot efficiently penetrate the stacked lipid bilayers, preventing them from swelling and detaching to form vesicles.[6] The result is an incomplete suspension of large, undispersed lipid aggregates.

    • Solution: Always perform the hydration step at a temperature significantly above the lipid's Tc. For MPPC, a hydration temperature of 45-50°C is recommended. This ensures the lipid is in a fluid state, allowing for proper intercalation of the aqueous buffer and subsequent vesicle formation.[5][7] Ensure your hydration buffer is pre-heated to this temperature before adding it to the dry lipid film.[8][9]

  • Potential Cause 2: Inadequate Hydration Time or Agitation.

    • Causality: The process of swelling and self-assembly of lipid sheets into vesicles is not instantaneous. It requires sufficient time and mechanical energy to ensure the entire lipid film is exposed to the aqueous phase and can detach from the flask surface.[6][10]

    • Solution: Hydrate for a minimum of 1 hour with consistent, vigorous agitation.[5][6] Using a rotary evaporator (with the vacuum off) or a flask rotator in a heated water bath provides excellent, controlled agitation.[5] Intermittent vortexing during the hydration period can also be effective.

  • Potential Cause 3: Poor Quality Lipid Film.

    • Causality: A thick, uneven lipid film, or one with residual organic solvent, will hydrate poorly. Thick patches of lipid present a significant surface area challenge for the aqueous buffer to penetrate. Residual solvent can interfere with the self-assembly process.[7]

    • Solution: Ensure the lipid film is thin, uniform, and completely dry. After rotary evaporation, place the flask under a high vacuum for at least 2-4 hours (or overnight) to remove all traces of organic solvent.[8][9] If you see clumps even before adding the hydration buffer, it may be due to atmospheric moisture condensing on a cold flask; ensure the flask returns to room temperature before venting and flood with an inert gas like nitrogen or argon if possible.[11]

Question 2: My initial hydration looks okay, but the liposome suspension quickly forms aggregates or precipitates. What is happening?

This issue often relates to the physicochemical properties of the hydration buffer and its interaction with the lipid headgroups, leading to colloidal instability.

  • Potential Cause 1: Inappropriate Buffer pH or High Ionic Strength.

    • Causality: While the phosphocholine headgroup of MPPC is zwitterionic, the overall surface charge and stability of liposomes can be influenced by the buffer's pH and ionic composition. High concentrations of salts (e.g., >150 mM NaCl) in the hydration buffer can shield the subtle repulsive forces between vesicles, leading to aggregation.[12] This is because the ions interact with the lipid headgroups, promoting tighter packing and inhibiting the formation of stable, separate vesicles.[12]

    • Solution: Start with a buffer of moderate ionic strength, such as 10 mM HEPES with 100-150 mM NaCl, at a pH of around 7.4.[12] If aggregation persists, consider reducing the salt concentration or testing a different buffer system. Tris and HEPES are both commonly used, though some studies suggest HEPES may lead to better encapsulation efficiency in certain systems.[12][13]

  • Potential Cause 2: High Lipid Concentration.

    • Causality: Overly concentrated lipid suspensions increase the probability of vesicle collision and fusion, which can lead to aggregation and an increase in particle size over time.

    • Solution: For initial experiments, target a lipid concentration in the range of 5-10 mg/mL.[9] It is often easier to hydrate effectively at a lower concentration and then concentrate the sample later if required, using techniques like ultrafiltration.

Question 3: My liposomes are formed, but Dynamic Light Scattering (DLS) shows a very large average size (>500 nm) and a high Polydispersity Index (PDI > 0.3). How do I create smaller, more uniform vesicles?

The initial product of thin-film hydration is typically large, multilamellar vesicles (MLVs) with a very heterogeneous size distribution.[7][8] This is a normal outcome of the initial hydration process. Post-formation processing is required to reduce the size and lamellarity to produce small, unilamellar vesicles (SUVs) or large, unilamellar vesicles (LUVs).

  • Causality: The spontaneous swelling of the lipid film creates onion-like structures with multiple lipid bilayers (MLVs). These structures are thermodynamically stable but are often too large and non-uniform for many applications, which require a PDI below 0.3 as per FDA guidelines for pharmaceutical use.[8]

  • Solution: Post-Hydration Size Reduction.

    • Extrusion (Recommended): This is the most common and reliable method for achieving a uniform size distribution.[14][15] The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This process is performed at a temperature above the lipid's Tc (e.g., 45-50°C for MPPC). Typically, 11 to 21 passes are required to achieve a narrow size distribution (PDI < 0.2).[15]

    • Sonication: While probe or bath sonication can reduce vesicle size, it is a high-energy process that can be difficult to control, often resulting in a broader size distribution.[5][16] It also carries the risk of localized heating, which can lead to lipid degradation, and potential contamination from the sonicator tip.[5][6] If used, it should be done in a pulsed mode in an ice bath to manage the temperature.[16]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common MPPC hydration issues.

G Start Start: Poor MPPC Film Hydration Problem1 Observation: Clumps, Incomplete Suspension Start->Problem1 Problem2 Observation: Aggregation, Precipitation Start->Problem2 Problem3 Observation: Large Size / High PDI Start->Problem3 Cause1a Cause: Temp < Tc? Problem1->Cause1a Cause1b Cause: Inadequate Time/Agitation? Problem1->Cause1b Cause1c Cause: Poor Lipid Film? Problem1->Cause1c Cause2a Cause: Incorrect Buffer pH/ Ionic Strength? Problem2->Cause2a Cause2b Cause: Lipid Conc. Too High? Problem2->Cause2b Cause3a Cause: MLVs Formed (Normal Initial Product) Problem3->Cause3a Solution1a Solution: Hydrate at 45-50°C Cause1a->Solution1a Yes Solution1b Solution: Hydrate for >1 hr with Vigorous Agitation Cause1b->Solution1b Yes Solution1c Solution: Ensure Film is Thin, Uniform & Fully Dry (High Vac) Cause1c->Solution1c Yes Solution2a Solution: Use Moderate Ionic Strength Buffer (pH ~7.4) Cause2a->Solution2a Yes Solution2b Solution: Reduce Lipid Conc. (5-10 mg/mL) Cause2b->Solution2b Yes Solution3a Solution: Perform Post-Hydration Size Reduction (Extrusion) Cause3a->Solution3a Action

Caption: Troubleshooting workflow for MPPC lipid film hydration.

Experimental Protocol: Optimized MPPC Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes the preparation of ~2 mL of a 100 nm MPPC liposome suspension at 10 mg/mL.

1. Lipid Film Preparation

  • Weigh 20 mg of MPPC powder and transfer it to a 50 mL round-bottom flask.

  • Add 2-4 mL of a suitable organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture) to completely dissolve the lipid. Swirl gently until the solution is clear.[5]

  • Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 45-50°C .

  • Reduce the pressure and rotate the flask (e.g., 150 rpm) to evaporate the solvent. Continue until a thin, uniform lipid film is visible on the inner surface of the flask.

  • To ensure complete removal of residual solvent, place the flask on a high-vacuum manifold for at least 2 hours.[8] This is a critical step for successful hydration.

2. Lipid Film Hydration

  • Prepare 2 mL of your desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) and pre-heat it to 45-50°C .

  • Add the pre-heated buffer to the round-bottom flask containing the dry MPPC film.[6]

  • Immediately seal the flask and begin agitating. Place the flask in a heated water bath or incubator set to 45-50°C and agitate (e.g., on a flask rotator or with vigorous shaking) for 1 hour to form a suspension of multilamellar vesicles (MLVs).[5] The suspension will appear milky or opalescent.

3. Size Reduction by Extrusion

  • Assemble a mini-extruder with a 100 nm pore size polycarbonate membrane, following the manufacturer's instructions. Pre-heat the extruder block to 45-50°C .

  • Draw the MLV suspension into one of the gas-tight syringes and place it in the extruder.

  • Gently push the suspension through the membrane to the second syringe. This is one pass.

  • Repeat this process for a total of 11 to 21 passes .[15]

  • After the final pass, the resulting LUV suspension should appear more translucent than the initial MLV suspension.

4. Quality Control & Storage

  • Characterize the final liposome suspension using Dynamic Light Scattering (DLS) to determine the average particle size and Polydispersity Index (PDI). A successful preparation should yield a Z-average diameter close to the membrane pore size and a PDI < 0.2.[17]

  • For long-term storage, transfer the liposome suspension to a sterile, sealed vial, flush with argon or nitrogen to prevent oxidation, and store at 4°C. Do not freeze standard liposome suspensions, as ice crystal formation can disrupt the vesicles.

Frequently Asked Questions (FAQs)

  • Q: What is the exact phase transition temperature (Tc) of MPPC?

    • A: The Tc of MPPC is approximately 35-37°C. This value is intermediate between the Tc of its symmetric counterparts, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC, 14:0/14:0) which is ~24°C, and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC, 16:0/16:0) which is ~41°C.[3] The hydration must be performed above this temperature.

  • Q: How does the asymmetry of MPPC affect membrane properties compared to a symmetric lipid like DPPC?

    • A: The asymmetry in acyl chain length disrupts the highly ordered packing that can be achieved with symmetric lipids like DPPC.[1] This leads to a slightly lower phase transition temperature and can influence membrane thickness, fluidity, and the ability of the membrane to accommodate transmembrane proteins or encapsulated drugs.

  • Q: Can I use freeze-thaw cycles for size reduction?

    • A: Five to ten cycles of freezing (e.g., in liquid nitrogen) and thawing in a warm water bath can help to break down large MLVs into smaller vesicles and increase encapsulation efficiency.[18] However, this method does not provide the same level of size control as extrusion and is often used as a pre-treatment step before extrusion to make that process easier.

  • Q: My application is sensitive to temperature. Are there alternative hydration methods?

    • A: While thin-film hydration is common, other methods like ethanol injection or microfluidics can be performed at different temperatures and offer more control over particle size from the outset.[8][19] In the ethanol injection method, a lipid solution in ethanol is rapidly injected into the aqueous buffer, causing spontaneous vesicle formation. However, for MPPC, ensuring the final temperature allows for fluid bilayers is still important for stability.

References

  • Vertex AI Search. (n.d.). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation.
  • Miller, H., et al. (2023). Sequential gentle hydration increases encapsulation in model protocells. Scientific Reports. Retrieved from [Link]

  • Ghafelebashi, R., et al. (n.d.). LIPOSOME: METHODS OF PREPARATION AND APPLICATIONS. ResearchGate. Retrieved from [Link]

  • Debeaufort, F., et al. (2002). Factors affecting the moisture permeability of lipid-based edible films: A review. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Liposome. (n.d.). 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC). Retrieved from [Link]

  • Gontard, N., et al. (2002). Factors affecting the moisture permeability of lipid-based edible films: a review. Journal of Food Science. Retrieved from [Link]

  • Carugo, D., et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics. Retrieved from [Link]

  • Dara, T., et al. (2022). Quality by Design Approach in Liposomal Formulations: Robust Product Development. Pharmaceutics. Retrieved from [Link]

  • PubChem. (n.d.). 1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors impacting the quality of liposomes made via the thin-film hydration method. Retrieved from [Link]

  • Jensen, M. Ø., et al. (2004). Structure of Spin-Coated Lipid Films and Domain Formation in Supported Membranes Formed by Hydration. Langmuir. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonically-Assisted Thin Film Hydration for Liposome Preparation. Retrieved from [Link]

  • Ong, S. G., et al. (2016). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Journal of Visualized Experiments. Retrieved from [Link]

  • Heberle, F. A., et al. (2019). Lipid loss and compositional change during preparation of simple two-component liposomes. Biophysical Journal. Retrieved from [Link]

  • Heberle, F. A., et al. (2019). Lipid loss and compositional change during preparation of liposomes by common biophysical methods. Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from [Link]

  • Al-Jamal, K. T., et al. (2008). The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. Journal of Liposome Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Interaction of Buffers with Lipid Membranes. Retrieved from [Link]

  • Lundberg, B., et al. (1978). The hydration of phospholipids and phospholipid-cholesterol complexes. Chemistry and Physics of Lipids. Retrieved from [Link]

  • Plochberger, B., et al. (2014). Hydration Layer of Only a Few Molecules Controls Lipid Mobility in Biomimetic Membranes. Journal of the American Chemical Society. Retrieved from [Link]

  • Volke, F., et al. (1994). Hydration force parameters of phosphatidylcholine lipid bilayers as determined from 2H-NMR studies of deuterated water. Biophysical Journal. Retrieved from [Link]

  • Urabe, T., et al. (1981). Hydration of Single Crystals of Dipalmitoylphosphatidylcholine. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Giocondi, M. C., et al. (2004). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. Biophysical Journal. Retrieved from [Link]

  • An, Z., et al. (2012). Performance of MPPC at low temperature. Chinese Physics C. Retrieved from [Link]

  • Gortan, A. K., et al. (2020). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). Retrieved from [Link]

  • Ootani, W. (2009). Study of MPPC at liquid nitrogen temperature. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone please help me with liposome preparation?!!. Retrieved from [Link]

  • D'Addona, D., et al. (2022). Dexamethasone Loaded Liposomes by Thin-Film Hydration and Microfluidic Procedures: Formulation Challenges. Pharmaceutics. Retrieved from [Link]

  • Li, Y., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition. Retrieved from [Link]

  • Giner-Casares, J. J., et al. (2016). Phospholipids at the Interface: Current Trends and Challenges. Molecules. Retrieved from [Link]

  • Kim, Y. R., et al. (2021). Considerations for Making Liposomes by Thin Film-Hydration Method. Journal of Nuclear Medicine Technology. Retrieved from [Link]

  • Reddit. (2023). Issues with thin film hydration of lipids. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphatidylcholine and skin hydration. Retrieved from [Link]

  • Kučerka, N., et al. (2005). Structure of Fully Hydrated Fluid Phase Lipid Bilayers with Monounsaturated Chains. Biophysical Journal. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Liposome Preparation Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of thin-film hydration method used to fabricate palmitic acid/cholesterol liposomes loaded with ICG. Retrieved from [Link]

Sources

Optimization

Preventing degradation of 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine during sonication

Welcome to the Formulation Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the instability of 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) during...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the instability of 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) during liposome sizing.

MPPC is an asymmetric, fully saturated lipid widely used in thermosensitive liposomes (LTSLs) due to its highly specific phase transition temperature (Tm) of ~35°C[1]. Because its acyl chains lack double bonds, many researchers assume MPPC is immune to the degradation typically seen in unsaturated lipids. However, probe sonication introduces extreme physical and thermodynamic stressors that bypass traditional oxidation pathways, leading to rapid lipid hydrolysis and vesicle destabilization.

This guide provides a deep dive into the causality of these degradation mechanisms and offers a self-validating protocol to ensure the integrity of your MPPC liposomes.

Part 1: The Mechanisms of MPPC Degradation

To prevent degradation, we must first understand the stressors introduced by sonication. Probe sonicators reduce multilamellar vesicles (MLVs) to small unilamellar vesicles (SUVs) through acoustic cavitation —the rapid formation and collapse of microscopic vacuum bubbles. While effective for sizing, cavitation creates localized temperatures exceeding 60°C and splits water molecules into reactive oxygen species (ROS).

G Cavitation Acoustic Cavitation (Probe Sonicator) Heat Localized Hyperthermia (>60°C spikes) Cavitation->Heat Generates ROS Reactive Oxygen Species (OH•, H• from H2O) Cavitation->ROS Sonolysis of water MPPC MPPC (14:0-16:0 PC) Intact Liposomes Hydrolysis Ester Bond Hydrolysis MPPC->Hydrolysis Triggered by Oxidation Lipid/Headgroup Oxidation MPPC->Oxidation Triggered by Heat->Hydrolysis ROS->Oxidation Lyso Lyso-PC + Free Fatty Acids (Membrane Destabilization) Hydrolysis->Lyso OxProducts Oxidized Lipid Byproducts Oxidation->OxProducts

Mechanisms of MPPC degradation during sonication via hydrolysis and cavitation-induced ROS.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my MPPC degrading even though it is a fully saturated lipid? While saturated lipids like MPPC are highly resistant to standard lipid peroxidation, they are highly susceptible to ester bond hydrolysis when exposed to the localized hyperthermia generated by a sonicator probe. Furthermore, the sonolysis of water during cavitation generates hydroxyl radicals (OH•). Even without double bonds, these radicals can attack the glycerol backbone and the phosphatidylcholine headgroup, leading to structural cleavage[2].

Q2: How do I balance the requirement to sonicate above the Tm (35°C) without causing thermal degradation? Lipids must be in their liquid-crystalline (fluid) phase during sonication to successfully close into unilamellar vesicles; sonicating below the Tm results in fractured, leaky membranes[3]. Since MPPC's Tm is ~35°C, you must maintain the bulk temperature of the suspension between 40°C and 45°C . If the bulk temperature exceeds 50°C, the rate of hydrolysis accelerates exponentially. You must use a temperature-controlled water jacket and employ pulsed sonication to allow localized heat at the probe tip to dissipate into the bulk fluid.

Q3: Does the pH of my hydration buffer affect MPPC stability during sonication? Absolutely. The hydrolysis of phosphatidylcholines is catalyzed by both acids and bases. Studies on saturated PCs demonstrate that the kinetic minimum for ester bond hydrolysis occurs at pH 6.5 [4]. Formulating your hydration buffer as close to pH 6.5 as your encapsulated active pharmaceutical ingredient (API) will allow is a critical preventative measure.

Part 3: Quantitative Optimization Parameters

To establish a reproducible and stable formulation, ensure your experimental setup adheres to the quantitative boundaries outlined in the table below.

ParameterOptimal RangeDegradation Mechanism if IgnoredCausal Explanation
Bulk Temperature 40°C – 45°CHydrolysis / Incomplete VesiculationMust be >35°C (Tm) for membrane fluidity, but strictly <50°C to prevent exponential ester bond hydrolysis.
Buffer pH 6.0 – 6.5Acid/Base-Catalyzed HydrolysisEster bonds at the sn-1 and sn-2 positions are highly susceptible to pH extremes; pH 6.5 offers the kinetic minimum for degradation.
Atmosphere Argon / N₂ PurgeRadical-Induced OxidationAcoustic cavitation splits H₂O into ROS; an inert gas displaces dissolved oxygen, quenching radical propagation pathways.
Sonication Mode 30s ON / 30s OFFThermal CleavageContinuous sonication causes severe localized hyperthermia at the titanium probe tip, physically cleaving the lipid molecules.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a closed-loop, self-validating system. By controlling the thermodynamics and atmosphere, we eliminate the root causes of MPPC degradation.

Materials Required:
  • MPPC Lipid Film (Dried under vacuum for >4 hours to remove organic solvents)

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, adjusted to pH 6.5)

  • Argon or Nitrogen gas line

  • Probe sonicator with a titanium tip

  • Jacketed cooling vessel connected to a recirculating water bath

Step-by-Step Methodology:
  • Thermal Equilibration: Set the recirculating water bath connected to your sonication vessel to exactly 42°C. Pre-heat the hydration buffer to 42°C.

  • Hydration: Add the pre-heated buffer to the dried MPPC lipid film. Vortex vigorously for 5 minutes in a 42°C water bath to form large multilamellar vesicles (MLVs).

  • Atmospheric Purging: Transfer the MLV suspension to the jacketed sonication vessel. Submerge a sterile needle into the suspension and gently bubble Argon or Nitrogen gas through the liquid for 10 minutes to displace dissolved oxygen. Maintain a gentle blanket of inert gas over the sample for the remainder of the process.

  • Pulsed Sonication: Submerge the sonicator probe into the upper third of the suspension. Set the sonicator to 40% amplitude with a pulsed cycle of 30 seconds ON and 30 seconds OFF . Run for a total active sonication time of 10–15 minutes. Causality Note: The 30-second resting phase is mandatory; it allows the extreme localized heat generated at the probe tip to dissipate into the 42°C bulk fluid, preventing thermal hydrolysis.

  • Centrifugation: Transfer the sonicated suspension to a centrifuge tube and spin at 10,000 x g for 10 minutes at room temperature. This removes any titanium particles shed from the probe tip.

  • Validation Checkpoint (Critical):

    • Chemical Validation: Measure the pH of the final supernatant. A drop in pH of >0.2 indicates that ester bond hydrolysis has occurred, releasing free myristic or palmitic acids into the buffer.

    • Physical Validation: Analyze the suspension via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) > 0.25 suggests the presence of lysolipids (a byproduct of hydrolysis), which act as detergents, destabilizing the membrane and promoting vesicle fusion.

    • System Action: If both metrics pass, the protocol is validated. If either fails, discard the batch, increase the flow rate of your cooling jacket, and reduce the active sonication pulse to 15 seconds ON.

Workflow Step1 1. Lipid Film Hydration (Buffer pH ~6.5, T = 40-45°C) Step2 2. Inert Gas Purging (Argon/N2 for 10 mins) Step1->Step2 Step3 3. Temperature Control (Water jacket maintained at 42°C) Step2->Step3 Step4 4. Pulsed Probe Sonication (30s ON / 30s OFF) Step3->Step4 Step5 5. Centrifugation (Remove titanium shedding) Step4->Step5 Step6 6. Validation & Recovery (Check pH drop & PDI < 0.25) Step5->Step6

Optimized step-by-step sonication workflow for MPPC liposome preparation.

References

  • Wang J, Liu KW, Segatori L, Biswal SL. "Lipid bilayer phase transformations detected using microcantilevers." Journal of Physical Chemistry B. 2014. URL:[Link]

  • Zhong Z, Zhang Z. "Rapid Quantification and Validation of Lipid Concentrations within Liposomes." Pharmaceutics (MDPI). 2016. URL:[Link]

  • Gubernator J. "Building Blocks to Design Liposomal Delivery Systems." International Journal of Molecular Sciences (MDPI). 2020. URL:[Link]

  • Grit M, Crommelin DJ. "Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions." Journal of Pharmaceutical Sciences (PubMed). 1993. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Phase Behavior of MPPC and DPPC for Researchers and Drug Development Professionals

This guide provides an in-depth comparison of the phase behavior of two structurally similar yet biophysically distinct phospholipids: 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) and 1,2-dipalmitoyl-sn-gly...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the phase behavior of two structurally similar yet biophysically distinct phospholipids: 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). Understanding the nuances of their phase transitions is critical for researchers in membrane biophysics and professionals in drug development, as these properties fundamentally influence the stability, permeability, and functionality of lipid-based delivery systems.[1][2][3]

Introduction: The Significance of Acyl Chain Asymmetry

At the heart of the differing phase behaviors of MPPC and DPPC lies a subtle structural distinction: the composition of their fatty acid chains. DPPC is a symmetric phospholipid, featuring two 16-carbon palmitic acid chains at both the sn-1 and sn-2 positions of the glycerol backbone.[4] In contrast, MPPC is an asymmetric, or mixed-chain, phospholipid, with a 14-carbon myristic acid chain at the sn-1 position and a 16-carbon palmitic acid chain at the sn-2 position.[4][5] This seemingly minor difference in acyl chain length introduces packing inefficiencies in the lipid bilayer, profoundly impacting its thermotropic phase behavior.[5]

The ability of lipids to self-assemble into various structures, a phenomenon known as lipid polymorphism, is fundamental to the structure and function of biological membranes.[6][7][8] These structures are not static; they undergo transitions between different phases in response to changes in temperature, pressure, and composition.[9][10] For drug delivery applications, particularly in the design of liposomes, the phase transition temperature (Tm) is a critical parameter that dictates the release characteristics of encapsulated therapeutics.[11][12]

Comparative Analysis of Phase Transitions

The primary method for characterizing the phase behavior of lipids is Differential Scanning Calorimetry (DSC). This technique measures the heat flow associated with thermal transitions in a material as a function of temperature.[13][14]

Property1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC)1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
Acyl Chain Composition sn-1: Myristic Acid (14:0), sn-2: Palmitic Acid (16:0)[4]sn-1: Palmitic Acid (16:0), sn-2: Palmitic Acid (16:0)[4]
Main Phase Transition Temperature (Tm) ~35.3 °C[9]~41.3 °C[15][16]
Pre-transition Temperature (Tp) Observable, but may be less pronounced than in DPPC[9]~35 °C[17][18]
Sub-transition Temperature (Ts) Observable[9]~17.5 °C (triple-point), with another reported at 6.8°C[19][20]
Enthalpy of Main Transition (ΔH) Generally lower than DPPCHigher than MPPC

Key Observations:

  • Main Transition (Gel to Liquid-Crystalline): The most significant difference is the lower main phase transition temperature (Tm) of MPPC compared to DPPC.[9] This is a direct consequence of the mismatch in acyl chain lengths, which disrupts the ordered packing of the lipid tails in the gel phase, requiring less thermal energy to transition to the disordered liquid-crystalline phase.[5]

  • Pre-transition (Lamellar Gel to Ripple Phase): DPPC exhibits a distinct pre-transition where the planar lamellar gel (Lβ') phase transforms into a periodic "ripple" gel (Pβ') phase before the main transition.[17][18] While MPPC also displays a pre-transition, the asymmetry in its acyl chains can influence the stability and characteristics of this ripple phase.[9]

  • Sub-transition (Crystalline to Lamellar Gel): At lower temperatures, both lipids can exhibit a sub-transition from a more ordered crystalline (Lc) phase to the lamellar gel (Lβ') phase.[9][20]

  • Enthalpy (ΔH): The enthalpy of the main transition for MPPC is typically lower than that of DPPC. This reflects the less cooperative melting process due to the pre-existing disorder caused by the acyl chain asymmetry.

Experimental Methodologies: A Guide to Characterization

To empirically validate and explore these phase behaviors, a systematic experimental approach is necessary.

I. Liposome Preparation: The Thin-Film Hydration Method

This is a robust and widely used method for preparing multilamellar vesicles (MLVs), which can then be further processed to form unilamellar vesicles.[21][22]

Causality Behind Experimental Choices:

  • Organic Solvent: A chloroform:methanol mixture is used to ensure the complete dissolution of the lipids.[21]

  • Rotary Evaporation: This creates a thin, uniform lipid film on the inner surface of the flask, maximizing the surface area for subsequent hydration.[21]

  • Vacuum Drying: This step is crucial to remove any residual organic solvent, which could otherwise disrupt bilayer formation and affect the phase transition.

  • Hydration Above Tm: The aqueous buffer is heated above the Tm of the lipid to ensure that the lipids are in the fluid phase, facilitating the spontaneous formation of bilayers upon hydration.[22]

Step-by-Step Protocol:

  • Dissolve the desired amount of MPPC or DPPC in a 2:1 (v/v) chloroform:methanol solution in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure to form a thin lipid film.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline) pre-heated to a temperature above the lipid's Tm.

  • Vortex the suspension periodically to facilitate the formation of multilamellar vesicles (MLVs).

Liposome_Preparation cluster_0 Lipid Film Formation cluster_1 Hydration Dissolve Lipid Dissolve Lipid Rotary Evaporation Rotary Evaporation Dissolve Lipid->Rotary Evaporation Vacuum Drying Vacuum Drying Rotary Evaporation->Vacuum Drying Add Buffer > Tm Add Buffer > Tm Vacuum Drying->Add Buffer > Tm Hydrate Vortexing Vortexing Add Buffer > Tm->Vortexing MLV Formation MLV Formation Vortexing->MLV Formation

Caption: Workflow for multilamellar vesicle (MLV) preparation.

II. Characterization by Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the thermodynamic parameters of lipid phase transitions.[23]

Causality Behind Experimental Choices:

  • Heating and Cooling Scans: Performing both heating and cooling scans can reveal information about the reversibility of the transitions and any potential hysteresis.

  • Scan Rate: A controlled scan rate (e.g., 1°C/min) is used to ensure thermal equilibrium and obtain sharp, well-defined transition peaks.[14]

Step-by-Step Protocol:

  • Accurately weigh a small amount of the liposome suspension into an aluminum DSC pan.

  • Seal the pan hermetically to prevent solvent evaporation during the scan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the system at a temperature below the expected sub-transition.

  • Initiate a heating scan at a constant rate (e.g., 1°C/min) to a temperature above the main transition.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of the transitions.

DSC_Workflow Prepare Sample Prepare Sample Seal in Pan Seal in Pan Prepare Sample->Seal in Pan Load into DSC Load into DSC Seal in Pan->Load into DSC Equilibrate Temperature Equilibrate Temperature Load into DSC->Equilibrate Temperature Heating Scan Heating Scan Equilibrate Temperature->Heating Scan Record Heat Flow Record Heat Flow Heating Scan->Record Heat Flow Analyze Thermogram Analyze Thermogram Record Heat Flow->Analyze Thermogram

Caption: Experimental workflow for DSC analysis of liposomes.

III. Structural Analysis by X-Ray Diffraction (XRD)

XRD provides detailed information about the structural organization of the lipid bilayers in different phases, such as the lamellar spacing and acyl chain packing.[24][25][26]

Causality Behind Experimental Choices:

  • Small-Angle X-ray Scattering (SAXS): SAXS probes larger-scale structures, providing information on the lamellar repeat distance (d-spacing) of the bilayers.

  • Wide-Angle X-ray Scattering (WAXS): WAXS provides information on the short-range order, specifically the packing of the acyl chains. In the gel phase, a sharp peak around 4.2 Å indicates tight, hexagonal packing, while in the liquid-crystalline phase, a broad, diffuse peak around 4.5 Å signifies disordered chains.

Step-by-Step Protocol:

  • Concentrate the liposome suspension to form a pellet by centrifugation.

  • Load the lipid pellet into a temperature-controlled sample holder.

  • Mount the sample in the X-ray beamline.

  • Acquire diffraction patterns at various temperatures, stepping through the phase transitions identified by DSC.

  • Analyze the SAXS data to determine the lamellar d-spacing and the WAXS data to characterize the acyl chain packing.

Implications for Drug Development and Membrane Research

The distinct phase behaviors of MPPC and DPPC have significant practical implications:

  • Thermosensitive Liposomes: The lower Tm of MPPC makes it a candidate for thermosensitive liposomes designed to release their payload in response to mild hyperthermia in diseased tissues.[4] In contrast, the higher Tm of DPPC makes it suitable for formulations requiring greater stability at physiological temperatures.[4][15]

  • Membrane Permeability: The transition from the tightly packed gel phase to the more fluid liquid-crystalline phase is accompanied by a significant increase in membrane permeability. The choice between MPPC and DPPC allows for the tuning of this permeability profile based on the desired release kinetics.

  • Lipid-Protein Interactions: The physical state of the lipid bilayer can influence the conformation and function of membrane-associated proteins. The different phase behaviors of MPPC and DPPC provide model systems to study how acyl chain packing and membrane fluidity modulate these interactions.[8][27]

  • Drug Encapsulation and Retention: The packing of the lipid acyl chains in the gel phase influences the efficiency of drug encapsulation and the rate of drug leakage. The less ordered gel phase of MPPC may lead to different encapsulation and retention properties compared to the more tightly packed DPPC bilayers.

Conclusion

The comparison of MPPC and DPPC highlights the profound impact of subtle molecular architecture on the macroscopic properties of lipid assemblies. The asymmetry of MPPC's acyl chains leads to a lower phase transition temperature and altered packing in the gel phase compared to the symmetric DPPC. This understanding, grounded in rigorous experimental characterization, is paramount for the rational design of advanced lipid-based drug delivery systems and for elucidating the complex interplay of lipids and proteins in biological membranes.

References

  • Slater, J. L., & Laggner, P. (1986). A review of the phase behavior of lipids. Chemistry and Physics of Lipids, 40(2-4), 125-145.
  • Chen, S. C., Sturtevant, J. M., & Gaffney, B. J. (1980). Scanning calorimetric evidence for a third phase transition in phosphatidylcholine bilayers. Proceedings of the National Academy of Sciences, 77(9), 5060-5063.
  • Barenholz, Y., & Thompson, T. E. (1980). Sphingomyelins in bilayers and biological membranes. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 604(2), 129-158.
  • Avanti Polar Lipids. (n.d.). Product Information Sheets for MPPC and DPPC. Retrieved from [Link]

  • Wikipedia. (2023). Dipalmitoylphosphatidylcholine. Retrieved from [Link]

  • RSC Publishing. (2013). Theoretical studies of the phase behavior of DPPC bilayers in the presence of macroions. Soft Matter. Retrieved from [Link]

  • Lewis, R. N. A. H., & McElhaney, R. N. (1992). The polymorphic phase behavior of phosphatidylcholines. In Phospholipid Handbook (pp. 235-288). Marcel Dekker.
  • MDPI. (2021). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. Retrieved from [Link]

  • CORE. (2003). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Control. Retrieved from [Link]

  • The Royal Society. (2017). Variation of thermal conductivity of DPPC lipid bilayer membranes around the phase transition temperature. Journal of The Royal Society Interface. Retrieved from [Link]

  • MDPI. (2019). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Retrieved from [Link]

  • NIH. (2011). Lipid Polymorphisms and Membrane Shape. PMC. Retrieved from [Link]

  • Zhang, L. (n.d.). Summary of Methods to Prepare Lipid Vesicles. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Preparation of Multilamellar Vesicles (MLVs). Retrieved from [Link]

  • PubMed. (1989). Lipid polymorphism and biomembrane function. Retrieved from [Link]

  • JoVE. (2011). Efficient Preparation of Lipid Vesicles. Journal of Visualized Experiments. Retrieved from [Link]

  • OAText. (2015). Lipidic nanoparticules: a model function to predict the transition temperature of DPPC-DMPC mixtures. Retrieved from [Link]

  • NIH. (2013). Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers. PMC. Retrieved from [Link]

  • MDPI. (2021). Lipids in Pathophysiology and Development of the Membrane Lipid Therapy: New Bioactive Lipids. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Giant Vesicle Preparation. Retrieved from [Link]

  • ACS Publications. (2009). Biophysical Interactions with Model Lipid Membranes: Applications in Drug Discovery and Drug Delivery. Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Lipid Polymorphisms and Membrane Shape. Retrieved from [Link]

  • ScienceDirect. (2016). A review on phospholipid and liposome carriers: Synthetic methods and their applications in drug delivery. Retrieved from [Link]

  • NIH. (2007). Phase Behavior and Nanoscale Structure of Phospholipid Membranes Incorporated with Acylated C14-Peptides. PMC. Retrieved from [Link]

  • MDPI. (2013). Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers. Retrieved from [Link]

  • ACS Publications. (1983). X-ray diffraction evidence for fully interdigitated bilayers of 1-stearoyllysophosphatidylcholine. Biochemistry. Retrieved from [Link]

  • NIH. (2020). The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery. PMC. Retrieved from [Link]

  • NIH. (2006). Chain Packing in the Inverted Hexagonal Phase of Phospholipids: A Study by X-ray Anomalous Diffraction on Bromine-labeled Chains. PMC. Retrieved from [Link]

  • NIH. (1983). X-ray diffraction by phospholipid monolayers on single-crystal silicon substrates. PMC. Retrieved from [Link]

  • PubMed. (1981). X-ray diffraction study of cholesterol-phosphatidylserine mixtures. Retrieved from [Link]

  • ResearchGate. (2006). DSC heating scans of DPPC/POPG and DPPC/PA multilamellar vesicles (1...). Retrieved from [Link]

  • ResearchGate. (2016). A review on phospholipids and their main applications in drug delivery systems. Retrieved from [Link]

  • Phospholipid Research Center. (n.d.). Phospholipids in Pharmaceutical Formulations. Retrieved from [Link]

  • LinkedIn. (2023). Phospholipid Components in Liposomes: Enhancing Drug Solubility and Bioavailability. Retrieved from [Link]

  • PubMed. (2004). Investigation of molecular interactions between paclitaxel and DPPC by Langmuir film balance and differential scanning calorimetry. Retrieved from [Link]

  • OSTI.GOV. (2006). Chain Packing in the Inverted Hexagonal Phase of Phospholipids: A Study by X-ray Anomalous Diffraction on Bromine-Labeled Chains (Journal Article). Retrieved from [Link]

  • Huskie Commons. (2026). Size Dependent Thermodynamic Properties of DPPC. Retrieved from [Link]

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Comparative

A Comparative Guide to Symmetric and Asymmetric Phosphatidylcholines in Liposome Stability

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, the choice of lipids is the cornerstone of any successful liposomal formulation. It dictates not just the initial charact...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the choice of lipids is the cornerstone of any successful liposomal formulation. It dictates not just the initial characteristics of your vesicles but, more critically, their stability and performance over time. A common point of deliberation is the selection between symmetric and asymmetric phosphatidylcholines (PCs). This guide provides an in-depth, objective comparison of their performance in liposome stability, supported by experimental data, to empower you to make informed decisions for your research and drug development projects.

The Molecular Distinction: Understanding Symmetry in Phosphatidylcholines

At the heart of this comparison lies the structure of the phosphatidylcholine molecule itself. A PC molecule consists of a hydrophilic phosphocholine headgroup and a hydrophobic tail composed of two fatty acid chains linked by a glycerol backbone. The distinction between symmetric and asymmetric PCs is defined by these two fatty acid chains:

  • Symmetric Phosphatidylcholines: These molecules possess two identical fatty acid (acyl) chains. A prime example is 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) , which has two saturated 16-carbon palmitoyl chains. Other common examples include DMPC (two 14-carbon chains) and DSPC (two 18-carbon chains).[1]

  • Asymmetric Phosphatidylcholines: These molecules feature two different acyl chains. Typically, this involves one saturated and one unsaturated chain. A widely used example is 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) , which has a saturated 16-carbon palmitoyl chain and an unsaturated 18-carbon oleoyl chain.[2]

This seemingly subtle structural difference has profound implications for how these lipids pack together, which is the primary determinant of the resulting liposome's physical properties and stability.

The Biophysical Basis of Stability: Phase Transition and Molecular Packing

The stability of a liposome bilayer is fundamentally linked to the strength of the intermolecular forces between its constituent lipids and its physical state at a given temperature. The key parameter governing this is the phase transition temperature (Tm) , the temperature at which the lipid bilayer transitions from a tightly packed, ordered "gel" phase to a more loosely packed, disordered "liquid-crystalline" or fluid phase.[1][3]

  • Symmetric Saturated PCs (e.g., DPPC): The identical, straight saturated acyl chains of lipids like DPPC allow for very tight, ordered packing due to strong van der Waals interactions. This results in a relatively high Tm (~41°C for DPPC).[1] Below this temperature, the membrane is in a rigid, less permeable gel state.

  • Asymmetric PCs (e.g., POPC): The introduction of an unsaturated acyl chain, with its characteristic "kink," disrupts the potential for tight, ordered packing.[2] This disruption reduces the strength of van der Waals forces between adjacent lipids, leading to a significantly lower Tm (~ -2°C for POPC). Consequently, at common storage and physiological temperatures (4°C to 37°C), POPC-based liposomes are in a highly fluid state.

This fundamental difference in phase behavior is the primary driver for the observed stability profiles.

cluster_0 Symmetric PC (DPPC) cluster_1 Asymmetric PC (POPC) DPPC Two Saturated Chains (e.g., Palmitoyl C16:0) DPPC_Packing Tight, Ordered Packing (Strong van der Waals forces) DPPC->DPPC_Packing DPPC_Tm High Phase Transition Temp. (Tm ≈ 41°C) DPPC_Packing->DPPC_Tm DPPC_State Gel Phase (Rigid) at 37°C DPPC_Tm->DPPC_State DPPC_Stability High Stability (Low Permeability) DPPC_State->DPPC_Stability POPC One Saturated (C16:0) One Unsaturated (C18:1) POPC_Packing Loose, Disordered Packing (Kinked chain disrupts order) POPC->POPC_Packing POPC_Tm Low Phase Transition Temp. (Tm ≈ -2°C) POPC_Packing->POPC_Tm POPC_State Fluid Phase at 37°C POPC_Tm->POPC_State POPC_Stability Lower Stability (High Permeability) POPC_State->POPC_Stability

Figure 1. Logical flow from molecular structure to liposome stability.

Experimental Data: A Comparative Analysis

The theoretical differences in packing and phase transition translate directly into measurable differences in liposome stability. Stability is typically assessed through two primary metrics: physical stability (changes in particle size and aggregation) and encapsulated content retention (leakage of the entrapped agent).

Physical Stability: Particle Size and Polydispersity

Physical stability refers to the ability of liposomes to maintain their size and monodispersity (measured as the Polydispersity Index, PDI) over time. Aggregation or fusion of vesicles leads to an increase in particle size and PDI, which is undesirable for drug delivery applications.

Long-term studies have shown that lipid composition is a critical factor in maintaining particle size and concentration.[4][5] Liposomes formulated with symmetric saturated PCs like DPPC and DSPC, especially when stored at temperatures below their Tm (e.g., 4°C), exhibit excellent long-term size stability.[4] In contrast, the inherent fluidity of membranes made from asymmetric PCs like POPC can make them more prone to fusion and changes in size, although the inclusion of stabilizing agents like cholesterol can mitigate these effects.[6] Studies on mixed DPPC/POPC systems show that increasing the POPC content leads to smaller initial particle sizes and lower PDI, indicating better dispersibility, but this increased fluidity can be a trade-off against long-term physical stability.[7]

Phosphatidylcholine TypeTypical Acyl ChainsPhase Transition Temp. (Tm)Bilayer State at 37°CExpected Physical Stability
DSPC (Symmetric)C18:0 / C18:0~55°C[1]Rigid GelVery High
DPPC (Symmetric)C16:0 / C16:0~41°C[1]Ordered GelHigh
DMPC (Symmetric)C14:0 / C14:0~23°CFluidLow
POPC (Asymmetric)C16:0 / C18:1~ -2°CDisordered FluidModerate to Low
Stability is highly dependent on formulation (e.g., inclusion of cholesterol) and storage conditions.
Content Retention: Drug Leakage Studies

The most critical measure of liposome stability for drug delivery is its ability to retain the encapsulated payload. Leakage is highly dependent on the permeability of the lipid bilayer.

Experimental data consistently shows that liposomes made from symmetric saturated PCs with longer acyl chains are significantly less leaky. A landmark study comparing liposomes made from DSPC, DPPC, and DMPC demonstrated a clear hierarchy in stability:

  • DSPC (C18) Liposomes: Showed the greatest drug retention, with over 85% of encapsulated inulin retained after 48 hours at 37°C.[1]

  • DPPC (C16) Liposomes: Were less stable, retaining about 61% of inulin after 24 hours at 37°C.[1]

  • DMPC (C14) Liposomes: Were the least stable, showing significant leakage within just 15 minutes at both 4°C and 37°C.[1]

This demonstrates that at physiological temperature (37°C), a membrane in the rigid gel state (DSPC and, to a lesser extent, DPPC) is far more effective at preventing leakage than one in the fluid state (DMPC).[1]

Liposome CompositionStorage Temp.Time Point% Drug Retention (Inulin)Reference
DSPC 37°C48 hours85.2 ± 10.1%[1]
DPPC 37°C24 hours60.8 ± 8.9%[1]
DMPC 37°C15 minutes53.8 ± 4.3%[1]

Experimental Protocols for Stability Assessment

To objectively compare liposome formulations, standardized and validated protocols are essential. Below are detailed methodologies for the two primary modes of stability testing.

Protocol: Physical Stability Assessment by Dynamic Light Scattering (DLS)

DLS is the standard method for measuring particle size, size distribution (PDI), and zeta potential of liposomal formulations.[9][10]

cluster_workflow DLS Stability Workflow A 1. Prepare Liposome Formulations (e.g., DPPC vs POPC) B 2. Initial Measurement (T=0) - Dilute sample in filtered buffer - Measure Size, PDI, Zeta Potential A->B C 3. Storage - Aliquot samples - Store at defined temps (4°C, 25°C, 37°C) B->C D 4. Time-Point Measurements - Withdraw aliquot at intervals (1, 7, 14, 30 days) - Repeat DLS measurement C->D E 5. Data Analysis - Plot Size vs. Time - Plot PDI vs. Time - Assess aggregation/degradation D->E

Figure 2. Experimental workflow for assessing physical stability using DLS.

Methodology:

  • Sample Preparation: Prepare liposomes using a consistent method (e.g., thin-film hydration followed by extrusion) to ensure a starting particle size of ~100 nm.

  • Initial Characterization (T=0):

    • Dilute a small aliquot of the liposome suspension in the appropriate filtered buffer (e.g., PBS, pH 7.4) to a concentration suitable for DLS measurement (to avoid multiple scattering effects).[10]

    • Measure the Z-average diameter, Polydispersity Index (PDI), and Zeta Potential using a calibrated DLS instrument. Perform at least three replicate measurements.

  • Storage: Aliquot the remaining liposome suspensions into sterile, sealed vials. Store them at controlled temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 7 days, 14 days, 30 days), remove one vial from each storage condition. Allow it to equilibrate to room temperature.

  • Measurement: Gently mix the sample and repeat the DLS measurement as described in step 2.

  • Data Analysis: Plot the Z-average diameter and PDI as a function of time for each formulation and storage condition. A stable formulation will show minimal changes in these parameters over time.

Protocol: Content Leakage Assessment by Calcein Fluorescence Dequenching

This assay measures the integrity of the liposome membrane by monitoring the leakage of an encapsulated fluorescent dye. Calcein is loaded at a high, self-quenching concentration. Leakage into the external buffer causes dilution and a measurable increase in fluorescence.

cluster_workflow Calcein Leakage Assay Workflow A 1. Liposome Hydration with Self-Quenched Calcein (50-80 mM) B 2. Purification - Remove unencapsulated calcein (Size Exclusion Chromatography) A->B C 3. Stability Incubation - Dilute liposomes in buffer (e.g., PBS) - Incubate at desired temp (e.g., 37°C) B->C D 4. Fluorescence Monitoring - Measure fluorescence (Ft) at time intervals (Ex: 495nm, Em: 515nm) C->D E 5. Maximum Leakage (Fmax) - Add detergent (e.g., Triton X-100) to lyse all liposomes D->E F 6. Calculate % Leakage % Leakage = (Ft - F0) / (Fmax - F0) * 100 D->F E->F

Figure 3. Experimental workflow for the calcein leakage assay.

Methodology:

  • Preparation of Calcein-Loaded Liposomes:

    • Prepare a thin lipid film as usual.

    • Hydrate the film with a high concentration calcein solution (e.g., 50-80 mM in PBS, pH 7.4). The high concentration ensures the dye's fluorescence is self-quenched inside the liposomes.

    • Subject the liposomes to sonication or extrusion to form unilamellar vesicles.

  • Purification:

    • Separate the calcein-loaded liposomes from unencapsulated (free) calcein. This is crucial and is typically done using size exclusion chromatography (e.g., with a Sephadex G-50 column). The liposomes will elute in the void volume, while the smaller free calcein molecules will be retained.

  • Leakage Measurement:

    • Dilute the purified liposome suspension in the release buffer (e.g., PBS) in a cuvette or 96-well plate.

    • Place the sample in a temperature-controlled fluorometer set to the desired experimental temperature (e.g., 37°C).

    • Measure the initial fluorescence (F₀).

    • Monitor the fluorescence (Ft) over time at the appropriate excitation/emission wavelengths for calcein (Ex ~495 nm, Em ~515 nm).

  • Determination of Maximum Fluorescence:

    • At the end of the experiment, add a lytic detergent (e.g., Triton X-100, to a final concentration of 0.1-1%) to the sample. This will disrupt all liposomes, causing 100% leakage.

    • Measure the maximum fluorescence (F_max).

  • Calculation:

    • Calculate the percentage of calcein leakage at each time point (t) using the formula: % Leakage = [(Ft - F₀) / (F_max - F₀)] x 100

Conclusion and Recommendations

The choice between symmetric and asymmetric phosphatidylcholines is a strategic decision that must be guided by the desired stability profile of the final liposomal product.

  • For Maximum Stability and Drug Retention: Symmetric saturated PCs with long acyl chains, such as DSPC , are the unequivocal choice. Their high phase transition temperature and ability to form tightly packed, ordered bilayers make them ideal for formulations requiring long circulation times, minimal leakage, and enhanced shelf-life.[1] DPPC is also a robust option, particularly for applications not requiring exposure to temperatures above ~40°C.

  • For Fluidity and Membrane Fusion Applications: Asymmetric PCs like POPC are preferred when a more fluid membrane is required. This may be advantageous for applications involving membrane fusion, or for mimicking the fluidity of natural cell membranes. However, researchers must be aware that this fluidity comes at the cost of lower intrinsic stability and higher permeability, which often necessitates the inclusion of membrane-stabilizing agents like cholesterol to prevent premature drug release.[6]

By understanding the fundamental relationship between a PC's molecular structure, its phase behavior, and the resulting membrane properties, researchers can rationally design liposomal formulations with the optimal stability profile for their specific therapeutic or research goals.

References

  • Abu-Dahab, R., & Schafer-Korting, M. (2004).
  • Li, M., & London, E. (2021). Asymmetric Liposomes as a Potential Intervention for Drug Delivery Including Pulmonary Nanotherapeutics. PMC.
  • Li, M., Raleigh, D.P., & London, E. (2021). Preparation of Asymmetric Vesicles with Trapped CsCl Avoids Osmotic Imbalance, Non-Physiological External Solutions, and Minimizes Leakage. Langmuir.
  • Khan, D. R., Rezler, E., Lauer, J. L., & Fields, G. B. (2008). Temperature-dependant stability comparison between liposomes encapsulating either rhodamine or fluorescein.
  • Pencer, J., et al. (2025). Surface Rheological Properties and Microstructures of DPPC/POPC Monolayers.
  • Pencer, J., et al. (2025). Surface Rheological Properties and Microstructures of DPPC/POPC Monolayers. PMC.
  • Ben-Hanania, T., et al. (2023). Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability. PMC.
  • Encapsula NanoSciences. (n.d.). DOPC:DOPS Liposomes Containing Calcein or Carboxyfluorescein. Encapsula NanoSciences.
  • Ultrasound-Induced Leakage from DOPC/DPPC/Cholesterol Model Membranes. (n.d.). Study of Ultrasound-Induced Leakage.
  • BenchChem. (2025). A Comparative Analysis of DSPC and DPPC in Liposomal Drug Delivery. BenchChem.
  • Patra, M., et al. (2011). Cholesterol Effect on Water Permeability through DPPC and PSM Lipid Bilayers: A Molecular Dynamics Study. The Journal of Physical Chemistry B.
  • Nishikawa, T., et al. (2023).
  • Javanainen, M., et al. (2017). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. PMC.
  • Sanyal, A., et al. (2020). Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein. PMC.
  • Temperature-dependant stability comparison between liposomes... (2008).
  • Influence of cholesterol on liposome stability and on in vitro drug release. (n.d.). SciSpace.
  • Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability. (2023).
  • Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. (2022). PMC.
  • A Deeper Insight into the Interfacial Behavior and Structural Properties of Mixed DPPC/POPC Monolayers: Implications for Respir
  • Retention of DPPC and DSPC liposomal dispersions (formulated with or...). (n.d.).
  • Using Dynamic Light Scattering Technique to Measure the Size of Submicron Liposomes. (2015). AZoM.com.
  • Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermedi
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  • Chemical structure of (A) DPPC and (B) POPC, the two lipids modeled in this study. (n.d.).
  • Abu-Dahab, R., & Schafer-Korting, M. (2004).
  • Li, M., & London, E. (2021). Asymmetric Liposomes as a Potential Intervention for Drug Delivery Including Pulmonary Nanotherapeutics. PMC.
  • Li, M., Raleigh, D.P., & London, E. (2021). Preparation of Asymmetric Vesicles with Trapped CsCl Avoids Osmotic Imbalance, Non-Physiological External Solutions, and Minimizes Leakage. Langmuir.
  • Khan, D. R., Rezler, E., Lauer, J. L., & Fields, G. B. (2008). Temperature-dependant stability comparison between liposomes encapsulating either rhodamine or fluorescein.
  • Pencer, J., et al. (2025). Surface Rheological Properties and Microstructures of DPPC/POPC Monolayers.
  • Pencer, J., et al. (2025). Surface Rheological Properties and Microstructures of DPPC/POPC Monolayers. PMC.
  • Ben-Hanania, T., et al. (2023). Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability. PMC.
  • Encapsula NanoSciences. (n.d.). DOPC:DOPS Liposomes Containing Calcein or Carboxyfluorescein. Encapsula NanoSciences.
  • Ultrasound-Induced Leakage from DOPC/DPPC/Cholesterol Model Membranes. (n.d.). Study of Ultrasound-Induced Leakage.
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Validation

A Comparative Analysis of Phospholipid Bilayer Thickness: 1-Myristoyl-2-Palmitoyl-sn-Glycero-3-Phosphocholine (MPPC) vs. 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphocholine (POPC)

For Researchers, Scientists, and Drug Development Professionals In the realm of membrane biophysics and drug delivery systems, the precise architecture of the lipid bilayer is of paramount importance. The thickness of th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of membrane biophysics and drug delivery systems, the precise architecture of the lipid bilayer is of paramount importance. The thickness of this barrier directly influences membrane protein function, permeability to therapeutic agents, and the overall mechanical properties of vesicles like liposomes. This guide provides an in-depth comparison of the bilayer thickness of two common phospholipids: 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).

Introduction to MPPC and POPC: A Tale of Two Acyl Chains

1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) is an asymmetric, fully saturated phospholipid. It features a myristoyl (14:0) chain at the sn-1 position and a palmitoyl (16:0) chain at the sn-2 position of the glycerol backbone[1][2]. This saturation results in a more ordered and tightly packed lipid arrangement.

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) , in contrast, is a mixed-chain phospholipid with a saturated palmitoyl (16:0) chain at sn-1 and a monounsaturated oleoyl (18:1) chain at sn-2[3][4][5]. The cis-double bond in the oleoyl chain introduces a significant kink, leading to a less ordered and more fluid membrane state compared to its fully saturated counterparts. POPC is a major component of biological membranes and is widely used in the preparation of liposomes and for studying the properties of lipid bilayers[4].

The fundamental structural difference between the fully saturated acyl chains of MPPC and the kinked, unsaturated chain of POPC is the primary determinant of the variance in their respective bilayer thicknesses.

Comparative Analysis of Bilayer Thickness

Direct experimental measurements of MPPC bilayer thickness are not as commonly reported as for more standard lipids. However, due to the high degree of structural similarity, data from 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which has two saturated 16-carbon chains, serves as an excellent and closely related proxy for understanding the behavior of fully saturated, asymmetric lipids like MPPC. The addition of two methylene groups in one chain of DPPC compared to MPPC is expected to result in a slightly thicker bilayer for DPPC, but the overall packing characteristics are analogous.

Experimental and computational studies have provided robust data for both DPPC and POPC, allowing for a detailed comparison.

LipidAcyl Chain CompositionExperimental MethodBilayer Thickness (dHH, nm)Reference
DPPC (MPPC analog)16:0/16:0Small-Angle X-ray Diffraction (SAXD)4.02[1]
POPC16:0/18:1Small-Angle X-ray Diffraction (SAXD)3.64[1]
POPC16:0/18:1Small-Angle X-ray/Neutron Scattering (SAXS/SANS)3.67[6]
DPPC (MPPC analog)16:0/16:0Molecular Dynamics (MD) Simulation3.97[7]
POPC16:0/18:1Molecular Dynamics (MD) Simulation4.21[7]

dHH refers to the headgroup-to-headgroup distance, a common measure of bilayer thickness.

From the data, a clear trend emerges: the bilayer formed by the fully saturated phospholipid (DPPC, as an analog for MPPC) is consistently thicker than the bilayer formed by the monounsaturated POPC. This is a direct consequence of the molecular packing. The straight, saturated acyl chains of MPPC/DPPC can align closely, leading to a more extended and ordered structure, which in turn increases the overall thickness of the bilayer. In contrast, the kink in the oleoyl chain of POPC disrupts this tight packing, creating more lateral space between lipid molecules and resulting in a thinner, more fluid membrane.

Causality Behind Experimental Choices: Why Small-Angle X-ray Scattering?

Small-Angle X-ray Scattering (SAXS) is a powerful, non-invasive technique for characterizing the structure of nanoparticles, including liposomes, in solution[7]. It is particularly well-suited for determining bilayer thickness for several key reasons:

  • Ensemble Averaging: SAXS provides statistically robust data averaged over a large population of vesicles, ensuring the results are representative of the bulk sample[7].

  • High Resolution: The technique can resolve structural features on the nanometer scale, which is ideal for measuring the dimensions of a lipid bilayer[8].

  • In-situ Measurement: SAXS allows for the characterization of vesicles in their native, hydrated state, providing a more biologically relevant measurement compared to techniques that require drying or fixation[9].

The choice of SAXS for these measurements is therefore grounded in its ability to provide high-resolution, statistically significant structural information on lipid bilayers in a near-native environment.

Experimental Protocol: Measuring Bilayer Thickness using SAXS

The following provides a detailed, step-by-step methodology for determining the bilayer thickness of MPPC and POPC vesicles using SAXS.

Preparation of Unilamellar Vesicles (ULVs)

The initial and critical step is the formation of a homogenous population of unilamellar vesicles.

  • Lipid Film Formation:

    • Dissolve the desired lipid (MPPC or POPC) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipid to ensure proper hydration and vesicle formation.

    • This initial hydration will form multilamellar vesicles (MLVs).

  • Extrusion for ULV Formation:

    • To obtain ULVs of a defined size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

    • Perform the extrusion at a temperature above the lipid's phase transition temperature.

    • Typically, 10-20 passes through the membrane are sufficient to produce a population of ULVs with a narrow size distribution.

SAXS Data Acquisition
  • Sample Preparation:

    • Load the ULV suspension into a quartz capillary or a specialized sample cell for SAXS analysis.

    • Also prepare a sample of the buffer alone for background subtraction.

  • Instrument Setup:

    • Use a SAXS instrument equipped with a high-intensity X-ray source (e.g., a synchrotron or a microfocus source) and a 2D detector.

    • Set the sample-to-detector distance to achieve a suitable q-range for resolving the bilayer structure. The scattering vector, q, is defined as q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength.

  • Data Collection:

    • Expose the ULV sample and the buffer sample to the X-ray beam for a sufficient time to obtain good signal-to-noise ratio.

    • Record the 2D scattering patterns.

Data Analysis
  • Data Reduction:

    • Radially average the 2D scattering patterns to obtain 1D scattering profiles of intensity (I) versus the scattering vector (q).

    • Subtract the scattering profile of the buffer from the scattering profile of the ULV suspension to obtain the scattering from the vesicles alone.

  • Modeling and Fitting:

    • The scattering profile of a unilamellar vesicle can be modeled as the product of a form factor, which describes the overall shape of the vesicle, and a structure factor, which describes the internal structure of the bilayer.

    • Fit the experimental scattering data to a theoretical model that describes the electron density profile across the lipid bilayer. From this model, the headgroup-to-headgroup distance (dHH), which represents the bilayer thickness, can be extracted.

Diagram of the Experimental Workflow:

SAXS_Workflow cluster_prep Vesicle Preparation cluster_saxs SAXS Measurement cluster_analysis Data Analysis lipid_film Lipid Film Formation hydration Hydration (MLVs) lipid_film->hydration extrusion Extrusion (ULVs) hydration->extrusion sample_loading Sample Loading extrusion->sample_loading data_acquisition Data Acquisition sample_loading->data_acquisition data_reduction Data Reduction data_acquisition->data_reduction modeling Modeling & Fitting data_reduction->modeling thickness Bilayer Thickness (dHH) modeling->thickness

Caption: Workflow for determining lipid bilayer thickness using SAXS.

Conclusion and Future Directions

The evidence strongly indicates that bilayers composed of the fully saturated phospholipid MPPC (or its close analog DPPC) are significantly thicker than those formed by the monounsaturated POPC. This fundamental difference in bilayer architecture, driven by the degree of acyl chain saturation, has profound implications for the application of these lipids in research and drug development.

For researchers modeling biological membranes, the choice between MPPC and POPC will depend on the specific membrane environment they aim to replicate. For applications in drug delivery, the thicker, more ordered bilayer of MPPC could offer greater stability and slower drug release, while the thinner, more fluid bilayer of POPC might be advantageous for processes requiring membrane fusion or flexibility.

Future research should aim to obtain more direct experimental data on the bilayer thickness of a wider range of asymmetric saturated phospholipids like MPPC to further refine our understanding of how subtle changes in acyl chain length impact membrane structure.

References

  • Frontiers in Chemistry. (2022). Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area. Retrieved from [Link]

  • MDPI. (2023). Miscibility of Phosphatidylcholines in Bilayers: Effect of Acyl Chain Unsaturation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • ResearchGate. (2013). Thickness and volume of the DPPC and POPC bi- layers in the presence and absence of methanol. Retrieved from [Link]

  • Xenocs. (n.d.). Small-Angle X-ray Scattering for the characterization of liposomes in pharmaceutical applications. Retrieved from [Link]

  • International Union of Crystallography Journals. (2021). Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data. Retrieved from [Link]

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Comparative

Distinguishing the Indistinguishable: A Comparative Guide to the Mass Spectrometry Fragmentation of 14:0-16:0 PC and 16:0-14:0 PC

For researchers, scientists, and drug development professionals working in the field of lipidomics, the structural characterization of lipids is paramount to understanding their biological function and role in disease. A...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals working in the field of lipidomics, the structural characterization of lipids is paramount to understanding their biological function and role in disease. Among the vast and complex lipidome, phosphatidylcholines (PCs) represent a major class of phospholipids in eukaryotic cell membranes. The precise positioning of fatty acyl chains on the glycerol backbone, known as sn (stereospecific numbering) isomerism, gives rise to distinct molecular species with potentially different physiological roles. However, distinguishing between these sn-positional isomers, such as 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (14:0-16:0 PC) and 1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine (16:0-14:0 PC), presents a significant analytical challenge as they share the same mass and elemental formula.

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 14:0-16:0 PC and 16:0-14:0 PC. We will explore the nuances of their behavior under different ionization and fragmentation conditions, offering field-proven insights and detailed experimental protocols to enable their unambiguous identification and relative quantification.

The Challenge of Isomeric Differentiation

Conventional mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z), is inherently blind to isomeric differences. Both 14:0-16:0 PC and 16:0-14:0 PC will appear as a single peak in a full scan mass spectrum, making their individual characterization impossible without further analytical strategies. Tandem mass spectrometry (MS/MS), which involves the isolation and fragmentation of a specific precursor ion, is the key to unlocking the structural information hidden within these isomeric lipids. The subtle differences in the bond energies and the stereochemistry of the fatty acyl chains at the sn-1 and sn-2 positions lead to distinct fragmentation patterns that can be exploited for their differentiation.

Tandem Mass Spectrometry: Unveiling the Structural Fingerprints

The choice of ionization mode—positive or negative—profoundly influences the fragmentation pathways of phosphatidylcholines.

Positive Ion Mode: The Dominance of the Headgroup

In positive ion mode electrospray ionization (ESI), PCs readily form protonated molecules, [M+H]⁺. However, upon collision-induced dissociation (CID), these ions predominantly fragment to yield a highly stable phosphocholine headgroup ion at m/z 184.07.[1][2][3] While this is a diagnostic marker for the PC class, it provides little to no information about the fatty acyl chains, rendering it ineffective for distinguishing between sn-positional isomers.[4][5]

To circumvent this limitation, alternative cationization agents can be employed. The formation of sodium ([M+Na]⁺) or lithium ([M+Li]⁺) adducts can alter the fragmentation pathways, leading to the generation of ions that are more informative of the fatty acyl chain composition.[1][6] Silver cationization ([M+Ag]⁺) has also been shown to be particularly useful in promoting fragmentation along the fatty acyl chains, providing diagnostic ions for sn-positional isomer differentiation.[7]

Negative Ion Mode: The Key to Positional Elucidation

Negative ion mode ESI-MS/MS offers a more direct and often more informative approach for distinguishing between 14:0-16:0 PC and 16:0-14:0 PC. The formation of adducts with anions such as acetate ([M+CH₃COO]⁻) or formate ([M+HCOO]⁻) is a common strategy.[8][9] Upon CID, these adducts undergo fragmentation that preferentially cleaves the ester bond at the sn-2 position.[6][10] This results in the loss of the sn-2 fatty acyl chain as a neutral ketene or a carboxylate anion, leading to a higher abundance of the fragment ion corresponding to the loss of the sn-2 fatty acid.

For 14:0-16:0 PC, where the 16:0 (palmitic acid) is at the sn-2 position, we expect to see a more abundant fragment ion corresponding to the loss of palmitic acid. Conversely, for 16:0-14:0 PC, the fragment ion corresponding to the loss of myristic acid (14:0) from the sn-2 position will be more intense. Another common fragmentation pathway in negative mode is the formation of a demethylated precursor ion, [M-CH₃]⁻, which upon further fragmentation also yields fatty acyl carboxylate anions with a preference for the loss of the sn-2 chain.[8][10]

Experimental Protocol for Isomer Differentiation

This section outlines a detailed, step-by-step methodology for the comparative analysis of 14:0-16:0 PC and 16:0-14:0 PC using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of 14:0-16:0 PC and 16:0-14:0 PC standards (e.g., from Avanti Polar Lipids) in a suitable organic solvent such as methanol or chloroform/methanol (1:1, v/v) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions of each isomer and a 1:1 (mol/mol) mixture in the LC mobile phase A (see below) at a final concentration of 1-10 µg/mL.

Liquid Chromatography (LC)

Reversed-phase liquid chromatography (RPLC) can achieve partial or complete separation of sn-positional isomers, which greatly aids in their confident identification.[8][11]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water/acetonitrile/isopropanol (50:30:20, v/v/v).

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (10:90, v/v).

  • Gradient: A linear gradient from 40% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 40% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 50 °C.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative ion modes (separate runs or polarity switching).

  • Full Scan (MS1) Parameters:

    • Mass Range: m/z 200-1000.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Tandem MS (MS/MS) Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion in positive mode and the [M+CH₃COO]⁻ ion in negative mode.

    • Collision Gas: Argon.

    • Collision Energy: Optimize for characteristic fragment ions (typically 20-40 eV).

Experimental_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Standard_Solutions PC Isomer Standards (14:0-16:0 & 16:0-14:0) Working_Solutions Diluted Working Solutions (Individual & Mixture) Standard_Solutions->Working_Solutions LC_Injection Inject Sample Working_Solutions->LC_Injection RPLC_Column C18 Reversed-Phase Separation LC_Injection->RPLC_Column ESI_Source Electrospray Ionization (ESI) RPLC_Column->ESI_Source MS1_Scan Full Scan (MS1) Precursor Ion Detection ESI_Source->MS1_Scan Isolation Precursor Ion Isolation MS1_Scan->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2_Scan Tandem MS (MS/MS) Fragment Ion Detection CID->MS2_Scan Data_Acquisition Data Acquisition MS2_Scan->Data_Acquisition Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis Isomer_Identification Isomer Identification & Relative Quantification Fragmentation_Analysis->Isomer_Identification

Caption: Experimental workflow for the differentiation of PC isomers.

Expected Fragmentation Patterns: A Head-to-Head Comparison

The following tables summarize the expected key fragment ions for 14:0-16:0 PC and 16:0-14:0 PC in both positive and negative ion modes.

Table 1: Positive Ion Mode ([M+H]⁺) Fragmentation

Precursor Ion (m/z)Fragment Ion (m/z)IdentityExpected Relative Abundance
706.5184.07[Phosphocholine]⁺High (for both isomers)
522.5[M+H - 183]⁺ (Loss of phosphocholine)Low (for both isomers)

Table 2: Negative Ion Mode ([M+CH₃COO]⁻) Fragmentation

IsomerPrecursor Ion (m/z)Fragment Ion (m/z)IdentityExpected Relative Abundance
14:0-16:0 PC 764.5227.2[14:0 (Myristate)]⁻Lower
255.2[16:0 (Palmitate)]⁻Higher
520.3[M-CH₃ - 16:0 as ketene]⁻Higher
548.3[M-CH₃ - 14:0 as ketene]⁻Lower
16:0-14:0 PC 764.5227.2[14:0 (Myristate)]⁻Higher
255.2[16:0 (Palmitate)]⁻Lower
520.3[M-CH₃ - 16:0 as ketene]⁻Lower
548.3[M-CH₃ - 14:0 as ketene]⁻Higher

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways for 14:0-16:0 PC and 16:0-14:0 PC in negative ion mode.

Fragmentation_14_0_16_0_PC cluster_frags Major Fragment Ions PC_14_16 14:0-16:0 PC [M+CH3COO]⁻ m/z 764.5 Frag_16_0 [16:0 (Palmitate)]⁻ m/z 255.2 (from sn-2) PC_14_16->Frag_16_0 Higher Abundance (Preferential loss from sn-2) Frag_14_0 [14:0 (Myristate)]⁻ m/z 227.2 (from sn-1) PC_14_16->Frag_14_0 Lower Abundance

Caption: Fragmentation of 14:0-16:0 PC in negative ion mode.

Fragmentation_16_0_14_0_PC cluster_frags Major Fragment Ions PC_16_14 16:0-14:0 PC [M+CH3COO]⁻ m/z 764.5 Frag_14_0 [14:0 (Myristate)]⁻ m/z 227.2 (from sn-2) PC_16_14->Frag_14_0 Higher Abundance (Preferential loss from sn-2) Frag_16_0 [16:0 (Palmitate)]⁻ m/z 255.2 (from sn-1) PC_16_14->Frag_16_0 Lower Abundance

Caption: Fragmentation of 16:0-14:0 PC in negative ion mode.

Discussion and Conclusion

The ability to distinguish between sn-positional isomers of phosphatidylcholines is crucial for a deeper understanding of lipid metabolism and function. While positive ion mode fragmentation of protonated PCs is largely uninformative for this purpose, negative ion mode tandem mass spectrometry provides a robust and reliable method for their differentiation. The preferential loss of the fatty acyl chain from the sn-2 position serves as a diagnostic hallmark, allowing for the confident assignment of the fatty acid positions on the glycerol backbone.

By combining high-resolution liquid chromatography with carefully optimized tandem mass spectrometry parameters in negative ion mode, researchers can effectively separate and identify 14:0-16:0 PC and 16:0-14:0 PC. The relative intensities of the fatty acyl carboxylate anions provide a semi-quantitative measure of the abundance of each isomer in a mixture. For accurate quantification, the use of stable isotope-labeled internal standards for each isomer is recommended.

This guide provides a foundational framework for the analysis of PC sn-positional isomers. For more complex lipids containing unsaturated fatty acids, advanced fragmentation techniques such as ozone-induced dissociation (OzID) or ultraviolet photodissociation (UVPD) may be necessary to elucidate the positions of double bonds. As mass spectrometry technology continues to evolve, so too will our ability to unravel the intricate structural diversity of the lipidome, paving the way for new discoveries in biology and medicine.

References

  • Murphy, R. C. (2014). Tandem Mass Spectrometry of Lipids: Molecular Analysis of Complex Lipids. Royal Society of Chemistry. [Link]

  • Koivusalo, M., Haimi, P., Heikinheimo, L., Kostiainen, R., & Somerharju, P. (2001). Quantitative determination of phospholipid compositions by ESI-MS: effects of acyl chain length, unsaturation, and lipid concentration on instrument response. Journal of lipid research, 42(4), 663–672. [Link]

  • Hsu, F. F., & Turk, J. (2009). Electrospray ionization with low-energy collisionally activated dissociation tandem mass spectrometry of glycerophospholipids: mechanisms of fragmentation and structural characterization. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(26), 2673–2695. [Link]

  • Taguchi, R., Hayakawa, J., Takeuchi, Y., & Ishida, M. (2010). Separation and quantification of sn-1 and sn-2 fatty acid positional isomers in phosphatidylcholine by RPLC-ESIMS/MS. The Journal of biochemistry, 147(5), 727–734. [Link]

  • Campbell, J. L., & Brodbelt, J. S. (2018). Imaging and Structural Characterization of Phosphatidylcholine Isomers from Rat Brain Tissue Using Sequential Collision-Induced Dissociation/Electron-Induced Dissociation. Analytical chemistry, 90(21), 12616–12623. [Link]

  • Ekroos, K., Chernushevich, I. V., Simons, K., & Shevchenko, A. (2002). Quantitative profiling of phospholipids by multiple precursor ion scanning on a hybrid quadrupole time-of-flight mass spectrometer. Analytical chemistry, 74(5), 941–949. [Link]

  • Poad, B. L. J., Zheng, X., Mitchell, T. W., & Blanksby, S. J. (2018). Quantitative determination of sn-positional phospholipid isomers in MSn using silver cationization. Analytical and bioanalytical chemistry, 410(25), 6531–6539. [Link]

  • Pulfer, M., & Murphy, R. C. (2003). Electrospray mass spectrometry of phospholipids. Mass spectrometry reviews, 22(5), 332–364. [Link]

  • Ryan, E., Nguyen, C. Q. N., Shiea, C., & Reid, G. E. (2018). Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 29(7), 1394–1405. [Link]

  • Williams, J. P., & Chapman, D. (1970). The positional distribution of fatty acids in phospholipids from plants and animals. Chemistry and physics of lipids, 4(3), 225-240. [Link]

  • Byrdwell, W. C. (2001). Tandem mass spectrometry of lipids: molecular analysis of complex lipids. Journal of the American Society for Mass Spectrometry, 12(3), 246–259. [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass spectrometry reviews, 24(3), 367–412. [Link]

  • Brugger, B., Erben, G., Sandhoff, R., Wieland, F. T., & Lehmann, W. D. (1997). Quantitative analysis of biological membrane lipids at the low picomole level by nano-electrospray ionization tandem mass spectrometry. Proceedings of the National Academy of Sciences of the United States of America, 94(6), 2339–2344. [Link]

  • McAnoy, A. M., Wu, C. C., & Murphy, R. C. (2005). Tandem mass spectrometry of phospholipid molecular species. Methods in enzymology, 405, 239–264. [Link]

  • Hsu, F. F., Turk, J., & Gross, M. L. (2003). Structural characterization of glycerophospholipids by tandem quadrupole-ion-trap mass spectrometry with electrospray ionization. Journal of the American Society for Mass Spectrometry, 14(4), 352–363. [Link]

  • Zemski Berry, K. A., & Murphy, R. C. (2004). Electrospray ionization tandem mass spectrometry of glycerophosphoethanolamine plasmalogen phospholipids. Journal of the American Society for Mass Spectrometry, 15(10), 1499–1508. [Link]

  • Song, H., & Hsu, F. F. (2011). Collision-induced dissociation of [M+Na]+ ions of phosphatidylethanolamine plasmalogens on a hybrid quadrupole time-of-flight tandem mass spectrometer with electrospray ionization. Journal of the American Society for Mass Spectrometry, 22(1), 133–146. [Link]

  • Smith, C. A., O'Maille, G., Want, E. J., Qin, C., Trauger, S. A., Brandon, T. R., ... & Siuzdak, G. (2005). METLIN: a metabolite mass spectral database. Therapeutic drug monitoring, 27(6), 747–751. [Link]

  • LIPID MAPS® Structure Database (LMSD). [Link]

  • Avanti Polar Lipids. [Link]

  • Waters Corporation. (2019). Lipidomics Notebook. [Link]

  • SCIEX. (2017). A Guide to Lipidomics Analysis by LC/MS/MS. [Link]

  • Agilent Technologies. (2020). Lipidomics Solutions. [Link]

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Validation

Validating Phase Transition Temperatures of 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) Using DSC

Executive Summary The rational design of lipid-based nanoparticles, particularly thermosensitive liposomes (TSLs), relies heavily on the precise thermodynamic tuning of the lipid bilayer. 1-myristoyl-2-palmitoyl-sn-glyce...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of lipid-based nanoparticles, particularly thermosensitive liposomes (TSLs), relies heavily on the precise thermodynamic tuning of the lipid bilayer. 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) is a uniquely structured, asymmetric phosphatidylcholine that has become a critical building block in advanced drug delivery systems. This guide provides an authoritative comparison of MPPC against symmetric alternatives and details a self-validating Differential Scanning Calorimetry (DSC) protocol to accurately measure its phase transition temperature ( Tm​ ).

Mechanistic Insights: The Physics of Asymmetric Phosphatidylcholines

Phosphatidylcholines form the structural foundation of most liposomal formulations. The phase transition temperature ( Tm​ )—the exact point at which a lipid bilayer absorbs thermal energy to melt from a highly ordered, rigid gel phase ( Lβ​ ) into a disordered, fluid liquid-crystalline phase ( Lα​ )—is dictated fundamentally by the length and saturation of its acyl chains ()[1].

Symmetric lipids, such as DPPC (16:0-16:0), feature identical acyl chains that pack tightly against one another, resulting in high intermolecular van der Waals forces and a correspondingly high Tm​ [1]. In contrast, MPPC is an asymmetric mixed-chain lipid , possessing a 14-carbon myristoyl chain at the sn-1 position and a 16-carbon palmitoyl chain at the sn-2 position[2].

The Causality of Chain Mismatch: This deliberate chain length mismatch creates steric packing defects within the hydrophobic core of the bilayer. Because the chains cannot align perfectly, the energy barrier required to melt the hydrocarbon tails is significantly reduced. Consequently, the Tm​ of MPPC drops to approximately 35.0 °C, comfortably bridging the gap between shorter and longer symmetric lipids ()[3].

Comparative Performance: MPPC vs. Alternative Phosphatidylcholines

To select the optimal lipid for a formulation, researchers must compare how acyl chain geometry influences the thermodynamic profile. The table below summarizes the quantitative phase behavior of MPPC relative to standard symmetric alternatives.

LipidAcyl Chains (sn-1 : sn-2) Tm​ (°C)Bilayer Packing DynamicsPrimary Application
MPPC 14:0 : 16:0~35.0Asymmetric / Defect-proneMild hyperthermia triggered release
DPPC 16:0 : 16:0~41.5Symmetric / Tightly packedStandard TSL backbone
DMPC 14:0 : 14:0~24.0Symmetric / Loosely packedRoom-temperature fluid models

Data supported by DSC thermogram literature standards.[3][4]

The Role of MPPC in Thermosensitive Liposomes (TSLs)

Pure DPPC liposomes require heating above 41.5 °C to achieve rapid drug release, a thermal dose that can cause collateral damage to healthy tissue[5]. By doping the DPPC bilayer with MPPC (typically at 10-20 mol%), formulation scientists can engineer the Tm​ downward into the ideal mild hyperthermia range (39–40 °C) ()[4].

During localized heating, the presence of MPPC stabilizes grain boundary defects at the interface between solid and liquid lipid domains. These transient defects act as permeabilization pores, facilitating the burst release of encapsulated chemotherapeutics (e.g., doxorubicin) directly into the tumor microenvironment[5].

TSL_Pathway A MPPC/DPPC Liposome (Gel Phase, <37°C) B Localized Heating (Mild Hyperthermia 39-40°C) A->B Heat Applied C Phase Transition (Tm) (Gel to Liquid-Crystalline) B->C Thermal Energy D Grain Boundary Defects (Membrane Permeabilization) C->D Chain Melting E Rapid Drug Burst Release (e.g., Doxorubicin) D->E Diffusion

Mechanism of temperature-triggered drug release from MPPC-based thermosensitive liposomes.

Experimental Workflow: Validating MPPC Tm​ via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for validating lipid phase transitions because it directly quantifies the excess heat capacity ( ΔCp​ ) as a function of temperature. To guarantee a high-fidelity, self-validating measurement, the following protocol eliminates thermal history artifacts and normalizes vesicle lamellarity.

Step-by-Step Methodology
  • Lipid Film Preparation: Dissolve high-purity MPPC powder in a chloroform/methanol mixture (2:1 v/v). Evaporate the solvent under a gentle stream of nitrogen gas, followed by high-vacuum desiccation for a minimum of 2 hours.

    • Causality: Residual organic solvent acts as a plasticizer, artificially lowering the Tm​ and broadening the transition peak.

  • Hydration: Rehydrate the dried lipid film in 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final lipid concentration of 2–5 mg/mL. Vortex vigorously while maintaining the temperature at 50 °C.

    • Causality: Hydration must occur at least 15 °C above the expected Tm​ (~35 °C)[3]. Hydrating below Tm​ traps the lipids in a kinetically restricted gel state, preventing the formation of fully sealed multilamellar vesicles (MLVs).

  • Vesicle Extrusion (Critical for Sharpness): Pass the hydrated MLVs through a 100 nm polycarbonate track-etched membrane at 50 °C for 11–15 passes using a mini-extruder.

    • Causality: MLVs exhibit broad, complex phase transitions due to inter-bilayer coupling and uneven thermal transfer. Extruding into Large Unilamellar Vesicles (LUVs) ensures a sharp, highly reproducible endothermic peak characteristic of a single, uniform bilayer melting event.

  • DSC Instrument Calibration & Baseline: Run a baseline scan using outgassed PBS in both the sample and reference cells.

    • Causality: This step self-validates the instrument's thermal stability and allows the software to subtract the specific heat of the buffer from the lipid's thermal signal.

  • Thermal Cycling: Load the MPPC LUVs into the sample cell and PBS into the reference cell. Scan from 10 °C to 55 °C at a strictly controlled heating rate of 1.0 °C/min. Perform a minimum of three consecutive heating and cooling cycles.

    • Causality: The initial scan erases the thermal history and mechanical stress imparted during extrusion. Subsequent scans validate the thermodynamic reversibility of the phase transition.

  • Data Extraction: Analyze the final thermogram to extract the peak maximum ( Tm​≈35.0°C ) and integrate the area under the peak to determine the transition enthalpy ( ΔH ).

DSC_Workflow S1 1. Lipid Hydration (MPPC in PBS at 50°C) S2 2. Vesicle Extrusion (Form 100nm LUVs) S1->S2 S3 3. DSC Loading (Sample vs. PBS Reference) S2->S3 S4 4. Thermal Cycling (10°C to 55°C at 1°C/min) S3->S4 S5 5. Thermogram Analysis (Extract Tm and ΔH) S4->S5

Step-by-step Differential Scanning Calorimetry (DSC) workflow for validating MPPC phase transitions.

Data Interpretation and Troubleshooting

When evaluating the DSC output for MPPC, a sharp, symmetric endothermic peak at ~35.0 °C confirms a pure, unilamellar formulation[3].

  • Broadened Peaks: If the peak spans more than 2–3 °C, it strongly indicates lipid oxidation, the presence of impurities, or incomplete hydration.

  • Pre-transitions: A smaller endothermic event ( Lβ′​ to Pβ′​ ripple phase) may occasionally be observed a few degrees below the main Tm​ . Note that extrusion into highly curved LUVs often suppresses this pre-transition compared to unextruded MLVs.

References

  • Wang, J., et al. (2014). "Lipid bilayer phase transformations detected using microcantilevers." Journal of Physical Chemistry B. Source: PubMed.[Link]

  • Juszkiewicz, K., et al. (2020). "Building Blocks to Design Liposomal Delivery Systems." International Journal of Molecular Sciences. Source: MDPI.[Link]

  • Matsuki, H., et al. (2013). "Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers." International Journal of Molecular Sciences. Source: PMC.[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine proper disposal procedures

1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) Proper Disposal Procedures: A Comprehensive Laboratory Guide As drug development increasingly relies on lipid nanoparticles (LNPs) and thermosensitive liposomes,...

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Author: BenchChem Technical Support Team. Date: March 2026

1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) Proper Disposal Procedures: A Comprehensive Laboratory Guide

As drug development increasingly relies on lipid nanoparticles (LNPs) and thermosensitive liposomes, handling specialized phospholipids like 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) has become routine. MPPC is an asymmetrical phosphatidylcholine (14:0-16:0 PC) with a phase transition temperature (Tm) of approximately 35°C, making it a critical building block for temperature-triggered drug release systems [1].

However, the disposal of MPPC is frequently misunderstood. Because the pure lipid is biologically benign, researchers often underestimate the disposal requirements. The critical operational insight is that MPPC disposal protocols are dictated entirely by its solvent matrix and encapsulated cargo, not the lipid itself.

This guide provides authoritative, step-by-step disposal workflows to ensure your laboratory maintains strict environmental compliance and operational safety.

Part 1: Physicochemical & Hazard Profiling

To route waste correctly, you must first understand the physicochemical state of your MPPC inventory. MPPC is commercially supplied in two primary forms: as a lyophilized dry powder or pre-dissolved in chloroform [2].

Table 1: MPPC Formulations and Associated Waste Implications

Property / FormulationDry Powder (e.g., Avanti 850445P)Chloroform Solution (e.g., Avanti 850445C)
CAS Number 69525-80-069525-80-0 (Lipid) / 67-66-3 (Chloroform)
Molecular Weight 705.99 g/mol 705.99 g/mol (Lipid)
Primary Hazard Combustible Solid (Class 11)Acute Tox 3 (Inhalation), Carc 2, Repr 2
Toxicity Source None (Biologically benign)Chloroform (Highly toxic, suspected carcinogen)
Waste Stream Routing Solid Non-Hazardous / IncinerationHalogenated Organic Waste
Operational Implication Can be disposed of with standard lab consumables.Requires strict segregation; degrades certain plastics.

Part 2: Operational Workflows for MPPC Disposal

The following protocols are designed as self-validating systems. By following the causality of why each step is performed, laboratories can prevent dangerous cross-reactions and costly waste-handling fines.

Protocol A: Managing Chloroform-Dissolved MPPC Waste

Causality: Chloroform is a dense, volatile, and highly toxic halogenated solvent. Mixing it with non-halogenated solvents (like acetone or ethanol) drastically increases institutional disposal costs and can lead to exothermic reactions. Furthermore, chloroform degrades standard polystyrene and thin polypropylene, requiring specific containment materials [3].

  • Segregation: Identify a dedicated waste carboy strictly labeled for Halogenated Organic Waste . Never mix this stream with aqueous or non-halogenated organic waste.

  • Containment Selection: Transfer the MPPC/chloroform waste into a High-Density Polyethylene (HDPE) or amber glass container. Self-Validation: Inspect the container for structural integrity; if the plastic feels soft or warped, chloroform degradation has occurred. Transfer immediately to glass.

  • Phase Separation (For Extraction Workflows): If your MPPC waste was generated via a Bligh and Dyer lipid extraction, use a separatory funnel to isolate the heavy bottom organic phase (chloroform/lipid) from the upper aqueous phase (methanol/water) [4].

  • Labeling: Affix a hazardous waste label immediately. Explicitly list the constituents: "Chloroform (>95%), MPPC Lipid (<5%)".

  • Storage: Store the sealed waste container in a designated satellite accumulation area within a properly ventilated chemical fume hood or a rated flammable storage cabinet.

Protocol B: Decontamination & Disposal of Aqueous Liposomal MPPC

Causality: Once MPPC is extruded into aqueous liposomes, the chloroform is evaporated. The primary hazard now shifts from the solvent to the encapsulated Active Pharmaceutical Ingredient (API) or the biological environment in which the liposomes were tested.

  • Cargo Assessment (Critical Step): Determine if the MPPC liposomes encapsulate toxic APIs (e.g., Doxorubicin, Cisplatin) [5].

    • If Yes: The waste must be routed as Hazardous Drug Waste (often requiring high-temperature incineration), regardless of the lipid's safety.

    • If No (Empty/Blank Liposomes): Proceed to step 2.

  • Biological Decontamination: If the blank liposomes were used in in vitro cell culture assays, collect the media and liposome mixture in a temporary vessel. Add sodium hypochlorite (household bleach) to achieve a final concentration of 10%.

  • Contact Time: Allow a minimum of 30 minutes of contact time to ensure complete protein denaturation and viral/bacterial inactivation.

  • Final Disposal: Route the decontaminated aqueous phase to the sanitary sewer, followed by copious amounts of water, only if permitted by your institutional Environmental Health and Safety (EH&S) guidelines. Otherwise, route as non-hazardous aqueous waste.

Part 3: Waste Routing Decision Matrix

To streamline laboratory operations, utilize the following logical decision tree when disposing of any MPPC-related materials.

MPPC_Disposal Start MPPC Waste Generated State Determine Physical State & Solvent Matrix Start->State Powder Dry Powder (Pure MPPC) State->Powder Solid Chloroform Dissolved in Chloroform (Halogenated) State->Chloroform Organic Aqueous Aqueous Liposome Suspension State->Aqueous Aqueous SolidWaste Solid Combustible Waste (Incineration) Powder->SolidWaste Halogenated Halogenated Solvent Waste (Strict Segregation) Chloroform->Halogenated CheckBio Contains Toxic APIs or Biohazards? Aqueous->CheckBio BioHazard Hazardous/Bio-Waste (Autoclave/Incinerate) CheckBio->BioHazard Yes NonHazard Non-Hazardous Aqueous (Check Local Rules) CheckBio->NonHazard No

Decision matrix for routing 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) waste streams.

Part 4: Emergency Spill Remediation

If a glass vial containing MPPC dissolved in chloroform is dropped and shatters:

  • Evacuate & Ventilate: Chloroform vapors cause rapid olfactory fatigue and central nervous system depression. Evacuate personnel from the immediate area and ensure the room's HVAC/fume hoods are operating at maximum exhaust.

  • PPE Donning: Responders must wear double nitrile gloves (chloroform penetrates standard nitrile rapidly), safety goggles, and a lab coat [3].

  • Absorption: Cover the spill with an inert, solvent-compatible absorbent material (e.g., vermiculite or commercial spill pads). Do not use combustible materials like paper towels for large solvent spills.

  • Collection: Sweep the saturated absorbent and broken glass into a heavy-duty hazardous waste bag using spark-proof tools. Seal and label as "Halogenated Spill Debris."

References

  • Building Blocks to Design Liposomal Delivery Systems MDPI
  • 14:0-16:0 PC chloroform 99 (TLC) Avanti Polar Lipids - MilliporeSigma Sigma Aldrich
  • Laboratory-Specific Standard Operating Procedures: SOP for the safe use of chloroform LSU Health Sciences Center
  • Management of Waste - Prudent Practices in the Labor
  • Liposomal cisplatin compositions for cancer therapy Google P

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